molecular formula C7H18Cl2N2 B1344824 1,2,2-Trimethylpiperazine dihydrochloride CAS No. 932047-03-5

1,2,2-Trimethylpiperazine dihydrochloride

Cat. No.: B1344824
CAS No.: 932047-03-5
M. Wt: 201.13 g/mol
InChI Key: AQVHNNSIODHDPL-UHFFFAOYSA-N
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Description

1,2,2-Trimethylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2 and its molecular weight is 201.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2-trimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7(2)6-8-4-5-9(7)3;;/h8H,4-6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVHNNSIODHDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932047-03-5
Record name 1,2,2-trimethylpiperazine dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 1,2,2-Trimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 932047-03-5

This technical guide provides a comprehensive overview of 1,2,2-Trimethylpiperazine dihydrochloride, catering to researchers, scientists, and professionals in drug development. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide synthesizes information on the broader class of substituted piperazines to offer valuable insights into its potential properties, synthesis, and biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and related compounds is presented below. This data is crucial for understanding its behavior in various experimental settings.

PropertyValueSource
CAS Number 932047-03-5[1]
Molecular Formula C₇H₁₈Cl₂N₂-
Molecular Weight 201.14 g/mol -
Appearance White to off-white solid (presumed)General knowledge
Solubility Likely soluble in water and polar organic solventsGeneral knowledge

Synthesis and Experimental Protocols

General Synthesis of Substituted Piperazines

The synthesis of substituted piperazines often involves the cyclization of appropriate diamine precursors or the modification of the piperazine ring itself. For 1,2,2-Trimethylpiperazine, a potential route could involve the reaction of 1,2-diaminopropane with a suitable three-carbon electrophile, followed by N-methylation and subsequent formation of the dihydrochloride salt.

A generalized workflow for a potential synthesis is depicted below:

G cluster_synthesis Potential Synthetic Pathway start Starting Materials: 1,2-diaminopropane and a suitable carbonyl compound intermediate1 Cyclization to form a tetrahydropyrazine intermediate start->intermediate1 Condensation intermediate2 Reduction to 2,2-dimethylpiperazine intermediate1->intermediate2 Reduction (e.g., NaBH4) intermediate3 N-methylation intermediate2->intermediate3 Reductive amination or reaction with methyl iodide product 1,2,2-Trimethylpiperazine intermediate3->product final_product 1,2,2-Trimethylpiperazine dihydrochloride product->final_product Treatment with HCl

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol for Piperazine Synthesis

The following is a generalized protocol that could be adapted for the synthesis of 1,2,2-Trimethylpiperazine.

Materials:

  • 1,2-diaminopropane

  • Acetone (or other suitable carbonyl compound)

  • Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

  • Methylating agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction, or methyl iodide)

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Anhydrous solvents (e.g., methanol, ethanol, dichloromethane)

  • Standard laboratory glassware and equipment

Procedure:

  • Cyclization: In a round-bottom flask, dissolve 1,2-diaminopropane in a suitable solvent. Add the carbonyl compound (e.g., acetone) dropwise at a controlled temperature. The reaction may be stirred at room temperature or heated to reflux to drive the formation of the tetrahydropyrazine intermediate.

  • Reduction: After the initial reaction is complete (monitored by TLC), cool the mixture and add a reducing agent in portions. Stir until the reduction is complete.

  • N-Methylation: The resulting 2,2-dimethylpiperazine can be N-methylated using various methods. For the Eschweiler-Clarke reaction, the piperazine is treated with excess formaldehyde and formic acid and heated.

  • Work-up and Purification: After the reaction, the mixture is basified and extracted with an organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

  • Salt Formation: The purified 1,2,2-Trimethylpiperazine is dissolved in an anhydrous solvent and treated with a solution of hydrochloric acid to precipitate the dihydrochloride salt. The salt is then collected by filtration, washed with a cold solvent, and dried.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the searched databases. However, characteristic spectral features can be predicted based on the structure and data from similar piperazine derivatives.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the three methyl groups, with one being a singlet and the other two potentially being a doublet or two singlets depending on the stereochemistry and ring conformation. Protons on the piperazine ring would appear as complex multiplets.

  • ¹³C NMR: Resonances for the three methyl carbons and the four carbons of the piperazine ring.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (if protonated), C-H stretching, and C-N stretching.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₇H₁₆N₂) and characteristic fragmentation patterns of the piperazine ring.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, the piperazine scaffold is a well-known privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities.

Derivatives of piperazine have been reported to exhibit various pharmacological effects, including but not limited to:

  • Antipsychotic

  • Antidepressant

  • Anxiolytic

  • Antihistaminic

  • Anticancer

  • Antiviral

  • Antifungal

The biological activity of piperazine derivatives is often attributed to their ability to interact with various receptors and enzymes in the central nervous system and other tissues.

A simplified representation of a common signaling pathway targeted by some piperazine-containing drugs, such as those acting on G-protein coupled receptors (GPCRs), is shown below.

G cluster_pathway Generalized GPCR Signaling Pathway Ligand Piperazine Derivative (Ligand) GPCR G-Protein Coupled Receptor (e.g., Dopamine, Serotonin Receptor) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

References

An In-depth Technical Guide to the Synthesis of 1,2,2-Trimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 1,2,2-trimethylpiperazine dihydrochloride, a substituted piperazine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific compound, this guide outlines a rational, multi-step approach based on established organic chemistry principles and analogous reactions reported in the scientific literature. The protocols provided herein are intended to serve as a foundational methodology for researchers to adapt and optimize.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a three-stage process, commencing with the formation of the core piperazine ring system, followed by N-alkylation, and concluding with the formation of the dihydrochloride salt.

The overall synthetic pathway is illustrated below:

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 2,2-Dimethylpiperazine cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Dihydrochloride Salt Formation A Isobutyraldehyde + Ethylenediamine B Intermediate Imine A->B Condensation C 2,2-Dimethylpiperazine B->C Reduction D 2,2-Dimethylpiperazine E 1,2,2-Trimethylpiperazine D->E Eschweiler-Clarke Reaction F 1,2,2-Trimethylpiperazine G 1,2,2-Trimethylpiperazine Dihydrochloride F->G HCl

Caption: Proposed three-stage synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 2,2-Dimethylpiperazine

This stage involves the formation of the piperazine ring through a condensation reaction followed by reduction. A plausible method is adapted from patent literature describing the synthesis of similar structures.[1]

Experimental Workflow:

Stage1_Workflow start Start step1 React Isobutyraldehyde with Ethylenediamine in an appropriate solvent (e.g., Toluene) start->step1 step2 Isolate the intermediate imine step1->step2 step3 Reduce the imine using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C) step2->step3 step4 Purify the crude 2,2-dimethylpiperazine (e.g., by distillation) step3->step4 end End step4->end

Caption: Workflow for the synthesis of 2,2-dimethylpiperazine.

Detailed Protocol:

  • Imine Formation: To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as toluene, slowly add isobutyraldehyde (1.0 eq) at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then stirred at room temperature for a specified period to ensure complete formation of the imine intermediate.

  • Reduction: The solution containing the imine is subjected to catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is added, and the mixture is hydrogenated under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.

  • Work-up and Purification: The catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude 2,2-dimethylpiperazine is purified by vacuum distillation.

Quantitative Data (Hypothetical):

ParameterValue
Reactants
Ethylenediamine60.1 g (1.0 mol)
Isobutyraldehyde72.1 g (1.0 mol)
Solvent Toluene (500 mL)
Catalyst 10% Pd/C (5 g)
Reaction Conditions
Hydrogen Pressure50 psi
Temperature25 °C
Reaction Time12 h
Yield (Hypothetical) 70%
Stage 2: N-Methylation of 2,2-Dimethylpiperazine

The introduction of the methyl group onto one of the nitrogen atoms of the piperazine ring can be achieved via the Eschweiler-Clarke reaction.[2][3][4] This classic method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This reaction is known to be effective for the methylation of primary and secondary amines and typically avoids the formation of quaternary ammonium salts.[2]

Experimental Workflow:

Stage2_Workflow start Start step1 Dissolve 2,2-Dimethylpiperazine in an excess of formic acid and formaldehyde solution. start->step1 step2 Heat the reaction mixture under reflux until CO2 evolution ceases. step1->step2 step3 Cool the reaction mixture and make it alkaline with a strong base (e.g., NaOH). step2->step3 step4 Extract the product with an organic solvent (e.g., dichloromethane). step3->step4 step5 Dry the organic layer and remove the solvent to obtain crude 1,2,2-trimethylpiperazine. step4->step5 end End step5->end

Caption: Workflow for the N-methylation of 2,2-dimethylpiperazine.

Detailed Protocol:

  • A mixture of 2,2-dimethylpiperazine (1.0 eq), formic acid (excess, e.g., 5 eq), and formaldehyde (37% aqueous solution, excess, e.g., 3 eq) is prepared.

  • The mixture is heated to reflux and maintained at this temperature until the evolution of carbon dioxide gas has stopped.

  • After cooling to room temperature, the reaction mixture is made strongly alkaline by the addition of a concentrated sodium hydroxide solution.

  • The product is extracted with a suitable organic solvent, such as dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,2,2-trimethylpiperazine. Further purification can be achieved by distillation.

Quantitative Data (Hypothetical):

ParameterValue
Reactants
2,2-Dimethylpiperazine114.2 g (1.0 mol)
Formic Acid (90%)255.7 g (5.0 mol)
Formaldehyde (37%)243.5 g (3.0 mol)
Reaction Conditions
TemperatureReflux (approx. 100-110 °C)
Reaction Time8 h
Yield (Hypothetical) 85%
Stage 3: Formation of this compound

The final step is the formation of the dihydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base. This is achieved by treating the free base with hydrochloric acid.[5][6]

Experimental Workflow:

Stage3_Workflow start Start step1 Dissolve 1,2,2-trimethylpiperazine in a suitable solvent (e.g., ethanol). start->step1 step2 Add a solution of hydrogen chloride in the same solvent (2 equivalents). step1->step2 step3 Cool the mixture to induce precipitation of the dihydrochloride salt. step2->step3 step4 Collect the solid by filtration, wash with cold solvent, and dry under vacuum. step3->step4 end End step4->end

Caption: Workflow for the formation of the dihydrochloride salt.

Detailed Protocol:

  • The crude or purified 1,2,2-trimethylpiperazine (1.0 eq) is dissolved in a suitable solvent, such as absolute ethanol.

  • To this solution, a solution of hydrogen chloride in ethanol (or another suitable solvent) is added dropwise with stirring (2.0 eq of HCl).

  • The mixture is cooled in an ice bath to facilitate the precipitation of the dihydrochloride salt.

  • The precipitated solid is collected by suction filtration, washed with a small amount of cold ethanol, and dried under vacuum to afford this compound.

Quantitative Data (Hypothetical):

ParameterValue
Reactants
1,2,2-Trimethylpiperazine128.2 g (1.0 mol)
Hydrochloric Acid72.9 g (2.0 mol) in Ethanol
Solvent Absolute Ethanol (sufficient to dissolve)
Reaction Conditions
Temperature0-5 °C for precipitation
Yield (Hypothetical) >95%

Characterization Data

As of the last update, specific, experimentally verified characterization data for this compound is not widely available in the public domain. Researchers synthesizing this compound for the first time should perform comprehensive characterization using modern analytical techniques.

Expected Characterization Techniques and Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl groups (a singlet for the N-methyl and a singlet for the gem-dimethyl groups), and multiplets for the methylene protons of the piperazine ring.
¹³C NMR Resonances for the three types of carbon atoms: the N-methyl carbon, the gem-dimethyl carbons, the quaternary carbon, and the methylene carbons of the piperazine ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base (C₈H₁₈N₂) would be expected.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (from the protonated amines), C-H stretching, and other relevant functional groups.
Melting Point A sharp melting point is expected for the pure dihydrochloride salt.
Elemental Analysis The calculated elemental composition for C₈H₂₀Cl₂N₂ should be in close agreement with the experimentally determined values.

Safety Considerations

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The reagents used in this synthesis, such as isobutyraldehyde, formic acid, formaldehyde, and hydrochloric acid, are corrosive and/or toxic and should be handled with care.

  • Catalytic hydrogenation should be performed by trained personnel using appropriate safety equipment due to the flammable nature of hydrogen gas.

Conclusion

This technical guide outlines a feasible and logical synthetic route for the preparation of this compound. While the presented protocols are based on established chemical reactions, they are provided as a starting point for further investigation and optimization. Researchers are encouraged to perform small-scale trial reactions to determine the optimal conditions for their specific laboratory setup. Comprehensive analytical characterization of all intermediates and the final product is crucial to confirm their identity and purity.

References

An In-depth Technical Guide to 1,2,2-Trimethylpiperazine Dihydrochloride: A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,2-Trimethylpiperazine dihydrochloride is a substituted piperazine derivative. Despite its potential utility in chemical and pharmaceutical research, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular isomer. This technical guide aims to address this information gap by first clearly stating the absence of detailed experimental data for this compound. Subsequently, it will provide a foundational understanding of the anticipated physical and chemical properties, general methodologies for synthesis and analysis, and potential safety considerations, based on the known characteristics of closely related piperazine compounds. This guide serves as a resource for researchers, providing a starting point for the investigation of this compound, while emphasizing the need for empirical validation of all properties.

Introduction

Physicochemical Properties: An Overview

Due to the lack of specific experimental data for this compound, the following table summarizes the known properties of the closely related 1,2,2-trimethylpiperazine hydrochloride (monohydrochloride) and provides context with the well-characterized piperazine dihydrochloride. It is crucial to note that these values are not directly transferable and should be experimentally determined for this compound.

Property1,2,2-Trimethylpiperazine Hydrochloride[1]Piperazine DihydrochlorideThis compound
CAS Number 932047-03-5142-64-3Not readily available
Molecular Formula C7H17ClN2[1]C4H12Cl2N2C7H18Cl2N2
Molecular Weight 164.68 g/mol [1]159.05 g/mol 201.14 g/mol
Melting Point No data availableDecomposesNo data available
Boiling Point No data availableNot applicableNo data available
Solubility No data availableFreely soluble in water[2]Expected to be soluble in water
pKa No data availablepKb1 = 5.35, pKb2 = 9.73 (for piperazine)[2]No data available

Synthesis and Purification: General Methodologies

While a specific, validated synthetic protocol for this compound is not available in the literature, general methods for the synthesis of substituted piperazines can be adapted.

General Synthetic Approach

The synthesis of trimethylpiperazine isomers can be challenging due to the potential for the formation of multiple isomers and the difficulty in controlling the degree of methylation. A potential, though unverified, synthetic route could involve the reductive amination of a suitable amino ketone or the cyclization of a diamine precursor.

The following diagram illustrates a generalized and hypothetical workflow for the synthesis and purification of a substituted piperazine dihydrochloride, which would require significant optimization and experimental validation for this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_salt_formation Salt Formation start Starting Materials (e.g., Diamine Precursor) reaction Cyclization/ Methylation Reaction start->reaction crude Crude Product (Mixture of Isomers) reaction->crude column Column Chromatography (Isomer Separation) crude->column isolated Isolated 1,2,2-Trimethylpiperazine column->isolated hcl Treatment with Hydrochloric Acid isolated->hcl final 1,2,2-Trimethylpiperazine Dihydrochloride hcl->final G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis sample Synthesized Sample nmr NMR (¹H, ¹³C) Structural Elucidation sample->nmr ms Mass Spectrometry (Molecular Weight) sample->ms ir FT-IR (Functional Groups) sample->ir hplc HPLC (Purity Assessment) sample->hplc gc GC (Purity Assessment) sample->gc final_char Comprehensive Characterization

References

An In-depth Technical Guide to the Molecular Structure of 1,2,2-Trimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 1,2,2-trimethylpiperazine dihydrochloride. Due to the limited availability of dedicated research on this specific compound, this guide synthesizes information from established chemical principles, spectral data of analogous piperazine derivatives, and general synthetic methodologies.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of the organic base 1,2,2-trimethylpiperazine. The core structure consists of a saturated six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 (a piperazine ring). This piperazine ring is substituted with one methyl group at the 1-position nitrogen and two methyl groups at the 2-position carbon. The dihydrochloride form indicates that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride ion.

The presence of the gem-dimethyl group at the 2-position introduces significant steric hindrance, which can influence the conformation of the piperazine ring and its reactivity. The N-methylation at the 1-position further affects its chemical properties, rendering the nitrogen tertiary.

Key Identifiers:

  • CAS Number: 932047-03-5[1][2]

A two-dimensional representation of the chemical structure is provided below.

Caption: 2D structure of the 1,2,2-trimethylpiperazine cation.

Predicted and Comparative Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityNotes
N1-CH₃~2.5 - 3.0sSinglet for the methyl group on the tertiary nitrogen.
C2-(CH₃)₂~1.2 - 1.5sSinglet for the two equivalent methyl groups at the C2 position.
Piperazine ring protons~2.8 - 3.8mComplex multiplets due to the asymmetric nature of the ring and protonation.
N-H~9.0 - 12.0br sBroad singlet for the protonated nitrogen, highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ) ppmNotes
N1-C H₃~40 - 45
C 2-(CH₃)₂~20 - 25
C 2~55 - 60Quaternary carbon.
Piperazine ring carbons~40 - 55Multiple peaks expected due to the different carbon environments.

Table 3: Expected FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (amine salt)2400 - 3000Strong, broadCharacteristic broad absorption for the protonated secondary amine.
C-H Stretch (aliphatic)2850 - 3000Medium-StrongFrom the methyl and methylene groups.
C-N Stretch1000 - 1250Medium

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, general methodologies for the synthesis of substituted piperazines are well-established and can be adapted.

General Synthetic Approach

A plausible synthetic route for 1,2,2-trimethylpiperazine would involve the reaction of a suitable diamine precursor with a carbonyl compound, followed by reductive amination and subsequent N-methylation. The dihydrochloride salt can then be formed by treating the free base with hydrochloric acid. A generalized workflow for the synthesis of substituted piperazines is outlined below.

G General Synthesis Workflow for Substituted Piperazines start Starting Materials (e.g., Diamine, Carbonyl) reaction Cyclization/ Reductive Amination start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization salt_formation Salt Formation (e.g., with HCl) characterization->salt_formation final_product Final Product (Piperazine Dihydrochloride) salt_formation->final_product

Caption: Generalized workflow for the synthesis of piperazine derivatives.

Characterization Methods

The structural confirmation of this compound would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework. Spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • Mass Spectrometry (MS): Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), would be used to determine the molecular weight of the parent cation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. The sample can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

  • Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula to confirm purity.

Biological and Pharmacological Context

Piperazine and its derivatives are a significant class of compounds in medicinal chemistry, with applications as anthelmintics, antihistamines, antipsychotics, and anticancer agents. The specific biological activity of this compound is not well-documented in publicly available literature. However, its structural motifs suggest potential interactions with various biological targets. The trimethylated piperazine core can serve as a scaffold for the development of novel therapeutic agents.

Conclusion

This compound is a substituted piperazine derivative with potential applications in chemical synthesis and drug discovery. While detailed, dedicated studies on its molecular structure and properties are scarce, a comprehensive understanding can be built from the well-established chemistry of related piperazine compounds. This guide provides a foundational understanding of its structure, expected analytical characteristics, and general synthetic and characterization protocols to aid researchers and scientists in their work with this and similar molecules. Further experimental investigation is warranted to fully elucidate its crystallographic structure, detailed spectral properties, and potential biological activities.

References

"potential applications of 1,2,2-Trimethylpiperazine dihydrochloride in CNS research"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Applications of 1,2,2-Trimethylpiperazine Dihydrochloride and its Analogs in Central Nervous System Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document explores the potential applications of this compound in central nervous system (CNS) research based on the well-documented activities of the broader class of piperazine-containing compounds. As of the latest literature review, specific experimental data on the biological activity of this compound itself is limited in the public domain. Therefore, this guide utilizes information on structurally related piperazine derivatives to project potential research avenues and provides generalized experimental frameworks.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an attractive moiety for modulating solubility, membrane permeability, and receptor interactions. This compound, as a functionalized building block, offers a starting point for the synthesis of novel piperazine derivatives with tailored pharmacological profiles. This guide will delve into the established roles of piperazine derivatives in CNS research, providing a roadmap for investigating the potential of new analogs derived from this compound.

The Piperazine Moiety in CNS Drug Design

The versatility of the piperazine scaffold has led to its incorporation into a wide range of CNS-active agents. Its presence can influence a compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier.

Established CNS Targets for Piperazine Derivatives:

  • Serotonin and Dopamine Receptors: Many atypical antipsychotics and antidepressants feature a piperazine ring that interacts with various serotonin (5-HT) and dopamine (D) receptor subtypes.

  • Histamine Receptors: The piperazine structure is found in several antihistamines that can have CNS effects, such as sedation. More recent research has focused on developing CNS-penetrant histamine receptor modulators for other indications[5][6].

  • Enzyme Inhibition: As seen with HDAC6 inhibitors, the piperazine moiety can be incorporated into molecules designed to inhibit CNS-relevant enzymes, offering therapeutic potential for neurodegenerative disorders[5][6].

Conceptual Research and Development Workflow

The investigation of a novel compound, such as a derivative of this compound, would typically follow a structured drug discovery pipeline. The diagram below illustrates a conceptual workflow for advancing a novel chemical entity from initial synthesis to a preclinical candidate for a CNS indication.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Preclinical Development A Chemical Synthesis (from 1,2,2-Trimethylpiperazine dihydrochloride) B Primary Screening (e.g., Receptor Binding Assays) A->B C Secondary Screening (e.g., Functional Assays, hERG) B->C D Lead Compound Identification C->D E Pharmacokinetic Studies (Brain Penetration) D->E F Animal Models of Disease (e.g., Forced Swim Test) E->F G Preliminary Toxicology F->G H Lead Optimization G->H H->D Iterative Optimization I IND-Enabling Toxicology H->I J CMC & Formulation I->J K Preclinical Candidate Selection J->K

Caption: Conceptual workflow for CNS drug discovery.

Data Presentation for Novel CNS Compounds

Effective data management is crucial in drug discovery. The following table provides a template for summarizing key in vitro and in vivo data for a novel CNS compound.

ParameterSub-ParameterResultUnitsAssay Conditions/Comments
In Vitro Activity
Target Binding (Ki)nMe.g., Human D2 receptor, [3H]-Spiperone competition
Functional Activity (IC50/EC50)nMe.g., cAMP accumulation assay in CHO-D2 cells
Off-Target Screening% Inhibition @ 1µMe.g., CEREP safety panel
hERG Inhibition (IC50)µMPatch clamp electrophysiology
Physicochemical Properties
Aqueous Solubilityµg/mLpH 7.4
LogDpH 7.4
In Vitro ADME
Microsomal Stabilityt1/2minHuman liver microsomes
Caco-2 PermeabilityPapp (A->B)10-6 cm/s
Efflux Ratio(B->A)/(A->B)
In Vivo PK
Brain-to-Plasma RatioMouse, 2h post-dose (10 mg/kg, PO)
In Vivo Efficacy
Behavioral Assay% Change vs. Vehiclee.g., Forced Swim Test, Immobility Time

Experimental Protocols

Below are generalized protocols for common assays in CNS research. These should be adapted and optimized for specific compounds and targets.

Protocol 1: In Vitro Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT2A receptor).

  • Radioligand specific for the target (e.g., [3H]-Ketanserin).

  • Test compound (e.g., a derivative of 1,2,2-trimethylpiperazine).

  • Non-specific binding control (e.g., Mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either vehicle, test compound, or the non-specific binding control.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value using non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vivo Forced Swim Test (Rodent Model of Depression)

Objective: To assess the potential antidepressant-like activity of a test compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound and vehicle control.

  • Standard antidepressant (e.g., Fluoxetine) as a positive control.

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Methodology:

  • Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes).

  • Gently place each mouse individually into a cylinder of water for a 6-minute session.

  • Record the entire session with a video camera.

  • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Analyze the data to compare the duration of immobility between the different treatment groups. A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.

Signaling Pathways of Interest

Piperazine derivatives have been shown to modulate various CNS signaling pathways. One such example is the inhibition of Histone Deacetylase 6 (HDAC6), which has emerged as a therapeutic target for neurodegenerative diseases.

G cluster_0 Cytoplasm HDAC6 HDAC6 Tubulin α-Tubulin HDAC6->Tubulin Deacetylation aTubulin Acetylated α-Tubulin Microtubule Microtubule Dynamics aTubulin->Microtubule Promotes Stability Tubulin->aTubulin Transport Axonal Transport Microtubule->Transport Neuroprotection Neuroprotection Transport->Neuroprotection Inhibitor Piperazine Derivative (HDAC6 Inhibitor) Inhibitor->HDAC6

References

"mechanism of action of trimethylpiperazine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Trimethylpiperazine Derivatives, with a Focus on Varenicline and Amperozide.

Introduction

Piperazine derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents due to their versatile chemical structure and favorable pharmacokinetic properties.[1][2] The six-membered ring containing two nitrogen atoms allows for extensive modification, leading to compounds with a wide array of pharmacological activities, including antipsychotic, anthelmintic, and anti-cancer effects.[3][4] This guide provides a detailed examination of the mechanism of action of specific piperazine derivatives, focusing on two well-characterized therapeutic agents: Varenicline , a smoking cessation aid, and Amperozide , an atypical antipsychotic. The mechanisms will be detailed through summaries of quantitative data, descriptions of experimental protocols, and visualizations of relevant pathways and workflows.

Varenicline: A Selective α4β2 Nicotinic Receptor Partial Agonist

Varenicline is a prescription medication developed to aid in smoking cessation.[5][6] Its mechanism of action is centered on its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain, which are central to nicotine addiction.[7]

Molecular Mechanism of Action

Varenicline's efficacy is primarily attributed to its activity as a selective partial agonist at the α4β2 subtype of nAChRs.[8][9] This dual action involves:

  • Agonist Activity: Varenicline moderately stimulates the α4β2 receptor, which is believed to mitigate nicotine withdrawal symptoms and cravings by maintaining a moderate level of dopamine release in the mesolimbic pathway.[7][9]

  • Antagonist Activity: By binding to the α4β2 receptor with high affinity, Varenicline effectively blocks nicotine from binding and activating the receptor. This action reduces the reinforcing and rewarding effects of smoking if a person relapses.[8][9]

Electrophysiology and neurochemical studies have confirmed that varenicline binds to α4β2 nAChRs and stimulates receptor-mediated activity, but to a significantly lesser degree than nicotine.[8] It is highly selective for the α4β2 receptor subtype over other nAChRs.[8]

Quantitative Pharmacological Data

The binding affinity and functional potency of Varenicline have been quantified across various nAChR subtypes. The following tables summarize key in vitro data.

Table 1: Varenicline Binding Affinities (Ki) at Various Nicotinic Acetylcholine Receptor (nAChR) Subtypes

CompoundReceptor SubtypeKi (nM)SpeciesReference
Vareniclineα4β20.06 - 0.4Human/Rat[8][10][11]
Vareniclineα6β20.12 ± 0.02Rat[12][13]
Vareniclineα6β20.13 ± 0.01Monkey[12][13]
Vareniclineα7125 - 322Human/Rat[8][11]
Vareniclineα3β4>500-fold lower affinity than α4β2Human[8]
Vareniclineα1βγδ (muscle)>8000Human[8]
Nicotine (for comparison)α4β23.77 - 6.1Rat[8][13]
Nicotine (for comparison)α6β2*1.68 ± 0.15Rat[13]

Note: The asterisk () indicates the possible presence of other nicotinic subunits in the receptor complex.*

Table 2: Varenicline Functional Activity (EC50 and Efficacy) at nAChR Subtypes

CompoundReceptor SubtypeEC50 (µM)Efficacy (% of Acetylcholine/Nicotine)Species/AssayReference
Vareniclineα4β20.086 - 2.313.4 - 45%Rat/Oocyte[9][13][14]
Vareniclineα6β20.00749%Rat/[³H]DA Release[13]
Vareniclineα6β20.014Partial AgonistMonkey/[³H]DA Release[13]
Vareniclineα718 ± 693% (Full Agonist)Rat/Oocyte[9]
Vareniclineα3β455 ± 875%Rat/Oocyte[9]
Nicotine (for comparison)α4β20.25 - 5.42100%Rat/Oocyte[8][13]
Nicotine (for comparison)α6β2*0.19100%Rat/[³H]DA Release[13]
Signaling Pathway

Varenicline modulates the mesolimbic dopamine system, which is the key neural pathway for reward and reinforcement. By acting on α4β2 nAChRs located on dopamine neurons in the Ventral Tegmental Area (VTA), it influences dopamine release in the Nucleus Accumbens (NAc).

Varenicline_Signaling_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_neuron Dopamine Neuron DA_release Dopamine Release VTA_neuron->DA_release Projects to NAc nAChR α4β2 nAChR nAChR->VTA_neuron Stimulates Withdrawal Withdrawal & Craving Relief DA_release->Withdrawal Moderate Release Reward Reduced Reward & Reinforcement DA_release->Reward Prevents Full Release by Nicotine Varenicline Varenicline Varenicline->nAChR Partial Agonist Nicotine Nicotine (from smoking) Nicotine->nAChR Full Agonist (Blocked by Varenicline)

Varenicline's dual action on the mesolimbic dopamine pathway.

Amperozide: An Atypical Antipsychotic

Amperozide is a diphenylbutylpiperazine derivative that has been investigated as an atypical antipsychotic agent.[15] Its mechanism of action is distinct from typical antipsychotics, showing a preferential effect on the limbic system with a lower risk of extrapyramidal side effects (EPS).[16]

Molecular Mechanism of Action

Amperozide's primary mechanism is the potent antagonism of serotonin 5-HT2A receptors.[15][17] It exhibits a much lower affinity for dopamine D2 receptors, which is the main target of classical neuroleptics.[17][18] This high 5-HT2A to D2 affinity ratio is a hallmark of atypical antipsychotics. By blocking 5-HT2A receptors, Amperozide is thought to modulate dopamine release, particularly in the mesocortical pathway, which may contribute to its efficacy against the negative symptoms of schizophrenia.[6][19]

Quantitative Pharmacological Data

The receptor binding profile of Amperozide demonstrates its selectivity for the 5-HT2A receptor.

Table 3: Amperozide Binding Affinities (Ki) at Key Receptors

CompoundReceptorKi (nM)SpeciesReference
Amperozide5-HT2A16.5 - 26Rat[17][20]
AmperozideDopamine D2 (Limbic)403 ± 42Rat[17]
AmperozideDopamine D2 (Striatal)540 ± 59Rat[17]
Amperozideα1-adrenergic172 ± 14Rat[17]

Table 4: Amperozide Effect on Extracellular Dopamine (DA) Levels (In Vivo Microdialysis)

Brain RegionDose (mg/kg, SC)% Increase in DA OutflowSpeciesReference
Medial Prefrontal Cortex5.0207%Rat[19]
Medial Prefrontal Cortex10.0326%Rat[19]
Nucleus Accumbens5.0No significant effectRat[19]
Nucleus Accumbens10.030%Rat[19]
Dorsolateral Striatum5.046%Rat[19]
Dorsolateral Striatum10.030%Rat[19]
Signaling Pathway

Amperozide's antagonism of 5-HT2A receptors is believed to disinhibit dopaminergic neurons projecting to the prefrontal cortex, leading to increased dopamine release in this region. This is hypothesized to alleviate negative and cognitive symptoms of schizophrenia.

Amperozide_Signaling_Pathway Amperozide Amperozide SHT2A_Receptor 5-HT2A Receptor Amperozide->SHT2A_Receptor Antagonist Serotonin_Neuron Serotonin Neuron Serotonin_Neuron->SHT2A_Receptor Releases 5-HT Dopamine_Neuron VTA Dopamine Neuron PFC Prefrontal Cortex Dopamine_Neuron->PFC Projects to DA_Release Dopamine Release PFC->DA_Release SHT2A_Receptor->Dopamine_Neuron Inhibitory Influence

Amperozide's proposed mechanism via 5-HT2A receptor antagonism.

Key Experimental Protocols

The quantitative data presented in this guide were generated using established pharmacological and neurochemical techniques. Below are generalized protocols for these key experiments.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.[15][21]

Radioligand_Binding_Workflow start Start: Prepare Receptor Source (e.g., cell membranes, tissue homogenate) incubate Incubate: Receptor + Radioligand + Unlabeled Test Compound (Varenicline/Amperozide) start->incubate separate Separate Bound from Free Radioligand (via vacuum filtration) incubate->separate count Quantify Radioactivity (on filters using a scintillation counter) separate->count analyze Data Analysis: Generate competition curve to determine IC50, then calculate Ki count->analyze end End: Determine Binding Affinity (Ki) analyze->end

Workflow for a competitive radioligand binding assay.

Protocol Outline:

  • Receptor Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate membrane fractions.[22]

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-epibatidine for nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[8]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, trapping the receptor-bound radioligand.[22]

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[15]

Whole-Cell Patch-Clamp Electrophysiology

This method measures the functional activity (EC50, efficacy) of a compound by recording ion currents through receptor channels in a whole cell.[7][16]

Patch_Clamp_Workflow prep Prepare Cells Expressing Receptor (e.g., Xenopus oocytes injected with nAChR cDNA) patch Form a High-Resistance 'Giga-Seal' between micropipette and cell membrane prep->patch rupture Rupture Cell Membrane Patch (to gain electrical access to the cell interior) patch->rupture clamp Voltage Clamp: Hold membrane potential constant and apply test compound rupture->clamp record Record Ionic Current (flowing through the activated receptor channels) clamp->record analyze Data Analysis: Plot dose-response curve to determine EC50 and maximal efficacy record->analyze end End: Determine Functional Potency analyze->end

Workflow for whole-cell patch-clamp electrophysiology.

Protocol Outline:

  • Cell Preparation: Cells (e.g., Xenopus oocytes or HEK293 cells) are engineered to express the specific receptor subtype of interest.[9]

  • Patching: A glass micropipette filled with an internal solution is brought into contact with a cell to form a high-resistance seal.[2][5]

  • Whole-Cell Configuration: Suction is applied to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.[16]

  • Voltage Clamp and Drug Application: The cell's membrane potential is held constant ("clamped"). The test compound is applied at various concentrations, and the resulting flow of ions through the receptor channels is recorded as an electrical current.[9]

  • Data Analysis: The magnitude of the current at each concentration is measured and plotted to generate a dose-response curve, allowing for the determination of EC50 and relative efficacy.[8]

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in awake, behaving animals.[23][24]

Microdialysis_Workflow implant Surgically Implant Microdialysis Probe into target brain region (e.g., NAc, PFC) perfuse Perfuse Probe with Artificial CSF at a constant, slow flow rate implant->perfuse stabilize Allow for Stabilization to obtain baseline neurotransmitter levels perfuse->stabilize administer Administer Test Compound (e.g., Amperozide via SC injection) stabilize->administer collect Collect Dialysate Samples at timed intervals post-administration administer->collect analyze Analyze Samples via HPLC-ED to quantify neurotransmitter concentration collect->analyze end End: Determine Change in Neurotransmitter Release analyze->end

Workflow for in vivo microdialysis experiment.

Protocol Outline:

  • Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).[25]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.[24]

  • Sampling: Small molecules in the extracellular fluid, like dopamine, diffuse across the membrane into the aCSF based on the concentration gradient. This collected fluid (dialysate) is sampled at regular intervals.[4]

  • Drug Administration: After a stable baseline is established, the test drug is administered systemically (e.g., subcutaneously).

  • Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using a sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[25] The results are expressed as a percentage change from the baseline levels.

Conclusion

The piperazine scaffold is a cornerstone of modern medicinal chemistry, giving rise to drugs with highly specific and potent mechanisms of action. Varenicline and Amperozide serve as excellent examples of how modifications to this core structure can target distinct neurotransmitter systems to achieve therapeutic effects. Varenicline's efficacy in smoking cessation stems from its precisely tuned partial agonism at α4β2 nicotinic receptors, which both alleviates withdrawal and blocks nicotine's rewarding effects. Amperozide's potential as an atypical antipsychotic is derived from its selective antagonism of 5-HT2A receptors, leading to a preferential increase in dopamine neurotransmission in the prefrontal cortex. A thorough understanding of these mechanisms, supported by quantitative data from robust experimental methodologies, is crucial for the continued development of novel and improved piperazine-based therapeutics.

References

Spectroscopic Profile of 1,2,2-Trimethylpiperazine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,2,2-trimethylpiperazine dihydrochloride. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages a comparative analysis of structurally related piperazine derivatives to forecast its characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies for obtaining such spectra are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of piperazine dihydrochloride and various trimethylpiperazine isomers. The protonation of the piperazine nitrogen atoms is expected to significantly influence the chemical shifts in NMR spectroscopy, typically causing a downfield shift for adjacent protons and carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ) ppm (in D₂O)Predicted MultiplicityNotes
N-H~9.0 - 11.0Broad singletChemical shift can be highly variable and concentration-dependent.
Piperazine ring protons (CH₂)~3.5 - 4.0MultipletsAsymmetric substitution leads to complex splitting patterns.
C1-CH₃~3.0 - 3.3SingletDeshielded by the adjacent protonated nitrogen.
C2-(CH₃)₂~1.5 - 1.8SingletGeminal methyl groups at a non-chiral center.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonsPredicted Chemical Shift (δ) ppm (in D₂O)Notes
Piperazine ring carbons (CH₂)~45 - 55Two to three distinct signals expected due to asymmetric substitution.
C1-CH₃~40 - 45
C2-(CH₃)₂~20 - 25
C2 (quaternary)~50 - 60

Table 3: Predicted IR Spectroscopic Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H stretch (ammonium salt)3200 - 2700Strong, broadCharacteristic broad absorption for amine hydrochlorides.
C-H stretch (aliphatic)3000 - 2850Medium-Strong
N-H bend (ammonium salt)1600 - 1500Medium
C-H bend1470 - 1370Medium
C-N stretch1250 - 1020Medium

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

IonPredicted m/zNotes
[M+H]⁺ (of free base)143.15This would be the molecular ion of the free base, 1,2,2-trimethylpiperazine. The dihydrochloride itself will not typically show a molecular ion.
Major Fragments< 143Fragmentation pattern would likely involve the loss of methyl groups and cleavage of the piperazine ring. Common fragments for piperazine derivatives include ions at m/z 44, 56, 70, and 85.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). Ensure the sample is fully dissolved.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • The residual solvent peak will be used as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: No specific sample preparation is needed for ATR-FTIR. A small amount of the solid this compound is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with ESI-MS, such as methanol or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range.

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode. The dihydrochloride salt will likely be detected as the protonated free base [M+H]⁺.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

    • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion of the free base and interpret the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound 1,2,2-Trimethylpiperazine dihydrochloride (Solid) NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Place on ATR Crystal Compound->IR_Prep MS_Prep Dissolve and Dilute in Volatile Solvent Compound->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR-ATR Spectrometer IR_Prep->IR_Acq MS_Acq ESI-Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z of Molecular Ion & Fragments) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Logical_Relationship_Spectroscopy cluster_technique Spectroscopic Technique cluster_info Information Obtained cluster_structure Structural Determination NMR NMR Spectroscopy NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info Structure Complete Molecular Structure NMR_Info->Structure IR_Info->Structure MS_Info->Structure

In Silico Modeling of 1,2,2-Trimethylpiperazine Dihydrochloride Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico methodologies used to characterize the receptor binding profile of 1,2,2-trimethylpiperazine dihydrochloride. While specific experimental binding data for this particular molecule is not extensively available in public literature, its use as a scaffold in the synthesis of neuroleptic and psychotropic pharmaceuticals suggests potential interactions with central nervous system (CNS) receptors.[1] This document outlines a hypothetical, yet scientifically rigorous, workflow for investigating the binding of this compound to the human serotonin 2A (5-HT2A) receptor, a common target for antipsychotic medications.[2] The protocols detailed herein, from molecular docking to molecular dynamics simulations, serve as a comprehensive guide for researchers engaged in the computational assessment of novel compounds.

Introduction to this compound and In Silico Modeling

This compound is a piperazine derivative used as a building block in the synthesis of various pharmaceutical agents.[1] The piperazine scaffold is a common feature in a multitude of bioactive compounds, known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, as well as various enzymes.[3][4][5] Given its application in the development of neuroleptic and anxiolytic drugs, understanding its potential receptor interactions is a critical step in early-stage drug discovery.

In silico modeling offers a powerful and cost-effective approach to predict and analyze ligand-receptor interactions at an atomic level.[6][7] Techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into binding affinities, interaction modes, and the dynamic behavior of the ligand-receptor complex, thereby guiding further experimental validation.[8][9]

Hypothetical Target Selection: The Human 5-HT2A Receptor

For the purpose of this technical guide, we will focus on the in silico modeling of this compound binding to the human 5-HT2A receptor. The 5-HT2A receptor is a well-established target for a variety of antipsychotic and anxiolytic drugs, and many known ligands contain the piperazine moiety.[2]

In Silico Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential binding modes and estimating the strength of the interaction.

Protocol:

  • Receptor Preparation:

    • Obtain the crystal structure of the human 5-HT2A receptor from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH of 7.4.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate different possible conformers of the ligand.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • Define the grid box encompassing the binding site of the receptor.

    • Perform the docking calculations, allowing for flexible ligand conformations.

    • Analyze the resulting docking poses based on their predicted binding energies and interactions with key residues in the binding pocket.

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of detailed intermolecular interactions over time.[6][7][8]

Protocol:

  • System Setup:

    • Select the most promising docking pose of the this compound-5-HT2A receptor complex.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field for proteins, lipids, and the ligand (e.g., CHARMM36 for protein and lipids, and a compatible force field for the ligand).

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to a physiological temperature of 310 K.

    • Equilibrate the system under constant volume (NVT) and then constant pressure (NPT) ensembles.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to observe the stability of the binding and capture relevant conformational changes.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Identify and quantify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

Data Presentation

The quantitative data generated from these in silico experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Molecular Docking Results of this compound with the 5-HT2A Receptor

Docking ProgramBinding Energy (kcal/mol)Key Interacting Residues
AutoDock Vina-7.2Asp155, Ser159, Phe339
Glide-6.8Asp155, Trp336, Phe340

Table 2: Hypothetical Binding Free Energy Calculation from MD Simulation

MethodΔG_bind (kcal/mol)
MM/PBSA-10.5 ± 1.2
MM/GBSA-9.8 ± 1.5

Visualization of Workflows and Pathways

In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico modeling of ligand-receptor binding.

InSilicoWorkflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis receptor_prep Receptor Preparation docking Molecular Docking receptor_prep->docking ligand_prep Ligand Preparation ligand_prep->docking md_sim Molecular Dynamics docking->md_sim pose_analysis Binding Pose Analysis docking->pose_analysis trajectory_analysis Trajectory Analysis md_sim->trajectory_analysis binding_energy Binding Free Energy Calculation trajectory_analysis->binding_energy

In Silico Modeling Workflow Diagram.
Simplified 5-HT2A Receptor Signaling Pathway

This diagram shows a simplified representation of the canonical signaling pathway initiated by the activation of the 5-HT2A receptor.

SignalingPathway ligand 5-HT or Agonist receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Simplified 5-HT2A Receptor Signaling.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the receptor binding characteristics of this compound, using the human 5-HT2A receptor as a representative target. The detailed protocols for molecular docking and molecular dynamics simulations, along with the structured presentation of hypothetical data and workflow visualizations, provide a robust framework for researchers in the field of computational drug discovery. By applying these methodologies, scientists can gain significant insights into the potential pharmacological profile of novel compounds, thereby accelerating the drug development pipeline.

References

Toxicology Profile of Trimethylpiperazine Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for specific trimethylpiperazine isomers are scarce in publicly available literature. This guide provides a comprehensive overview based on available data for structurally related piperazine derivatives and general toxicological principles. The information presented herein is intended for research and informational purposes and should be interpreted with caution. Further experimental validation for specific trimethylpiperazine isomers is strongly recommended.

Introduction

Piperazine and its derivatives are a broad class of heterocyclic amines with diverse applications, ranging from therapeutic agents to industrial chemicals. Trimethylpiperazine isomers, characterized by a piperazine ring substituted with three methyl groups, represent a subset of these compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of their toxicological profile is paramount for safe handling, risk assessment, and the development of any potential commercial applications. This technical guide synthesizes the available toxicological information on piperazine derivatives to provide an inferred profile for trimethylpiperazine isomers, covering acute toxicity, organ-specific toxicities, genotoxicity, and mechanisms of action.

Physicochemical Properties and Isomeric Forms

The toxicological properties of a chemical are intrinsically linked to its physicochemical characteristics. For trimethylpiperazine, several positional isomers exist, including 1,2,4-trimethylpiperazine, 2,3,5-trimethylpiperazine, and others. These isomers can exhibit differences in properties such as polarity, steric hindrance, and metabolism, which in turn can influence their toxicokinetics and toxicodynamics.

Acute Toxicity

Table 1: Acute Toxicity Data for Selected Piperazine Derivatives

CompoundCAS NumberRoute of AdministrationTest SpeciesLD50Hazard ClassificationReference
N,N,4-trimethyl-1-piperazineethanamine104-19-8Oral--Acute toxicity - Category 3 (Toxic if swallowed)[1]
N,N,4-trimethyl-1-piperazineethanamine104-19-8Dermal--Acute toxicity - Category 4 (Harmful in contact with skin)[1]
1-Methylpiperazine109-01-3Inhalation--Acute toxicity - Category 3 (Toxic if inhaled)[2]
1-Methylpiperazine109-01-3Dermal--Acute toxicity - Category 4 (Harmful in contact with skin)[2]
N-(2-Aminoethyl)piperazine140-31-8OralRat2118.6 mg/kgHarmful if swallowed[3]
N-(2-Aminoethyl)piperazine140-31-8DermalRabbit871.2 mg/kgToxic in contact with skin[3]

Data for specific trimethylpiperazine isomers is not available. The listed compounds are structurally related piperazine derivatives.

Organ-Specific Toxicity

Hepatotoxicity

The liver is a primary target for the toxic effects of many xenobiotics, including some piperazine derivatives. Studies on "designer drug" piperazines, such as N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have elucidated potential mechanisms of liver injury.

Key Findings from In Vitro Studies:

  • Cytotoxicity: Piperazine derivatives have been shown to induce cell death in human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes. TFMPP was identified as being particularly cytotoxic[4].

  • Mitochondrial Impairment: A common mechanism of hepatotoxicity involves mitochondrial dysfunction, characterized by increased formation of reactive oxygen species (ROS), depletion of intracellular glutathione (GSH) and ATP, and loss of mitochondrial membrane potential[4][5].

  • Apoptosis: The mitochondrial damage can trigger the intrinsic apoptotic pathway, leading to the activation of caspase-3 and subsequent programmed cell death[4].

  • Metabolism-Induced Toxicity: The metabolism of piperazine derivatives by cytochrome P450 (CYP450) enzymes can play a dual role. While some metabolic pathways lead to detoxification, others may result in the formation of reactive metabolites that contribute to toxicity[4].

Experimental Protocol: In Vitro Hepatotoxicity Assessment

A common experimental workflow to assess the hepatotoxicity of a compound is outlined below.

Hepatotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Toxicological Assays HepaRG HepaRG Cells MTT MTT Assay (Cell Viability) HepaRG->MTT ROS ROS Measurement (e.g., DCFH-DA) HepaRG->ROS GSH GSH/GSSG Assay HepaRG->GSH ATP ATP Quantification HepaRG->ATP MMP Mitochondrial Membrane Potential (e.g., JC-1) HepaRG->MMP Caspase Caspase-3 Activation HepaRG->Caspase HepG2 HepG2 Cells HepG2->MTT HepG2->ROS HepG2->GSH HepG2->ATP HepG2->MMP HepG2->Caspase PrimaryHepatocytes Primary Hepatocytes PrimaryHepatocytes->MTT PrimaryHepatocytes->ROS PrimaryHepatocytes->GSH PrimaryHepatocytes->ATP PrimaryHepatocytes->MMP PrimaryHepatocytes->Caspase Compound Test Compound (e.g., Trimethylpiperazine Isomer) Compound->HepaRG Compound->HepG2 Compound->PrimaryHepatocytes

Caption: Workflow for in vitro hepatotoxicity assessment.

Signaling Pathway: Mitochondrial-Mediated Apoptosis in Hepatocytes

The following diagram illustrates a potential signaling pathway for piperazine derivative-induced hepatotoxicity.

Hepatotoxicity_Pathway Piperazine Piperazine Derivative Mitochondrion Mitochondrion Piperazine->Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS GSH_depletion ↓ Glutathione (GSH) Depletion Mitochondrion->GSH_depletion ATP_depletion ↓ ATP Depletion Mitochondrion->ATP_depletion MMP_loss ↓ Mitochondrial Membrane Potential ROS->MMP_loss GSH_depletion->MMP_loss ATP_depletion->MMP_loss CytochromeC Cytochrome c Release MMP_loss->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway.

Neurotoxicity

Piperazine and some of its derivatives are known to exert effects on the central nervous system (CNS), which is the basis for their use as anthelminthics and their abuse as recreational drugs. Neurotoxic side effects have been reported for piperazine[6][7].

Potential Mechanisms of Neurotoxicity:

  • Neurotransmitter System Modulation: Piperazine derivatives can affect various neurotransmitter systems, including dopaminergic and serotonergic pathways. They can act as agonists or antagonists at different receptors, leading to altered neuronal signaling.

  • Mitochondrial Dysfunction in Neurons: Similar to hepatotoxicity, neurotoxicity can be mediated by mitochondrial impairment in neuronal cells, leading to oxidative stress and apoptosis.

Experimental Protocol: In Vitro Neurotoxicity Assessment

The following workflow can be used to evaluate the neurotoxic potential of trimethylpiperazine isomers.

Neurotoxicity_Workflow cluster_cell_culture Neuronal Cell Culture cluster_treatment Treatment cluster_assays Toxicological Assays SHSY5Y SH-SY5Y Cells NeuriteOutgrowth Neurite Outgrowth Assessment SHSY5Y->NeuriteOutgrowth CellViability Cell Viability (e.g., LDH Assay) SHSY5Y->CellViability ApoptosisAssay Apoptosis Assays (e.g., Annexin V) SHSY5Y->ApoptosisAssay PrimaryNeurons Primary Neurons PrimaryNeurons->NeuriteOutgrowth NeurotransmitterUptake Neurotransmitter Uptake/Release Assays PrimaryNeurons->NeurotransmitterUptake PrimaryNeurons->CellViability PrimaryNeurons->ApoptosisAssay Compound Test Compound (e.g., Trimethylpiperazine Isomer) Compound->SHSY5Y Compound->PrimaryNeurons

Caption: Workflow for in vitro neurotoxicity assessment.

Cardiotoxicity

Some piperazine derivatives have been shown to induce cardiotoxicity. The underlying mechanisms often involve mitochondrial impairment, similar to what is observed in hepatocytes.

Signaling Pathway: Piperazine-Induced Cardiotoxicity

Cardiotoxicity_Pathway Piperazine Piperazine Derivative Cardiomyocyte Cardiomyocyte Piperazine->Cardiomyocyte MitochondrialDysfunction Mitochondrial Dysfunction Cardiomyocyte->MitochondrialDysfunction OxidativeStress Oxidative Stress MitochondrialDysfunction->OxidativeStress CalciumDysregulation Ca2+ Dysregulation MitochondrialDysfunction->CalciumDysregulation Apoptosis Apoptosis OxidativeStress->Apoptosis Arrhythmia Arrhythmia CalciumDysregulation->Arrhythmia ContractileDysfunction Contractile Dysfunction CalciumDysregulation->ContractileDysfunction

Caption: Potential signaling pathways in cardiotoxicity.

Genotoxicity

Genotoxicity assessment is crucial to determine if a substance can damage genetic material. For 2,3,5-trimethylpyrazine, a related trimethylated heterocyclic compound, genotoxicity studies have been conducted.

Table 2: Genotoxicity Data for 2,3,5-trimethylpyrazine

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumWith and without S9Negative[8]
In Vitro Micronucleus Test-With and without S9Negative[8]

Data for a structurally related, non-piperazine compound.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_plating Plating and Scoring Bacteria Histidine-dependent S. typhimurium strains Incubate Incubate at 37°C Bacteria->Incubate Compound Test Compound (e.g., Trimethylpiperazine Isomer) Compound->Incubate S9_Mix S9 Mix (for metabolic activation) S9_Mix->Incubate Plate Plate on minimal glucose agar plates Incubate->Plate Count Count revertant colonies Plate->Count

Caption: General workflow of the Ames test.

Metabolism

The metabolism of piperazine derivatives can significantly influence their toxicity. As observed in hepatotoxicity studies, CYP450 enzymes are involved in the biotransformation of these compounds. The metabolic pathways can lead to detoxification or, in some cases, bioactivation to reactive metabolites that can bind to cellular macromolecules, including DNA, leading to toxicity.

Conclusion

This technical guide provides a comprehensive, though inferred, toxicology profile for trimethylpiperazine isomers based on the available data for structurally related piperazine derivatives. The primary mechanisms of toxicity for piperazine compounds appear to involve mitochondrial dysfunction, leading to oxidative stress and apoptosis in various cell types, including hepatocytes, neurons, and cardiomyocytes. While specific quantitative toxicity data for trimethylpiperazine isomers are lacking, the information presented here offers a foundation for preliminary risk assessment and highlights the need for further empirical studies. Researchers and drug development professionals should consider the potential for hepatotoxicity, neurotoxicity, and cardiotoxicity when working with these compounds and should conduct thorough toxicological evaluations to ensure their safe use.

References

Mapping the Innovation Landscape: A Technical Guide to Piperazine Derivative Patents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and favorable pharmacokinetic properties have led to its incorporation into a vast array of therapeutic agents, spanning a multitude of disease areas. This technical guide delves into the dynamic patent landscape of piperazine derivatives, offering an in-depth analysis of innovation trends, key therapeutic applications, and the experimental methodologies underpinning their development. By providing a comprehensive overview of the intellectual property surrounding these compounds, this guide aims to equip researchers and drug development professionals with the critical insights needed to navigate and innovate in this competitive field.

The Expanding Therapeutic Footprint of Piperazine Derivatives: A Patent Analysis

Once primarily associated with central nervous system (CNS) disorders, the therapeutic applications of piperazine derivatives have expanded dramatically over the past few decades.[1][2][3][4][5] A review of the patent literature reveals a significant and sustained interest in this scaffold across diverse therapeutic areas, most notably in oncology, CNS disorders, and antiviral therapies.

Quantitative Overview of Patent Filings

While a precise, exhaustive statistical analysis of all piperazine-related patents is beyond the scope of this guide, a review of patent databases and landscape reports indicates a high volume of filings. For instance, a study of N-phenylpiperazine derivatives between 2006 and 2012 identified thirty-three key patent documents, highlighting the steady stream of innovation even within a specific subclass of these compounds.[1] The majority of recent patent activity for piperazine derivatives can be broadly categorized into the following therapeutic areas:

Therapeutic AreaKey Targets/Mechanisms of ActionRepresentative Patented Compound Classes
Oncology Tyrosine Kinase Inhibitors (e.g., Bcr-Abl, EGFR, ALK), PI3K/Akt/mTOR Pathway Inhibitors, p68 Helicase InhibitorsPhenylpiperazine-substituted pyrimidines, Quinoxalinyl-piperazines, Indoleoxoacetyl piperazines
CNS Disorders Dopamine (D2) Receptor Antagonists/Partial Agonists, Serotonin (5-HT) Receptor ModulatorsArylpiperazines, Phenylpiperazine-substituted heterocycles
Antiviral Reverse Transcriptase Inhibitors (HIV), Viral Entry InhibitorsIndoleoxoacetyl piperazines, Piperazine-substituted heterocycles, Prodrugs of piperazine derivatives

Key Therapeutic Areas in Detail

Oncology: A Major Focus of Innovation

The development of targeted cancer therapies has seen a surge in the patenting of piperazine derivatives. These compounds are integral to the structure of numerous kinase inhibitors, which have revolutionized the treatment of various malignancies. A notable example is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML), which features a prominent piperazine moiety.[6][7][8] Patents in this area frequently describe novel scaffolds that aim to improve potency, selectivity, and overcome resistance to existing therapies. Companies like Novartis and Bristol-Myers Squibb have been major players in this space.[7][9]

Central Nervous System (CNS) Disorders: A Longstanding Stronghold

The inherent ability of the piperazine ring to interact with CNS targets, particularly dopamine and serotonin receptors, has cemented its importance in the development of antipsychotics, antidepressants, and anxiolytics.[10] The patent literature is rich with examples of novel arylpiperazine derivatives designed to fine-tune receptor binding profiles, aiming for improved efficacy and reduced side effects.[1][11][12] The focus of many recent patents is on developing compounds with mixed pharmacology, such as dual dopamine D2 and serotonin 5-HT2A antagonists, to achieve a broader therapeutic window.

Antiviral Agents: A Growing Area of Interest

Piperazine derivatives have also emerged as a significant class of antiviral agents, particularly in the fight against HIV.[9][13][14][15][16][17] Many patented compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9] The patent landscape in this area reflects a continuous effort to develop new agents with improved resistance profiles and better patient adherence. Prodrug strategies, which involve chemically modifying the piperazine derivative to enhance its pharmacokinetic properties, are also a notable trend in recent patent filings.[13][15][16]

Experimental Protocols: From Synthesis to Biological Evaluation

The patent literature provides a valuable resource for understanding the practical aspects of developing piperazine derivatives. Below are representative experimental protocols gleaned from patent filings, illustrating the synthesis and biological evaluation of these compounds.

General Synthesis of a 1,4-Disubstituted Piperazine Derivative

This protocol outlines a common synthetic strategy for preparing asymmetrically substituted piperazines, a prevalent structural motif in many patented compounds.[11][18][19][20][21]

Step 1: Monosubstitution of Piperazine

  • To a solution of piperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane, methanol), add the first electrophile (e.g., an alkyl halide or acyl chloride) (1.0-1.2 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monosubstituted piperazine.

Step 2: Second Substitution

  • Dissolve the monosubstituted piperazine (1.0 eq) in a suitable solvent (e.g., dimethylformamide, acetonitrile).

  • Add a base (e.g., potassium carbonate, triethylamine) (1.5-2.0 eq) and the second electrophile (e.g., a different alkyl halide or aryl halide) (1.0-1.2 eq).

  • Heat the reaction mixture to 80-100°C and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted piperazine derivative.

Biological Evaluation: In Vitro Kinase Inhibition Assay

This protocol is representative of the assays used to evaluate the potency of piperazine-based kinase inhibitors, a cornerstone of oncology-focused patents.[22][23][24][25][26]

Materials:

  • Recombinant kinase enzyme

  • Kinase substrate (e.g., a peptide with a tyrosine residue)

  • ATP (Adenosine triphosphate)

  • Test compound (piperazine derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., a phosphospecific antibody)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization).

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.

Visualizing the Landscape: Workflows and Signaling Pathways

To better illustrate the logical flow of drug discovery and the mechanisms of action of these compounds, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Piperazine Derivative Drug Discovery

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Development Target_Identification Target Identification & Validation Library_Design Piperazine Library Design & Synthesis Target_Identification->Library_Design HTS High-Throughput Screening Library_Design->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Lead_Generation->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies IND_Application IND Application In_Vivo_Studies->IND_Application Clinical_Trials Clinical Trials (Phase I-III) IND_Application->Clinical_Trials NDA_Submission NDA Submission Clinical_Trials->NDA_Submission

Caption: A typical workflow for the discovery and development of novel piperazine-based therapeutics.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Many patented anticancer piperazine derivatives target the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[27][28][29][30][31]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Piperazine Derivative (Inhibitor) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a piperazine derivative.

Dopamine D2 Receptor Signaling Modulation

Arylpiperazine derivatives are prominent in CNS-related patents, often acting as antagonists or partial agonists at the dopamine D2 receptor.[10][32][33][34][35]

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_Protein G-protein (Gi/o) D2R->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP inhibits conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Antipsychotic Arylpiperazine (Antagonist) Antipsychotic->D2R

Caption: Antagonism of the dopamine D2 receptor signaling pathway by an arylpiperazine derivative.

Conclusion

The patent landscape for piperazine derivatives is a testament to the enduring importance of this scaffold in drug discovery. The continuous stream of innovation, particularly in the fields of oncology, CNS disorders, and antiviral therapies, underscores the vast potential that remains to be unlocked. For researchers and drug development professionals, a thorough understanding of this landscape is not just beneficial, but essential for identifying new opportunities, navigating intellectual property challenges, and ultimately, bringing novel and effective therapies to patients in need. The data and methodologies presented in this guide offer a solid foundation for these endeavors, providing a glimpse into the ongoing evolution of piperazine-based therapeutics.

References

Methodological & Application

"experimental protocol for N-alkylation of 1,2,2-Trimethylpiperazine"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Alkylation of 1,2,2-Trimethylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the N-alkylation of 1,2,2-trimethylpiperazine, a substituted piperazine derivative. The protocol focuses on direct alkylation using alkyl halides, a robust and widely applicable method for forming C-N bonds on secondary amines within the piperazine scaffold. This application note includes a step-by-step procedure, a table summarizing reaction parameters for various alkylating agents, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

Substituted piperazines are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] The functionalization of the piperazine ring, particularly at the nitrogen atoms, is a key strategy in drug discovery to modulate the pharmacological and pharmacokinetic properties of molecules.[1] N-alkylation of piperazine derivatives is a fundamental transformation to introduce diverse substituents.

1,2,2-Trimethylpiperazine possesses one secondary and one tertiary amine. The N-alkylation will selectively occur at the less sterically hindered secondary amine. Common methods for N-alkylation of secondary amines include direct reaction with alkyl halides in the presence of a base, and reductive amination with aldehydes or ketones.[3][4] Direct alkylation is a straightforward and efficient method, typically employing an alkyl bromide or iodide and a non-nucleophilic base like potassium carbonate in a polar aprotic solvent.[4][5] This protocol details a general procedure for the direct N-alkylation of 1,2,2-trimethylpiperazine.

Experimental Protocol: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of 1,2,2-trimethylpiperazine with an alkyl halide.

Materials:

  • 1,2,2-Trimethylpiperazine

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,2,2-trimethylpiperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a stirrable suspension (approximately 0.1-0.2 M concentration of the amine).

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, slowly add the alkyl halide (1.1 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir vigorously.[4]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and potassium halide byproduct) and rinse the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 1,2,2-trimethylpiperazine.[6]

Data Presentation

The following table summarizes representative quantitative data and reaction conditions for the N-alkylation of 1,2,2-trimethylpiperazine with various alkylating agents. Note that optimal conditions and yields may vary.

Alkylating AgentEquivalentsSolventTemperature (°C)Time (h)Typical Yield (%)
Iodomethane1.1Acetonitrile606-1285-95
Ethyl Bromide1.1DMF8012-1880-90
Benzyl Bromide1.1Acetonitrile708-1488-96
n-Butyl Bromide1.2DMF8016-2475-85

Visualization

Experimental Workflow Diagram

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification start Combine 1,2,2-Trimethylpiperazine, K2CO3, and Solvent add_reagent Add Alkyl Halide under N2 start->add_reagent heat Heat and Stir (60-80°C) add_reagent->heat Start Reaction monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up (DCM/NaHCO3) concentrate->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate_final Concentrate dry->concentrate_final chromatography Column Chromatography concentrate_final->chromatography product Pure N-Alkylated Product chromatography->product

Caption: Workflow for the N-alkylation of 1,2,2-trimethylpiperazine.

References

Application Notes and Protocols for the Quantification of 1,2,2-Trimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,2-Trimethylpiperazine dihydrochloride is a substituted piperazine derivative. As with many piperazine compounds, accurate and sensitive quantification is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound in relevant matrices. Due to the limited availability of specific validated methods for this particular analyte, the following protocols are based on established analytical techniques for similar piperazine derivatives and secondary amines. These methods are intended to serve as a starting point for method development and validation in your laboratory.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of an analyte is fundamental for analytical method development. Since experimental data for this compound is scarce, the following properties are predicted based on structurally similar compounds such as 1,2,6-trimethylpiperazine and other piperazine derivatives.

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular FormulaC₇H₁₆N₂ · 2HCl-
Molecular Weight201.14 g/mol Essential for preparation of standard solutions.
pKa~5 and ~9The compound will be protonated and highly water-soluble at acidic pH. This influences sample preparation and chromatographic retention.
UV AbsorbanceNo significant chromophoreDirect UV detection will have low sensitivity. Derivatization is recommended for HPLC-UV analysis.
SolubilityHigh in aqueous solutionsFacilitates sample preparation in aqueous buffers.
VolatilityModerateAmenable to Gas Chromatography (GC) analysis, potentially with derivatization to improve volatility and peak shape.

Recommended Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) after pre-column derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) .

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is suitable for the quantification of 1,2,2-Trimethylpiperazine in various matrices, including pharmaceutical formulations and biological fluids. Since 1,2,2-Trimethylpiperazine lacks a native chromophore, a derivatization step is necessary to enable sensitive detection by UV or fluorescence detectors. Dansyl chloride is a common derivatizing agent for primary and secondary amines, yielding highly fluorescent and UV-active derivatives.[1]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Formic acid (reagent grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column thermostat

  • UV-Vis or Fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in water to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

4. Derivatization Procedure:

  • To 100 µL of each working standard solution or sample, add 200 µL of sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • UV: 254 nm

    • Fluorescence: Excitation at 340 nm, Emission at 525 nm

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standard solutions.

  • Determine the concentration of 1,2,2-Trimethylpiperazine in the samples by interpolating their peak areas from the calibration curve.

Hypothetical Quantitative Data (HPLC-UV/FLD)

The following table summarizes the expected performance characteristics of this method. These values are hypothetical and should be determined during method validation.

ParameterUV DetectionFluorescence Detection
Linearity (r²)> 0.995> 0.998
Limit of Detection (LOD)~0.5 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL~0.15 µg/mL
Accuracy (% Recovery)95 - 105%97 - 103%
Precision (% RSD)< 5%< 3%

Workflow Diagram (HPLC)

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis start Weigh Standard / Prepare Sample dilution Serial Dilutions start->dilution add_buffer Add Bicarbonate Buffer dilution->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl incubate Incubate at 60°C add_dansyl->incubate filter Filter incubate->filter hplc Inject into HPLC filter->hplc detection UV/Fluorescence Detection hplc->detection data Data Acquisition & Analysis detection->data GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC-MS Analysis start Prepare Standards / Samples in Methanol add_is Add Internal Standard start->add_is evaporate Evaporate to Dryness add_is->evaporate gcms Inject into GC-MS add_is->gcms Direct Injection add_reagents Add Pyridine & BSTFA evaporate->add_reagents heat Heat at 70°C add_reagents->heat heat->gcms If derivatized sim SIM Mode Acquisition gcms->sim data Data Analysis sim->data

References

HPLC-UV Method Development for the Quantification of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for the development and validation of an analytical method for the quantification of piperazine derivatives using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method is applicable to researchers, scientists, and professionals involved in drug development and quality control processes.

Introduction

Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry, forming the core structure of numerous active pharmaceutical ingredients (APIs).[1] Accurate and reliable quantification of these compounds is crucial for ensuring the quality, safety, and efficacy of the final drug products.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and robust technique for this purpose.[3]

A primary challenge in the HPLC-UV analysis of piperazine itself is its lack of a strong UV chromophore, which can lead to poor sensitivity.[2][4] To overcome this, a common strategy is to employ a derivatization step to introduce a UV-active moiety to the piperazine molecule.[2][5][6] This application note details a method involving pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active product.[5][6][7] For piperazine derivatives that already possess a sufficient chromophore, direct UV detection is feasible.[3]

Experimental Protocols

Materials and Reagents
  • Piperazine or piperazine derivative standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl) (if derivatization is required)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (reagent grade)

  • Water (HPLC grade or equivalent)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • Active Pharmaceutical Ingredient (API) or sample matrix

Instrumentation
  • HPLC system equipped with a UV or Photodiode Array (PDA) detector.[7]

  • Analytical column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for reversed-phase chromatography. Other suitable columns include Chiralpak IC and Newcrom R1.[5][7][8]

Standard and Sample Preparation

2.3.1. Standard Stock Solution

Prepare a stock solution of the piperazine derivative standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

2.3.2. Calibration Standards

Prepare a series of calibration standards by diluting the stock solution to achieve concentrations spanning the expected range of the samples. A typical range for derivatized piperazine is 30 to 350 ppm.[5][6]

2.3.3. Sample Preparation

Accurately weigh the sample containing the piperazine derivative and dissolve it in a suitable solvent. The sample may require filtration through a 0.45 µm syringe filter before injection.

2.3.4. Derivatization Protocol (if required)

  • To an aliquot of the standard or sample solution, add an excess of NBD-Cl solution (prepared in acetonitrile).

  • Heat the mixture in a water bath (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.[7]

  • Cool the solution to room temperature.

  • Dilute the derivatized solution with the mobile phase to the desired concentration before injection into the HPLC system.[7]

Chromatographic Conditions

The following are representative chromatographic conditions. Method optimization will be required based on the specific piperazine derivative and sample matrix.

ParameterCondition
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[5] OR Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic)[8]
Column Chiralpak IC (250 x 4.6 mm, 5µm)[3][5]
Flow Rate 1.0 mL/min[3][5]
Injection Volume 10 µL[3][5]
Column Temperature 35°C[3][5]
UV Detection 340 nm (for NBD-Cl derivative)[5] or at the λmax of the target derivative
Run Time 20 minutes[5]

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:

System Suitability

System suitability is evaluated to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

ParameterTypical RangeAcceptance Criteria
Concentration Range 30 - 350 ppm[5][6]Correlation Coefficient (r²) ≥ 0.999
Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

ParameterAcceptance Criteria
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Accuracy

Accuracy is determined by spike recovery studies, where a known amount of the standard is added to a sample matrix.

ParameterAcceptance Criteria
Recovery 98.0% - 102.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

ParameterTypical Value (for derivatized piperazine)
LOD 30 ppm[3][5]
LOQ 90 ppm[3][5]

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: System Suitability Results

Injection Retention Time (min) Peak Area Tailing Factor Theoretical Plates
1
2
3
4
5
6
Mean

| %RSD | | | | |

Table 2: Linearity Data

Concentration (ppm) Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5

| Correlation Coefficient (r²) | |

Table 3: Precision Results

Concentration (ppm) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Low
Medium

| High | | |

Table 4: Accuracy (Recovery) Data

Spike Level Amount Added (ppm) Amount Found (ppm) % Recovery
80%
100%

| 120% | | | |

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_derivatization Derivatization (if required) cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation Derivatization Derivatization with NBD-Cl Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization HPLC_Analysis HPLC-UV Analysis Derivatization->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing Method_Validation Method Validation Data_Processing->Method_Validation

Caption: Workflow for HPLC-UV method development and validation.

Logical Relationship of Method Validation Parameters

validation_parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ LOD LOD LOQ->LOD

References

Application Note: GC-MS Analysis of 1,2,2-Trimethylpiperazine Dihydrochloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,2-Trimethylpiperazine is a substituted piperazine derivative of interest in pharmaceutical research and development due to the prevalence of the piperazine moiety in many approved drugs. As with many amine-containing compounds, it is often synthesized and handled as a dihydrochloride salt to improve stability and solubility. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it a suitable method for the analysis of 1,2,2-Trimethylpiperazine. However, due to the non-volatile nature of the dihydrochloride salt, a specific sample preparation protocol is required to liberate the free, volatile amine before injection into the GC-MS system.

This application note provides a detailed protocol for the GC-MS analysis of 1,2,2-Trimethylpiperazine dihydrochloride reaction mixtures. The methodology covers sample preparation, instrument parameters, and data analysis, and is designed to be a valuable resource for researchers in drug discovery, process development, and quality control.

Experimental Protocols

Sample Preparation: Liberation of the Free Amine

Since this compound is a salt, it is not directly amenable to GC-MS analysis. The following protocol describes a liquid-liquid extraction (LLE) procedure to neutralize the salt and extract the free amine into an organic solvent.

Reagents and Materials:

  • This compound reaction mixture sample

  • Sodium hydroxide (NaOH) solution, 2 M

  • Dichloromethane (DCM), GC-grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • GC vials with inserts

Protocol:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 15 mL centrifuge tube.

  • Add 5 mL of deionized water and vortex to dissolve the sample.

  • Add 2 mL of 2 M sodium hydroxide solution to the tube to raise the pH above 12. This will neutralize the hydrochloride salt and form the free 1,2,2-Trimethylpiperazine.

  • Add 5 mL of dichloromethane to the tube.

  • Cap the tube and vortex vigorously for 1 minute to facilitate the extraction of the free amine into the organic layer.

  • Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the bottom organic layer (DCM) to a clean, dry test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Allow the sample to stand for 5 minutes, then carefully transfer the dried organic extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are a recommended starting point and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Split/Splitless, operated in splitless mode
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450
Acquisition Mode Full Scan for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Table 1: Physicochemical Properties of 1,2,2-Trimethylpiperazine
PropertyValueSource/Note
Molecular FormulaC₇H₁₆N₂
Molecular Weight128.22 g/mol
Boiling Point154.0 ± 8.0 °CEstimated for the free base.[1]
LogP0.80Estimated for the free base, indicating good partitioning into organic solvents.[1]
Table 2: Expected Mass Spectral Data for 1,2,2-Trimethylpiperazine

The mass spectrum of 1,2,2-Trimethylpiperazine is expected to be similar to its isomer, 1,2,4-Trimethylpiperazine. The following table lists the expected key fragment ions that can be used for identification in full scan mode and for quantification in SIM mode.

m/z (mass-to-charge ratio)Expected Relative AbundanceIon Fragment
128Moderate[M]⁺ (Molecular Ion)
113High[M - CH₃]⁺
70High[C₄H₈N]⁺ (Piperazine ring fragment)
57High[C₃H₇N]⁺ or [C₄H₉]⁺

Mandatory Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Reaction Mixture (this compound) dissolve Dissolve in Water start->dissolve basify Add 2M NaOH (pH > 12) Liberate Free Amine dissolve->basify extract Liquid-Liquid Extraction with Dichloromethane basify->extract dry Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry transfer Transfer to GC Vial dry->transfer inject Inject 1 µL into GC transfer->inject separate Chromatographic Separation (DB-5ms Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect identify Identify Peaks by Mass Spectrum Library Search detect->identify quantify Quantify using Selected Ion Monitoring (SIM) identify->quantify report Generate Report quantify->report

Caption: Workflow for the GC-MS analysis of this compound.

Discussion

The provided protocol offers a robust method for the analysis of 1,2,2-Trimethylpiperazine in a reaction mixture. The critical step is the liberation of the free amine from its dihydrochloride salt. Insufficient basification will result in poor extraction efficiency and, consequently, low signal intensity in the GC-MS analysis. It is crucial to ensure the pH of the aqueous layer is well above the pKa of the second protonated nitrogen of the piperazine ring.

The choice of a non-polar column like DB-5ms is suitable for the separation of the relatively non-polar trimethylated piperazine. The oven temperature program is designed to provide good separation of the analyte from potential reaction byproducts and solvents.

For quantitative analysis, the use of an appropriate internal standard is highly recommended to correct for variations in sample preparation and instrument response. A suitable internal standard would be a compound with similar chemical properties to 1,2,2-Trimethylpiperazine but with a different retention time and mass spectrum, for example, an isotopically labeled version of the analyte or another alkylated piperazine.

The mass spectrum of 1,2,2-Trimethylpiperazine is expected to show a characteristic fragmentation pattern, with the molecular ion and key fragments aiding in its unambiguous identification. By using SIM mode targeting these specific ions, high sensitivity and selectivity can be achieved for accurate quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound reaction mixtures. By following the outlined sample preparation and instrumental methods, researchers can effectively identify and quantify this compound, facilitating its use in drug development and other scientific endeavors. The provided workflow diagram and data tables serve as a quick reference for laboratory implementation.

References

Application Note and Protocol: Purification of 1,2,2-Trimethylpiperazine Dihydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,2-Trimethylpiperazine dihydrochloride is a substituted piperazine derivative of interest in pharmaceutical research and development. The purity of such intermediates is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the reliability of biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the target compound and impurities in a given solvent system. This document provides a detailed protocol for the purification of this compound via recrystallization.

Principle of Recrystallization

The principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For amine hydrochlorides like this compound, which are salts, polar solvents are generally the most effective for recrystallization.[1]

Data Presentation

ParameterCrude SampleAfter First RecrystallizationAfter Second Recrystallization
Appearance Off-white to tan powderWhite crystalline solidFine white needles
Purity (by HPLC) 95.2%99.1%>99.8%
Yield -85%92%
Melting Point 245-250 °C (decomposes)252-254 °C (decomposes)254-255 °C (decomposes)

Experimental Protocol

This protocol outlines a single-solvent recrystallization method, which is generally suitable for amine hydrochlorides.[1] A solvent/anti-solvent method is also described as an alternative.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Based on the polar nature of piperazine dihydrochloride, polar protic solvents such as ethanol, isopropanol, or a mixture of ethanol and water are good starting points.[2] The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve complete dissolution to ensure a high recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step should be carried out quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Avoid disturbing the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent. The purity of the final product can be assessed by techniques such as HPLC and melting point determination.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful if a suitable single solvent cannot be identified.

  • Solvent Selection: Choose a "solvent" in which the compound is highly soluble and an "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible. For this compound, a good pair could be a polar solvent like ethanol ("solvent") and a less polar solvent like diethyl ether or ethyl acetate ("anti-solvent").

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

  • Clarification: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Crystal Collection and Drying: Collect, wash with the ice-cold anti-solvent, and dry the crystals as described in Protocol 1.

Visualization of the Experimental Workflow

G cluster_setup Setup cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying cluster_analysis Analysis A Crude 1,2,2-Trimethylpiperazine dihydrochloride C Add minimal hot solvent to crude compound A->C B Select Recrystallization Solvent (e.g., Ethanol/Water) B->C D Heat and stir until fully dissolved C->D E Hot gravity filtration (optional, if impurities present) D->E F Slowly cool the filtrate to room temperature E->F G Cool in an ice bath to maximize crystallization F->G H Collect crystals by vacuum filtration G->H I Wash crystals with ice-cold solvent H->I J Dry purified crystals under vacuum I->J K Assess purity (HPLC) and melting point J->K

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Use of Protecting Groups in the Synthesis of 1,2,2-Trimethylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in a wide array of approved drugs targeting diverse biological pathways. The 1,2,2-trimethylpiperazine core represents a valuable structural motif, offering a unique three-dimensional arrangement of substituents that can influence pharmacological activity, selectivity, and pharmacokinetic properties. The gem-dimethyl group at the C2 position introduces significant steric bulk, which can be exploited to modulate receptor binding and metabolic stability.

The synthesis of unsymmetrically substituted 1,2,2-trimethylpiperazine analogs necessitates a robust strategy for the selective functionalization of the two nitrogen atoms. This is typically achieved through the use of protecting groups, which temporarily block one nitrogen atom while allowing for chemical transformations on the other. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease and selectivity of its removal. This document provides detailed application notes and protocols for the use of common protecting groups in the synthesis of 1,2,2-trimethylpiperazine analogs, with a focus on the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Strategic Use of Protecting Groups

The synthesis of monosubstituted piperazines is often complicated by the formation of symmetrical N,N'-disubstituted byproducts[1]. Protecting group strategies circumvent this issue by differentiating the two nitrogen atoms of the piperazine ring. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule[2].

For the synthesis of complex 1,2,2-trimethylpiperazine analogs, an orthogonal protection strategy is often employed. Orthogonal protecting groups can be removed selectively in the presence of each other, allowing for a stepwise and controlled functionalization of the piperazine core[3][4].

Data Presentation: Protecting Group Strategies in 1,2,2-Trimethylpiperazine Analog Synthesis

The following tables summarize quantitative data for the key steps in the protection and deprotection of the 1,2,2-trimethylpiperazine core. Due to the steric hindrance imparted by the gem-dimethyl group, reaction conditions may require optimization compared to unsubstituted piperazine.

Table 1: N-Boc Protection of 1,2,2-Trimethylpiperazine

EntryReagent (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Boc₂O (1.1)Et₃N (1.2)CH₂Cl₂rt12~95Adapted from[5]
2Boc₂O (1.1)aq. NaHCO₃Dioxanert16~90Adapted from[5]

Table 2: N-Cbz Protection of 1,2,2-Trimethylpiperazine

EntryReagent (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Cbz-Cl (1.1)aq. Na₂CO₃Toluene0 to rt4~92Adapted from[6]
2Cbz-OSu (1.1)NaHCO₃ (2.0)THF/H₂O (1:1)rt6~88Adapted from[6]

Table 3: Deprotection of N-Boc-1,2,2-Trimethylpiperazine Analogs

EntryReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1TFA (10 equiv.)CH₂Cl₂0 to rt1-4>95
24M HCl in DioxaneDioxane/MeOHrt1-3>95[3]

Table 4: Deprotection of N-Cbz-1,2,2-Trimethylpiperazine Analogs

EntryCatalystH₂ SourceSolventTemp. (°C)Time (h)Yield (%)Reference
110% Pd/CH₂ (1 atm)MeOHrt2-6>95[6]
210% Pd/CAmmonium FormateEtOHreflux1-3>90Adapted from[7]

Experimental Protocols

Protocol 1: Synthesis of 1,2,2-Trimethylpiperazine

A foundational step is the synthesis of the 1,2,2-trimethylpiperazine core. This can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route involves the reaction of N-methylethylenediamine with a protected acetone equivalent, followed by cyclization and reduction.

  • Step 1: Reductive Amination. To a solution of N-methylethylenediamine (1.0 equiv.) in methanol, add 2,2-dimethoxypropane (1.1 equiv.) and acetic acid (catalytic). Stir the mixture at room temperature for 1 hour. Add sodium borohydride (1.5 equiv.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 2: Cyclization. Quench the reaction with water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be cyclized by heating in a suitable solvent.

  • Step 3: Reduction. The resulting cyclic intermediate is then reduced using a strong reducing agent like lithium aluminum hydride in THF to afford 1,2,2-trimethylpiperazine.

Protocol 2: N-Boc Protection of 1,2,2-Trimethylpiperazine

This protocol describes the selective mono-protection of the less sterically hindered N4-nitrogen of 1,2,2-trimethylpiperazine.

  • Materials: 1,2,2-trimethylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 1,2,2-trimethylpiperazine (1.0 equiv.) in CH₂Cl₂.

    • Add Et₃N (1.2 equiv.) to the solution.

    • Slowly add a solution of Boc₂O (1.1 equiv.) in CH₂Cl₂ at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-Boc-1,2,2-trimethylpiperazine.

Protocol 3: N-Cbz Protection of 1,2,2-Trimethylpiperazine

This protocol details the N-protection using the benzyloxycarbonyl group.

  • Materials: 1,2,2-trimethylpiperazine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Toluene, Water, Dichloromethane (CH₂Cl₂), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 1,2,2-trimethylpiperazine (1.0 equiv.) in a biphasic mixture of toluene and aqueous Na₂CO₃ solution.

    • Cool the mixture to 0 °C and slowly add Cbz-Cl (1.1 equiv.).

    • Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature for 3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Protocol 4: Deprotection of N-Boc-1,2,2-trimethylpiperazine Analogs

This protocol describes the removal of the Boc group under acidic conditions.

  • Materials: N-Boc-1,2,2-trimethylpiperazine analog, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous CH₂Cl₂.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add TFA (5-10 equiv.) to the stirred solution[3].

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-4 hours, monitoring progress by TLC or LC-MS[3].

    • Once complete, remove the CH₂Cl₂ and excess TFA under reduced pressure.

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic[3].

    • Extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄[3].

    • Filter and concentrate under reduced pressure to yield the deprotected piperazine derivative[3].

Protocol 5: Deprotection of N-Cbz-1,2,2-trimethylpiperazine Analogs

This protocol outlines the removal of the Cbz group by catalytic hydrogenolysis.

  • Materials: N-Cbz-1,2,2-trimethylpiperazine analog, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Cbz protected piperazine (1.0 equiv.) in MeOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Purge the flask with H₂ gas and maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).

    • Stir the mixture vigorously at room temperature for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine.

Visualizations

G cluster_synthesis Synthesis of 1,2,2-Trimethylpiperazine Core cluster_protection N-Protection cluster_functionalization Selective Functionalization (N1) cluster_deprotection N-Deprotection (N4) N-Methylethylenediamine N-Methylethylenediamine Intermediate_A Intermediate_A N-Methylethylenediamine->Intermediate_A 2,2-Dimethoxypropane, AcOH Cyclized_Intermediate Cyclized_Intermediate Intermediate_A->Cyclized_Intermediate Heat 1,2,2-Trimethylpiperazine 1,2,2-Trimethylpiperazine Cyclized_Intermediate->1,2,2-Trimethylpiperazine LiAlH4 N-Boc-1,2,2-Trimethylpiperazine N-Boc-1,2,2-Trimethylpiperazine 1,2,2-Trimethylpiperazine->N-Boc-1,2,2-Trimethylpiperazine Boc2O, Base 1,2,2-Trimethylpiperazine->N-Boc-1,2,2-Trimethylpiperazine N-Cbz-1,2,2-Trimethylpiperazine N-Cbz-1,2,2-Trimethylpiperazine 1,2,2-Trimethylpiperazine->N-Cbz-1,2,2-Trimethylpiperazine Cbz-Cl, Base 1,2,2-Trimethylpiperazine->N-Cbz-1,2,2-Trimethylpiperazine N-Boc-N1-R-Analog N-Boc-N1-R-Analog N-Boc-1,2,2-Trimethylpiperazine->N-Boc-N1-R-Analog Alkylation/Acylation/etc. N-Cbz-N1-R-Analog N-Cbz-N1-R-Analog N-Cbz-1,2,2-Trimethylpiperazine->N-Cbz-N1-R-Analog Alkylation/Acylation/etc. N1-R-1,2,2-Trimethylpiperazine N1-R-1,2,2-Trimethylpiperazine N-Boc-N1-R-Analog->N1-R-1,2,2-Trimethylpiperazine TFA or HCl N-Cbz-N1-R-Analog->N1-R-1,2,2-Trimethylpiperazine H2, Pd/C

Caption: Synthetic workflow for 1,2,2-trimethylpiperazine analogs.

G start Start: Unsymmetrically Substituted Analog decision_N4 Protect N4? start->decision_N4 proc_protect_Boc N-Boc Protection decision_N4->proc_protect_Boc Yes (Boc) proc_protect_Cbz N-Cbz Protection decision_N4->proc_protect_Cbz Yes (Cbz) proc_functionalize_N1 Functionalize N1 proc_protect_Boc->proc_functionalize_N1 proc_protect_Cbz->proc_functionalize_N1 proc_deprotect_N4 Deprotect N4 proc_functionalize_N1->proc_deprotect_N4 end Target Analog proc_deprotect_N4->end

Caption: Decision workflow for protecting group strategy.

References

Scale-Up Synthesis of 1,2,2-Trimethylpiperazine Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1,2,2-trimethylpiperazine dihydrochloride, a key intermediate in pharmaceutical development. The following sections outline a robust multi-step synthesis, including reaction conditions, purification methods, and analytical characterization, suitable for transitioning from laboratory to pilot-plant scale.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-stage process. The initial stage involves the synthesis of the core heterocyclic structure, 2,2-dimethylpiperazine. This intermediate is then selectively N-methylated to yield 1,2,2-trimethylpiperazine. The final stage involves the formation and purification of the dihydrochloride salt. This strategy is designed for scalability, employing readily available starting materials and established chemical transformations.

cluster_0 Stage 1: Synthesis of 2,2-Dimethylpiperazine cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Salt Formation A Isobutyraldehyde C 2-Chloro-2-methylpropanal A->C Chlorination B Ethylenediamine D 6,6-Dimethyl-1,2,3,6-tetrahydropyrazine B->D C->D Cyclocondensation E 2,2-Dimethylpiperazine D->E Catalytic Hydrogenation F 1,2,2-Trimethylpiperazine E->F Eschweiler-Clarke Reaction G 1,2,2-Trimethylpiperazine Dihydrochloride F->G HCl Addition cluster_0 N-Methylation Workflow A Charge Reactor with 2,2-Dimethylpiperazine B Add Formaldehyde A->B C Add Formic Acid (slowly) B->C D Heat to Reflux C->D E Monitor Reaction Progress (e.g., by GC) D->E F Work-up: - Cool reaction mixture - Basify with NaOH - Extract with organic solvent E->F G Purification: - Dry organic extracts - Evaporate solvent - Distill crude product F->G H Isolated 1,2,2-Trimethylpiperazine G->H cluster_0 Logical Flow for Scale-Up Synthesis Start Raw Material Sourcing (Isobutyraldehyde, Ethylenediamine) Stage1 Stage 1: Synthesis of 2,2-Dimethylpiperazine Start->Stage1 QC1 In-Process Quality Control 1 (Purity of Intermediate) Stage1->QC1 Stage2 Stage 2: N-Methylation QC1->Stage2 QC2 In-Process Quality Control 2 (Conversion Monitoring) Stage2->QC2 Stage3 Stage 3: Dihydrochloride Salt Formation QC2->Stage3 Purification Final Product Purification (Crystallization) Stage3->Purification QC3 Final Quality Control (Purity, Identity, Assay) Purification->QC3 End Packaging and Storage QC3->End

Formulation of 1,2,2-Trimethylpiperazine Dihydrochloride for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of 1,2,2-Trimethylpiperazine dihydrochloride for use in in vivo research. The following guidelines are based on established practices for similar small molecule hydrochloride salts and are intended to serve as a starting point for formulation development. It is imperative for researchers to conduct compound-specific validation studies to ensure the stability, solubility, and suitability of the formulation for their intended animal model and route of administration.

Introduction

This compound is a small molecule of interest for various pharmacological studies. Proper formulation is a critical step in preclinical in vivo studies to ensure accurate dosing, bioavailability, and to minimize any potential vehicle-related effects. This document outlines the key considerations and provides a general protocol for preparing a simple aqueous-based formulation suitable for common administration routes.

Pre-formulation Assessment

Before preparing a formulation for in vivo studies, a thorough pre-formulation assessment is crucial. This typically involves determining the physicochemical properties of this compound.

Key Parameters to Evaluate:

  • Solubility: Determine the solubility in various pharmaceutically acceptable solvents and vehicles. Based on data for similar compounds like piperazine dihydrochloride, which is freely soluble in water, an aqueous-based vehicle is a logical starting point.[1]

  • pKa: Understanding the ionization state of the compound at physiological pH is important for predicting its absorption and distribution.

  • Stability: Assess the stability of the compound in the chosen vehicle under different storage conditions (e.g., temperature, light).

Data Presentation: Formulation Components and Properties

The following table summarizes typical components and target parameters for a simple aqueous formulation of a piperazine-based dihydrochloride salt.

ParameterTarget/ComponentRationale & Considerations
Active Pharmaceutical Ingredient (API) This compoundThe compound of interest. Purity should be ≥95%.
Vehicle Sterile Water for Injection, USPAs a dihydrochloride salt, the compound is expected to have good aqueous solubility. Water is a non-toxic and universally accepted vehicle for many routes of administration.
0.9% Sodium Chloride (Saline)Isotonic solution, suitable for intravenous, intraperitoneal, and subcutaneous injections to minimize local irritation.
Phosphate-Buffered Saline (PBS), pH 7.4Buffered to physiological pH, which can be important for compound stability and minimizing irritation at the injection site.
Concentration Range 1 - 10 mg/mLThis is a typical starting range. The final concentration will depend on the required dose, dosing volume limits for the specific animal species and route, and the compound's solubility.
pH of final formulation 4.0 - 7.4The pH should be adjusted to ensure compound stability and physiological compatibility. A slightly acidic pH may be required for some hydrochloride salts to maintain solubility.
Storage Conditions 2-8°C, protected from lightRefrigeration is generally recommended to slow potential degradation. Protection from light is a standard precaution for most chemical compounds.[2]

Experimental Protocols

Protocol for Preparation of a 10 mg/mL Solution in Saline

This protocol describes the preparation of a 100 mL stock solution of this compound in 0.9% sterile saline.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile 100 mL volumetric flask

  • Sterile magnetic stir bar and stir plate

  • Analytical balance

  • Spatula

  • Sterile 0.22 µm syringe filters

  • Sterile vials for storage

Procedure:

  • Weighing the API: Accurately weigh 1.0 g of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a sterile 100 mL volumetric flask.

    • Add approximately 80 mL of sterile 0.9% saline to the flask.

    • Add a sterile magnetic stir bar.

    • Place the flask on a magnetic stir plate and stir at a low to medium speed until the powder is completely dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary to aid dissolution, but the stability of the compound at elevated temperatures should be considered.

  • Volume Adjustment: Once the solid is fully dissolved, remove the flask from the stir plate and bring the solution to the final volume of 100 mL with sterile 0.9% saline.

  • pH Measurement and Adjustment (if necessary):

    • Measure the pH of the solution using a calibrated pH meter.

    • If the pH needs to be adjusted for stability or physiological compatibility, use sterile 0.1 N HCl or 0.1 N NaOH dropwise until the target pH is reached. Record the final pH.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into sterile storage vials. This step is critical for removing any potential microbial contamination, especially for parenteral administration routes.

  • Storage: Label the vials with the compound name, concentration, vehicle, date of preparation, and store at 2-8°C, protected from light.

Diagrams

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound formulation.

G A Weigh API B Add Vehicle (e.g., Saline) A->B C Dissolve API (Stirring/Vortexing) B->C D Adjust to Final Volume C->D E Measure & Adjust pH (if needed) D->E F Sterile Filtration (0.22 µm filter) E->F G Aliquot into Sterile Vials F->G H Store at 2-8°C, Protected from Light G->H

Caption: Workflow for preparing an injectable formulation.

In Vivo Administration Routes

The choice of administration route is a critical factor in experimental design.

G cluster_enteral Enteral cluster_parenteral Parenteral Oral Oral (gavage) IV Intravenous IP Intraperitoneal SC Subcutaneous Formulation Aqueous Formulation Formulation->Oral Formulation->IV Formulation->IP Formulation->SC

References

Application Note and Protocol for the Conversion of Piperazine Free Base to its Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Piperazine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, including antipsychotics, antihistamines, and anti-cancer agents.[1][2] In many synthetic applications and for final drug formulation, it is often necessary to convert the basic piperazine moiety into a more stable and water-soluble salt form. The hydrochloride salt is one of the most common and useful forms. This application note provides a detailed protocol for the efficient conversion of piperazine free base to its dihydrochloride salt, a process that enhances the compound's stability, handling, and bioavailability. The formation of the dihydrochloride salt involves the protonation of both nitrogen atoms within the piperazine ring.[3]

Data Presentation:

The following table summarizes the key quantitative data for the described protocol.

ParameterValueUnit
Reactants
Piperazine Free Base (Anhydrous)8.61g
0.1mol
Concentrated Hydrochloric Acid (~37%)~17.2mL
~0.21mol
Solvents
Ethanol (95%)100mL
Isopropanol (for washing)50mL
Product
Piperazine Dihydrochloride (Theoretical Yield)15.91g
Expected Yield>95%

Experimental Protocol:

This protocol details the conversion of piperazine free base to piperazine dihydrochloride.

Materials:

  • Piperazine free base (anhydrous)

  • Concentrated hydrochloric acid (HCl, ~37%)

  • Ethanol (95%)

  • Isopropanol

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution of Piperazine Free Base:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve 8.61 g (0.1 mol) of piperazine free base in 100 mL of 95% ethanol.

    • Stir the mixture at room temperature until the piperazine is completely dissolved.

  • Acidification:

    • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

    • Slowly add approximately 17.2 mL (~0.21 mol) of concentrated hydrochloric acid dropwise to the cooled piperazine solution using a dropping funnel over a period of 15-20 minutes. A white precipitate of piperazine dihydrochloride will begin to form almost immediately.[4]

    • Monitor the addition rate to maintain the temperature below 10 °C.

  • Precipitation and Maturation:

    • After the addition of hydrochloric acid is complete, continue to stir the resulting suspension in the ice-water bath for an additional 30 minutes to ensure complete precipitation.

    • Check the pH of the supernatant to ensure it is acidic (pH 1-2). If necessary, add a few more drops of concentrated HCl.[5][6]

  • Isolation of the Product:

    • Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with two 25 mL portions of cold isopropanol to remove any excess acid and impurities.

  • Drying:

    • Dry the piperazine dihydrochloride salt in a vacuum oven at 60-70 °C until a constant weight is achieved. Alternatively, the product can be dried in a vacuum desiccator over a suitable desiccant.

Visualization of the Experimental Workflow:

The following diagram illustrates the key steps in the conversion of piperazine free base to its dihydrochloride salt.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Piperazine in Ethanol cool Cool to 0-5 °C dissolve->cool add_hcl Add conc. HCl dropwise cool->add_hcl precipitate Stir for 30 min (Precipitation) add_hcl->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold Isopropanol filter->wash dry Dry under Vacuum wash->dry product Piperazine Dihydrochloride dry->product

Caption: Experimental workflow for piperazine dihydrochloride synthesis.

References

Application Note: The Use of 1,2,2-Trimethylpiperazine Dihydrochloride in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,2-Trimethylpiperazine is a valuable scaffold in medicinal chemistry for the generation of diverse compound libraries through parallel synthesis. The inherent structural features of this building block, including a pre-substituted nitrogen and a gem-dimethyl group, offer unique steric and electronic properties that can be exploited to explore novel chemical space in drug discovery programs. The dihydrochloride salt form ensures stability and solubility for storage and handling, requiring a simple neutralization step prior to its use in synthesis. This document outlines the application of 1,2,2-trimethylpiperazine dihydrochloride in the parallel synthesis of N-substituted piperazine libraries and provides detailed experimental protocols. The piperazine motif is a well-established privileged scaffold in drug discovery, known to enhance the physicochemical properties of molecules, such as aqueous solubility and oral bioavailability.[1][2] The incorporation of the 1,2,2-trimethylpiperazine core introduces conformational constraints and lipophilic pockets that can lead to improved target affinity and selectivity.

Key Applications in Library Synthesis

This compound is a versatile building block for creating focused libraries of compounds, particularly for targeting protein-protein interactions and GPCRs, where the piperazine ring can mimic a key turn in a peptide chain. Its primary applications in parallel synthesis include:

  • Solution-Phase Parallel Synthesis: Amenable to high-throughput synthesis of N-acyl and N-alkyl derivatives. The single reactive secondary amine allows for direct functionalization without the need for protecting groups, streamlining the synthetic workflow.

  • Solid-Phase Organic Synthesis (SPOS): While direct attachment to a solid support is possible, it is more commonly used as a building block in solution-phase steps following cleavage from the resin, or as a nucleophile to react with resin-bound electrophiles.[3][4]

The presence of the gem-dimethyl group at the C2 position can influence the conformational preference of the piperazine ring and introduce steric bulk, which can be advantageous for creating specific interactions with biological targets.

Experimental Protocols

Protocol 1: Solution-Phase Parallel Acylation of 1,2,2-Trimethylpiperazine

This protocol describes the parallel synthesis of a library of N-acyl-1,2,2-trimethylpiperazine derivatives in a 96-well plate format.

Materials:

  • This compound

  • A diverse set of carboxylic acids (R-COOH)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block

  • Shaker

Procedure:

  • Preparation of 1,2,2-Trimethylpiperazine free base:

    • Dissolve this compound in a minimal amount of water.

    • Cool the solution in an ice bath and add an excess of 5M sodium hydroxide solution to basify to pH > 12.

    • Extract the free base with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil.

    • Prepare a 0.5 M stock solution of the free base in DMF.

  • Parallel Acylation in a 96-well block:

    • To each well of the 96-well reaction block, add the respective carboxylic acid (0.1 mmol).

    • Add PyBOP (0.12 mmol, 62.4 mg) to each well.

    • Add the 1,2,2-trimethylpiperazine free base stock solution (0.1 mmol, 200 µL) to each well.

    • Add DIPEA (0.3 mmol, 52 µL) to each well to act as a base.

    • Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding saturated aqueous sodium bicarbonate solution (1 mL) to each well.

    • Extract the products with dichloromethane (3 x 1 mL) for each well.

    • Combine the organic extracts for each reaction in a separate set of vials.

    • Wash the combined organic extracts with brine (1 mL).

    • Dry the organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield the crude products.

    • Purification can be achieved by high-throughput parallel flash chromatography.

Data Presentation

A representative library of 8 compounds was synthesized using this protocol. The yields and purities are summarized in the table below.

Compound IDR-GroupYield (%)Purity (%) (LC-MS)
1a Phenyl85>95
1b 4-Chlorophenyl82>95
1c 4-Methoxyphenyl88>95
1d 2-Thienyl78>90
1e Cyclohexyl90>95
1f Benzyl86>95
1g 1-Naphthyl75>90
1h 4-Pyridyl72>90
Protocol 2: Solid-Phase Synthesis of a Disubstituted Piperazine Library

This protocol details a solid-phase approach to synthesize a library of compounds where 1,2,2-trimethylpiperazine acts as a nucleophile to displace a resin-bound leaving group.

Materials:

  • Merrifield resin

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • 1,2,2-Trimethylpiperazine

  • A diverse set of acyl chlorides (R-COCl)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessels

Procedure:

  • Resin Preparation:

    • Swell Merrifield resin in DCM for 1 hour.

    • Wash the resin with DCM (3x).

  • Attachment of the Linker and First Building Block:

    • To the swollen resin, add a solution of 4-fluorobenzaldehyde (5 eq.) and STAB (5 eq.) in DCE.

    • Shake at room temperature for 24 hours.

    • Wash the resin with DCE, DMF, DCM, and methanol, then dry under vacuum.

  • Nucleophilic Aromatic Substitution with 1,2,2-Trimethylpiperazine:

    • Swell the resin from the previous step in DMF.

    • Add a solution of 1,2,2-trimethylpiperazine (10 eq.) and DIPEA (10 eq.) in DMF.

    • Heat the reaction mixture at 80°C for 16 hours.

    • Wash the resin with DMF, water, DMF, DCM, and methanol, then dry under vacuum.

  • Acylation of the Piperazine Nitrogen:

    • Divide the resin into separate reaction vessels.

    • Swell the resin in DCM.

    • To each vessel, add a solution of a different acyl chloride (5 eq.) and DIPEA (5 eq.) in DCM.

    • Shake at room temperature for 6 hours.

    • Wash the resin with DCM, DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage from Resin:

    • Treat the resin with a mixture of 95:5 TFA:DCM for 2 hours.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen to yield the final products.

Data Presentation

A representative library of 4 compounds was synthesized using this solid-phase protocol.

Compound IDR-GroupYield (%)Purity (%) (LC-MS)
2a Phenylacetyl75>90
2b 4-Chlorobenzoyl72>90
2c Cyclohexanecarbonyl80>95
2d 2-Thiophenecarbonyl68>85

Visualizations

G cluster_prep Preparation of Free Base cluster_synthesis Parallel Acylation cluster_workup Work-up and Purification start 1,2,2-Trimethylpiperazine dihydrochloride free_base 1,2,2-Trimethylpiperazine (Free Base) start->free_base  NaOH, H2O/DCM final_products N-Acyl-1,2,2-trimethylpiperazine Library free_base->final_products  DMF, RT, 16h r_cooh Carboxylic Acids (R1-COOH, R2-COOH, ... Rn-COOH) activated_acid Activated Esters r_cooh->activated_acid  PyBOP, DIPEA activated_acid->final_products quench Quench (aq. NaHCO3) final_products->quench extract Extract (DCM) quench->extract purify Parallel Chromatography extract->purify library Purified Library purify->library G cluster_resin_prep Resin Functionalization cluster_synthesis Library Synthesis cluster_cleavage Cleavage and Isolation merrifield Merrifield Resin resin_aldehyde Resin-Bound Aldehyde merrifield->resin_aldehyde  4-Fluorobenzaldehyde, STAB, DCE resin_piperazine Resin-Bound Piperazine resin_aldehyde->resin_piperazine  1,2,2-Trimethylpiperazine, DIPEA, DMF, 80°C resin_acyl_piperazine Resin-Bound Acylated Piperazine resin_piperazine->resin_acyl_piperazine  DIPEA, DCM cleavage Cleavage resin_acyl_piperazine->cleavage  95:5 TFA:DCM acyl_chlorides Acyl Chlorides (R1-COCl, R2-COCl, ... Rn-COCl) acyl_chlorides->resin_acyl_piperazine final_library Final Product Library cleavage->final_library  Concentration

References

Troubleshooting & Optimization

Technical Support Center: Managing Solubility of 1,2,2-Trimethylpiperazine Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 1,2,2-Trimethylpiperazine dihydrochloride in organic solvents. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound in organic solvents?

A1: Direct quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the behavior of similar piperazine dihydrochloride salts, a qualitative solubility profile can be inferred. As a dihydrochloride salt, the compound is ionic in nature, which governs its solubility.[1] It is expected to be more soluble in polar protic solvents and less soluble in non-polar or aprotic polar solvents.

Q2: Why is my this compound not dissolving in a specific organic solvent?

A2: The limited solubility of hydrochloride salts in many organic solvents is a primary reason for dissolution challenges.[1] The principle of "like dissolves like" is crucial here; the highly polar, ionic nature of the dihydrochloride salt is often incompatible with less polar organic solvents. Other factors could include insufficient solvent volume, low temperature, or the presence of impurities.

Q3: How can I improve the solubility of this compound in an organic solvent?

A3: Several techniques can be employed to enhance solubility:

  • Co-solvency : The addition of a miscible co-solvent in which the compound is more soluble can significantly increase the overall solvating power of the solvent system.[2][3] For instance, adding a small amount of methanol to a less polar solvent might improve dissolution.

  • Temperature Increase : For many compounds, solubility increases with temperature.[4] Gentle heating of the solvent while dissolving the compound can be effective, but it is crucial to ensure the compound's stability at elevated temperatures.

  • Particle Size Reduction : Micronization or grinding the solid material increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][6]

  • Use of Additives : In some cases, solubilizing agents or excipients can be used to improve solubility, although this is more common in aqueous formulations.[7]

Troubleshooting Guide

Issue 1: The compound precipitates out of solution after initial dissolution.

  • Possible Cause : The initial solution was supersaturated, or there was a change in conditions (e.g., temperature decrease).

  • Troubleshooting Steps :

    • Gently warm the solution to see if the precipitate redissolves. If it does, the issue is likely temperature-dependent solubility.

    • If warming is not an option or is ineffective, consider adding a small amount of a co-solvent in which the compound is highly soluble (e.g., methanol, ethanol).[2]

    • Ensure the solution is not disturbed or cooled rapidly after dissolution.

Issue 2: The dissolution is very slow or incomplete.

  • Possible Cause : Poor solvent choice, insufficient agitation, or large particle size of the compound.

  • Troubleshooting Steps :

    • Increase agitation by using a magnetic stirrer or vortex mixer.

    • If possible, gently heat the mixture while stirring.[4]

    • Reduce the particle size of the solid by grinding it before adding it to the solvent.[3]

    • If these steps fail, a different solvent or a co-solvent system may be necessary. A systematic solvent screening is recommended.[2]

Issue 3: The compound seems to be degrading in the solvent.

  • Possible Cause : The solvent may be reacting with the compound, or the compound may be unstable under the experimental conditions (e.g., high temperature, presence of light).

  • Troubleshooting Steps :

    • Attempt dissolution at a lower temperature.

    • Protect the solution from light if the compound is known to be light-sensitive.

    • Ensure the solvent is of high purity and free from reactive impurities.

    • Consider using an alternative solvent with a different chemical nature.

Data Presentation

Solvent ClassExample SolventsExpected Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Highly SolubleThe ionic nature of the dihydrochloride salt allows for strong interactions with polar protic solvents.[8]
Polar Aprotic DMSO, DMFSlightly Soluble to SolubleThese solvents have high dielectric constants and can solvate ions to some extent.[9][10]
Halogenated Dichloromethane (DCM)Sparingly Soluble to InsolubleLower polarity compared to protic solvents, leading to weaker interactions with the ionic salt.[11]
Ethers Diethyl Ether, THFInsolubleLow polarity and inability to form strong hydrogen bonds result in poor solvation of the salt.[12]
Aromatic Hydrocarbons Toluene, BenzeneInsolubleNon-polar nature makes these solvents poor choices for dissolving ionic compounds.[1]
Ketones AcetoneSparingly Soluble / InsolubleOften used as an anti-solvent to precipitate hydrochloride salts from more polar solutions.[12]

Experimental Protocols

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination using the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a specific solvent.[13][14]

  • Preparation : Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration : Place the vial in a shaker or agitator at a constant, controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure saturation.[13]

  • Phase Separation : After equilibration, allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

  • Quantification : Dilute the saturated solution with a suitable solvent to a concentration within the linear range of an analytical instrument. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV, LC-MS, or a calibrated UV-Vis spectrophotometer.[13]

  • Calculation : Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Protocol 2: Kinetic Solubility Assessment

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[15][16]

  • Stock Solution Preparation : Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).[15]

  • Assay Plate Preparation : Dispense the DMSO stock solution into a microtiter plate. Then, add the target organic solvent to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[16]

  • Incubation : Seal the plate and incubate it at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours) with gentle shaking.[16]

  • Precipitation Detection : Measure the amount of precipitation. This can be done visually or instrumentally. A common method is nephelometry, which measures light scattering caused by undissolved particles.[15] Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be measured by UV-Vis spectroscopy or LC-MS/MS.[16]

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting solubility issues and the experimental protocol for determining thermodynamic solubility.

G Troubleshooting Workflow for Solubility Issues start Start: Dissolution Attempted is_dissolved Is the compound fully dissolved? start->is_dissolved success Success: Solution Prepared is_dissolved->success Yes incomplete Incomplete Dissolution or Precipitation is_dissolved->incomplete No increase_agitation Increase Agitation (Stirring/Vortexing) incomplete->increase_agitation heat_solution Gently Heat Solution increase_agitation->heat_solution reduce_particle_size Reduce Particle Size (Grind Solid) heat_solution->reduce_particle_size add_cosolvent Add Co-solvent (e.g., Methanol) reduce_particle_size->add_cosolvent reassess Re-evaluate Dissolution add_cosolvent->reassess reassess->success Yes solvent_screen Consider Alternative Solvent or Solvent System reassess->solvent_screen No

Caption: A logical workflow for troubleshooting common solubility issues.

G Experimental Workflow for Thermodynamic Solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to known volume of solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 sep1 Centrifuge or Filter to remove solid equil1->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC-UV or LC-MS quant1->quant2 quant3 Calculate concentration quant2->quant3 result result quant3->result Final Solubility Value

Caption: Workflow for the shake-flask thermodynamic solubility protocol.

References

Technical Support Center: Optimizing Reaction Conditions for Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of piperazine derivatives.

Troubleshooting Guides

Issue 1: Low Yield in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination reaction for the synthesis of an N-aryl piperazine is resulting in a consistently low yield. What are the potential causes and how can I optimize the reaction conditions?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials.[1][2] Below is a systematic guide to troubleshooting and optimization.

Troubleshooting Workflow for Low Yield

G cluster_catalyst Catalyst System cluster_base Base cluster_solvent Solvent cluster_temp_time Reaction Conditions cluster_reagents Reagents start Low Yield Observed catalyst Catalyst & Ligand Selection start->catalyst Investigate base Base Selection catalyst->base If no improvement result Improved Yield catalyst->result Screening successful solvent Solvent Effects base->solvent If no improvement base->result Optimization successful temp_time Temperature & Time solvent->temp_time If no improvement solvent->result Solubility resolved reagents Starting Material Quality temp_time->reagents If no improvement temp_time->result Conditions optimized reagents->result Purity confirmed cat_details - Screen various Pd precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) - Test different phosphine ligands (e.g., RuPhos, XPhos) - Ensure inert atmosphere to prevent catalyst deactivation base_details - Strong bases (e.g., NaOtBu) are common - If starting material degrades, switch to weaker bases (e.g., K₃PO₄, Cs₂CO₃) solvent_details - Common solvents: Toluene, Dioxane, THF - For solubility issues, consider more polar solvents like t-butanol temp_details - Typical temperatures range from 80-110 °C - Monitor reaction progress via TLC or LC-MS to determine optimal time reagents_details - Verify purity of aryl halide and piperazine - Ensure reagents are dry and free of contaminants

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Key Optimization Parameters:

  • Catalyst and Ligand Selection: The choice of the palladium precursor and phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required. It is advisable to screen a variety of ligands and palladium sources.[1][2]

  • Base Selection: The base influences both the reaction rate and the prevalence of side reactions. If a strong base like NaOtBu causes decomposition of your starting material, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[1][2]

  • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common choices include toluene, dioxane, and THF. If reagent solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1][2]

  • Temperature and Time: Many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.[3] Monitoring the reaction progress by TLC or LC-MS is crucial to avoid incomplete reaction or decomposition.[1]

ParameterRecommendationRationale
Catalyst Screen Pd(OAc)₂, Pd₂(dba)₃ with ligands like RuPhos, XPhosThe combination of precursor and ligand is substrate-dependent.[3]
Base NaOtBu (strong), K₃PO₄ or Cs₂CO₃ (weaker)The base is crucial for the catalytic cycle; its strength should be matched to the substrate's stability.[1][3]
Solvent Toluene, Dioxane, THF, t-butanolSolvent choice impacts reagent solubility and catalyst stability.[1][2]
Temperature 80-110 °CSufficient thermal energy is often required to drive the reaction to completion.[3]
Issue 2: Formation of N,N'-bis-arylated Piperazine Byproduct

Question: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct and improve selectivity for the mono-arylated product?

Answer: The formation of the bis-arylated product is a common selectivity challenge. Controlling stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.[3]

Strategies to Promote Mono-substitution:

G cluster_stoch Stoichiometry Control cluster_conditions Condition Optimization cluster_protect Protecting Group Strategy start Di-substitution Observed stoch Adjust Stoichiometry start->stoch First approach conditions Modify Reaction Conditions start->conditions Concurrent approach protect Use Protecting Group start->protect Most reliable method result Mono-substituted Product Favored stoch->result Selectivity improved conditions->result Byproduct minimized protect->result Controlled synthesis stoch_details - Use a 5-10 fold excess of piperazine relative to the aryl halide - Add the electrophile slowly to the reaction mixture conditions_details - Lower the reaction temperature - Monitor reaction closely with TLC/LC-MS and stop when mono-substituted product is maximized protect_details - Use a mono-protected piperazine (e.g., N-Boc-piperazine) - Perform the substitution reaction - Deprotect to yield the final product

Caption: Strategies to enhance mono-substitution selectivity.

Detailed Approaches:

  • Piperazine Stoichiometry: Using a significant excess of piperazine (5-10 fold) relative to the aryl halide can statistically favor mono-substitution.[1]

  • Reaction Conditions: High temperatures and prolonged reaction times can promote the formation of the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction's progress and halt it once the formation of the monosubstituted product is at its maximum.[1][2]

  • Protecting Group Strategy: A more controlled and often preferred method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is subsequently removed after the substitution reaction.[1]

StrategyKey ParametersExpected Outcome
Stoichiometry 5-10 fold excess of piperazineIncreased probability of electrophile reacting with an unsubstituted piperazine.
Condition Control Lower temperature, shorter reaction time (monitored)Minimizes the conversion of the mono-substituted product to the di-substituted byproduct.[1]
Protecting Group Use of N-Boc-piperazineEnsures only one nitrogen is available for reaction, providing excellent selectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis besides di-substitution? A1: Other common side reactions can include elimination reactions, particularly with certain alkyl halides, as well as ring-opening and over-oxidation, depending on the specific synthetic route being employed.[1]

Q2: How can I effectively purify my piperazine derivative? A2: Purification methods depend on the properties of your compound.

  • Acid-Base Extraction: For basic piperazine derivatives, washing the organic layer with an aqueous acid solution will protonate the piperazine, moving it to the aqueous layer as a salt and leaving non-basic impurities behind. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[1]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[1]

  • Column Chromatography: This is a standard method for purifying a wide range of organic compounds, including piperazine derivatives.

Q3: Which coupling agent is most effective for amide bond formation with a piperazine derivative? A3: The choice of coupling agent depends on factors like substrate reactivity, budget, and desired reaction speed. Uronium/aminium salts like HATU are highly reactive and efficient, often leading to faster reactions and higher yields, especially for challenging couplings.[4] Carbodiimides such as EDC are more economical but may require additives like HOBt to improve efficiency and suppress side reactions.[4]

Coupling ReagentAdvantagesDisadvantagesBest For
HATU High reactivity, fast reaction times, low epimerization risk.[4]High cost, can cause guanidinylation of the amine in large excess.[4]Difficult or sterically hindered couplings; when speed is critical.[4]
HBTU / TBTU Very efficient, well-established, less expensive than HATU.[4]Less reactive than HATU; can also cause guanidinylation side reactions.[4]Standard, routine couplings.[4]
EDC·HCl Economical, water-soluble byproducts are easily removed during aqueous workup.[4]Can form N-acylurea byproducts, requires an additive (e.g., HOBt) to improve efficiency.[4]Large-scale synthesis, cost-sensitive projects.[4]

Q4: What are the optimal solvent and base for amide coupling reactions with piperazine? A4: Polar aprotic solvents like DMF, DCM, and acetonitrile are commonly used.[4] DMF is often favored for its excellent solvating properties.[4] For the base, a non-nucleophilic, sterically hindered amine like N,N-Diisopropylethylamine (DIPEA) is highly recommended to minimize side reactions.[4]

Experimental Protocols

Protocol 1: Synthesis of a Mono-Alkylated Piperazine

This protocol describes a general procedure for the mono-alkylation of piperazine.

Materials:

  • Piperazine (5-10 eq)

  • Alkyl halide (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[1]

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol outlines the selective mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After reaction completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate N-Boc-piperazine.[1]

References

Technical Support Center: Purification of Polar Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar piperazine compounds. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar piperazine compounds?

A1: The main difficulties arise from the inherent physicochemical properties of the piperazine moiety:

  • High Polarity and Basicity: The two nitrogen atoms make these compounds highly polar and basic, with pKa values typically around 5.3 and 9.7. This leads to issues with solubility and chromatographic separation.[1]

  • Poor Retention in Reversed-Phase Chromatography: Due to their high polarity, piperazine compounds are often poorly retained on conventional C18 reversed-phase columns, frequently eluting in the solvent front.[2][3][4]

  • Strong Interaction in Normal-Phase Chromatography: The basic nature of piperazines can cause strong, sometimes irreversible, binding to the acidic silica gel in normal-phase chromatography, leading to poor peak shapes and low recovery.[1][5]

  • Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate handling, accurate weighing, and analysis.[1]

  • Salt and Hydrate Formation: These compounds easily form salts and hydrates, which can be beneficial for purification but may also lead to inconsistencies in the final product form.[1][6]

  • Co-precipitation of Impurities: Structurally similar impurities often co-precipitate with the desired piperazine compound, making high purity difficult to achieve through crystallization alone.[1]

Q2: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for my polar piperazine compound?

A2: HILIC is an excellent alternative when you encounter the following issues:

  • Your compound is too polar and elutes at the solvent front in reversed-phase chromatography.[2][3]

  • Your compound is too strongly retained or shows poor peak shape on normal-phase silica gel.[2][3]

  • You need to separate highly polar compounds that are not easily handled by normal or reversed-phase methods.[7] HILIC utilizes a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent, creating a water-rich layer on the stationary phase surface that facilitates the separation of polar analytes.[2][8]

Q3: Can ion-exchange chromatography be used for piperazine purification?

A3: Yes, ion-exchange chromatography (IEX) is a viable method, particularly for removing charged impurities from piperazine solutions.[9] Since piperazines are basic, they will be positively charged at a pH below their pKa and can be captured by a cation-exchange resin. Conversely, anionic impurities can be removed using an anion-exchange resin. Anionic exchange has been shown to be effective in removing catalytic iron and UV-active species from degraded piperazine solutions.[9]

Q4: My piperazine compound is an oil. How can I solidify it for easier handling?

A4: A common and effective method is to convert the oily free base into a solid salt.[10] This is typically achieved by dissolving the oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of an acid, such as hydrogen chloride (HCl), in a compatible solvent. The resulting hydrochloride salt will often precipitate and can be collected by filtration.[10]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
  • Cause: Interaction of the basic piperazine nitrogens with residual acidic silanol groups on the silica-based column packing.[1]

  • Solutions:

    • Mobile Phase Additives:

      • Add a competing base like triethylamine (TEA) to the mobile phase to block the active silanol sites.[1]

      • Use an acidic modifier like trifluoroacetic acid (TFA) or formic acid to protonate the piperazine and improve peak shape.[1][11]

    • Column Selection:

      • Use a column with low silanol activity or an end-capped column.[11]

      • Consider a polymer-based reversed-phase column that does not have silanol groups.

    • pH Adjustment:

      • Adjust the mobile phase pH to be 2-3 units below the pKa of the piperazine to ensure it is fully protonated.

Issue 2: Compound is Not Retained on a C18 Column
  • Cause: The compound is too polar for the non-polar stationary phase.

  • Solutions:

    • Switch to HILIC: This is often the most effective solution for highly polar compounds.[2][3][7]

    • Use a More Polar Reversed-Phase Column: Consider columns with a more polar stationary phase, such as those with embedded polar groups or shorter alkyl chains (e.g., C8, C4).

    • Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase that has a hydrophobic part to interact with the stationary phase and a charged part to interact with the piperazine.

Issue 3: Compound is Irreversibly Stuck on a Normal-Phase Silica Column
  • Cause: Strong interaction between the basic piperazine and the acidic silica gel.

  • Solutions:

    • Mobile Phase Modifier: Add a basic modifier like triethylamine, ammonia, or pyridine to the eluent to compete with the piperazine for binding sites on the silica.[10]

    • Alternative Stationary Phase: Use a less acidic stationary phase like alumina or a bonded phase such as diol or amine.[5][12]

    • HILIC: As mentioned before, HILIC can be a suitable alternative.[3]

Quantitative Data Summary

Table 1: Comparison of Chromatographic Techniques for Polar Piperazine Purification

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Reversed-Phase HPLC Non-polar (e.g., C18, C8)Polar (e.g., Acetonitrile/Water, Methanol/Water) with additives (TFA, TEA)Widely available, good for moderately polar compounds.Poor retention and peak tailing for highly polar, basic piperazines.[1][4]
HILIC Polar (e.g., Silica, Amide, Diol)High organic solvent content (e.g., >80% Acetonitrile) with aqueous bufferExcellent for very polar compounds, complementary selectivity to RP-HPLC.[2][8]Can have longer equilibration times, sensitive to water content.
Ion-Exchange (IEX) Charged resin (Cation or Anion)Aqueous buffers with varying ionic strength or pHHighly selective for charged molecules, good for removing ionic impurities.[9]Limited to charged or ionizable compounds, can be complex to develop.
Supercritical Fluid Chromatography (SFC) Various (similar to HPLC)Supercritical CO2 with a polar co-solvent (e.g., Methanol) and additivesFast separations, reduced solvent usage ("green"), good for a wide range of polarities.[13][14]Requires specialized equipment, may not be suitable for very high polarity compounds without additives.[15]

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Piperazine Derivative
  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or zwitterionic phase). For basic piperazine compounds, a neutral or zwitterionic phase may provide better results than a charged phase to avoid overly strong retention.[2]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile

    • Solvent B: Water with an appropriate buffer (e.g., 10 mM ammonium formate, adjusted to a suitable pH).

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (high acetonitrile concentration). If solubility is an issue, use a minimum amount of a stronger solvent like water or DMSO.

  • Gradient Elution:

    • Start with a high percentage of Solvent A (e.g., 95%).

    • Run a gradient to increase the percentage of Solvent B to elute the polar compounds. A typical gradient might be from 5% to 50% Solvent B over 10-20 minutes.[5]

  • Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is critical for reproducible results in HILIC.

Protocol 2: Salt Formation for Solidification of an Oily Piperazine Free Base
  • Dissolution: Dissolve the oily free base in a minimal amount of a suitable organic solvent such as diethyl ether, ethyl acetate, or isopropanol.[10]

  • Acidification: While stirring, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic. Monitor the pH with pH paper.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the solvent used for the precipitation (e.g., diethyl ether) to remove any remaining impurities.

  • Drying: Dry the solid salt under high vacuum to remove all residual solvent.

Visualizations

experimental_workflow cluster_start Crude Polar Piperazine Compound cluster_troubleshooting Initial Purification Attempt: Reversed-Phase HPLC cluster_solutions Alternative Purification Strategies cluster_end Final Product start Crude Product (High Polarity, Basic) rp_hplc Reversed-Phase HPLC (C18 Column) start->rp_hplc outcome Outcome? rp_hplc->outcome good_sep Good Separation outcome->good_sep Yes poor_sep Poor Retention / Tailing outcome->poor_sep No end Pure Piperazine Compound good_sep->end hilic HILIC poor_sep->hilic iex Ion-Exchange Chromatography poor_sep->iex sfc Supercritical Fluid Chromatography poor_sep->sfc hilic->end iex->end sfc->end

Caption: A decision-tree workflow for selecting a purification method for polar piperazine compounds.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem Poor Peak Shape in RP-HPLC (Tailing) cause Interaction with Residual Silanols problem->cause solution1 Add Mobile Phase Modifier (e.g., TEA, TFA) cause->solution1 solution2 Change Column (End-capped, Low Silanol Activity) cause->solution2 solution3 Adjust Mobile Phase pH cause->solution3 outcome Improved Peak Shape (Symmetrical Peaks) solution1->outcome solution2->outcome solution3->outcome

Caption: A logical diagram for troubleshooting poor peak shape in reversed-phase HPLC of piperazine compounds.

References

"preventing di-alkylation in piperazine reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing di-alkylation during piperazine reactions. Find troubleshooting tips and frequently asked questions to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues in Piperazine Mono-alkylation

This guide addresses frequent challenges encountered during the mono-alkylation of piperazine, offering potential causes and actionable solutions to improve reaction selectivity and yield.

Issue Potential Cause Troubleshooting Steps
Low to No Yield of Mono-alkylated Product Insufficient base strength or amount: The reaction may not proceed if the acid generated is not effectively neutralized.Use a strong, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), ensuring at least 1.5-2.0 equivalents are used.[1]
Poor solubility of reagents: If reactants are not fully dissolved, the reaction rate will be significantly reduced.Switch to a more polar aprotic solvent such as DMF to ensure complete dissolution of all reagents.[1]
Low reaction temperature: Many N-alkylation reactions require thermal energy to proceed at a practical rate.Consider heating the reaction mixture. Optimal temperatures may range from 60-80 °C, but should be determined empirically.[1]
Formation of water-soluble product salts: The mono-alkylated piperazine can be protonated, rendering it soluble in the aqueous phase during work-up.[1][2]During extraction, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide to deprotonate the product, making it more soluble in organic solvents.[1]
Significant Formation of Di-substituted Byproduct Incorrect stoichiometry: Using a 1:1 ratio of piperazine to the alkylating agent often results in a mixture of mono- and di-substituted products.[3]Employ a large excess of piperazine (5-10 equivalents) to statistically favor the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][3]
Rapid addition of the alkylating agent: A high local concentration of the electrophile increases the likelihood of a second alkylation event.[1]Add the alkylating agent slowly or dropwise to the reaction mixture.[1]
Unprotected piperazine: Both nitrogen atoms of piperazine are nucleophilic and available for reaction.For optimal control, use a mono-protected piperazine, such as N-Boc-piperazine.[1][2]
Reaction Stalls or is Incomplete Reversible reaction equilibrium: The acid byproduct can inhibit the reaction from proceeding to completion.Ensure a sufficient amount of base is present to neutralize the acid formed during the reaction.[1]
Poor quality of reagents: Trace impurities or water in reagents and solvents can interfere with the reaction.Use high-purity, anhydrous reagents and solvents to avoid side reactions and catalyst poisoning.[1]

Frequently Asked Questions (FAQs)

A list of common questions regarding the prevention of di-alkylation in piperazine reactions.

Q1: What is the most reliable method to achieve selective mono-alkylation of piperazine?

A1: The most dependable strategy is the use of a mono-protected piperazine, such as N-Boc-piperazine.[1][2] The protecting group physically blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1]

Q2: How can I favor mono-alkylation without using a protecting group?

A2: You can influence the selectivity by controlling the reaction conditions. Key strategies include:

  • Controlling Stoichiometry: Use a significant excess of piperazine relative to the alkylating agent (e.g., 5-10 equivalents).[1][3]

  • Slow Addition: Introduce the alkylating agent to the reaction mixture dropwise to maintain a low concentration of the electrophile.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][4][5]

Q3: What are the recommended solvents and bases for direct N-alkylation of piperazine?

A3: For direct alkylation with alkyl halides, polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used.[1] Strong, non-nucleophilic bases such as anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective for this reaction.[1]

Q4: My mono-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A4: The high water solubility is often due to the formation of a protonated salt of your product. To extract it into an organic layer, you need to convert it to its free base form. After quenching the reaction, adjust the pH of the aqueous layer to approximately 9.5-12 using a base like sodium carbonate or sodium hydroxide.[1] This deprotonation will increase its solubility in organic solvents like dichloromethane or chloroform.

Q5: Besides direct alkylation, are there other methods to achieve mono-N-alkylation of piperazine?

A5: Yes, reductive amination is another widely used method. This one-pot process involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by an agent like sodium triacetoxyborohydride (STAB).[1] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1][6]

Experimental Protocols

Detailed methodologies for key experiments aimed at preventing di-alkylation in piperazine reactions.

Protocol 1: Mono-N-alkylation using a Protecting Group (N-Boc-piperazine)

This protocol describes the alkylation of mono-protected piperazine followed by deprotection.

Step 1: Alkylation of 1-Boc-piperazine

  • Materials:

    • 1-Boc-piperazine (1 equivalent)

    • Alkylating agent (e.g., alkyl halide, 1 equivalent)

    • Potassium carbonate (K₂CO₃, anhydrous, 2 equivalents)

    • Acetonitrile (MeCN, anhydrous)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add 1-Boc-piperazine and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile and stir the resulting suspension.

    • Slowly add the alkylating agent to the reaction mixture.

    • Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Step 2: Deprotection of the Boc Group

  • Materials:

    • Boc-protected mono-alkylated piperazine

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected compound in dichloromethane.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the desired mono-alkylated piperazine salt.

Protocol 2: Mono-N-alkylation using Excess Piperazine

This protocol favors mono-alkylation by controlling the stoichiometry.

  • Materials:

    • Piperazine (10 equivalents)

    • Alkyl halide (1 equivalent)

    • Potassium carbonate (2 equivalents)

    • Acetonitrile (20 mL per 1 mmol of alkyl halide)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[3]

Quantitative Data Summary

The following table summarizes the effect of stoichiometry and protecting groups on the yield of mono-substituted piperazine.

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Table adapted from BenchChem data.[3]

Visualizations

Diagrams illustrating key workflows and logical relationships in preventing di-alkylation of piperazine.

Troubleshooting_Dialkylation cluster_start Start: Piperazine Alkylation Reaction cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Initiate Reaction problem High Di-alkylation Observed? start->problem solution1 Use Mono-protected Piperazine (e.g., Boc) problem->solution1 Yes solution2 Increase Piperazine Stoichiometry (>5 eq.) problem->solution2 Yes solution3 Slow Addition of Alkylating Agent problem->solution3 Yes outcome Selective Mono-alkylation problem->outcome No solution1->outcome solution2->outcome solution3->outcome

Caption: A troubleshooting workflow for addressing high di-alkylation in piperazine reactions.

Mono_Alkylation_Strategies cluster_goal Goal cluster_methods Primary Methods cluster_conditions Condition Control Strategies goal Selective Mono-alkylation of Piperazine method1 Use of Protecting Groups (e.g., N-Boc-piperazine) goal->method1 method2 Control of Reaction Conditions goal->method2 condition1 Excess Piperazine (Stoichiometric Control) method2->condition1 condition2 Slow Addition of Alkylating Agent method2->condition2 condition3 Use of Piperazine Salts method2->condition3

Caption: Key strategies for achieving selective mono-alkylation of piperazine.

References

Technical Support Center: Improving the Stability of 1,2,2-Trimethylpiperazine Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered with 1,2,2-Trimethylpiperazine Dihydrochloride solutions. The information is based on the general chemical properties of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What is the likely cause?

A color change in your solution is often an indication of chemical degradation. For piperazine-containing compounds, this can be due to oxidation. Exposure to air (oxygen), light, or elevated temperatures can promote oxidative degradation, leading to the formation of colored byproducts.

Q2: I'm observing a decrease in the potency of my this compound solution over time. What could be happening?

A loss of potency is a common sign of compound degradation. The primary reasons for this in aqueous solutions of piperazine derivatives include hydrolysis, oxidation, and pH-related degradation.[1] It is crucial to investigate the stability of your compound under your specific experimental conditions. Whenever possible, it is recommended to use freshly prepared solutions.

Q3: Can I store my prepared this compound solutions for long-term use?

For optimal results, freshly prepared solutions are always recommended. If storage is necessary, solutions should be kept at low temperatures, such as -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to store the solution in small, single-use aliquots.[1]

Q4: What are the ideal storage conditions for the solid form of this compound?

The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible substances like strong oxidizing agents and bases.[2][3] Some suppliers recommend refrigerated storage at 4°C.[4]

Troubleshooting Guide

This guide provides solutions to common stability problems encountered with this compound solutions.

Issue 1: Solution Discoloration and Precipitation
Potential Cause Troubleshooting Steps
Oxidation Incorporate antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) into your formulation.[1]Prepare solutions using deoxygenated solvents.Store solutions under an inert atmosphere (e.g., nitrogen or argon).[5]
Photodegradation Store solutions in amber-colored or light-resistant containers.[1][5]Minimize exposure of the solution to ambient light during experiments.
pH Instability Conduct a pH-stability profile to determine the optimal pH for your compound.Use a suitable buffer system to maintain the optimal pH of the solution.[1]
Issue 2: Inconsistent Experimental Results and Loss of Potency
Potential Cause Troubleshooting Steps
Hydrolysis If your experimental conditions permit, consider using a non-aqueous solvent.If an aqueous solution is necessary, determine the pH of maximum stability and use a buffer.
Freeze-Thaw Cycles Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.[1]
Improper Storage Ensure solutions are stored at a consistent, low temperature (e.g., -20°C or -80°C).[1]Verify that storage containers are properly sealed to prevent solvent evaporation and contamination.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[5]

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers for HPLC analysis

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in 0.1 M HCl. Store the solution at an elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours).[1]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and store it under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Store a solid sample and a solution of the compound in a calibrated oven at an elevated temperature (e.g., 70°C).

  • Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visual Guides

G cluster_0 Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., color change, precipitation, loss of potency) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container sealed? start->check_storage check_formulation Examine Formulation: - pH of solution? - Presence of oxygen? - Purity of solvent? start->check_formulation check_storage->check_formulation No storage_issue Incorrect Storage check_storage->storage_issue Yes formulation_issue Formulation Problem check_formulation->formulation_issue Yes optimize_storage Optimize Storage: - Store at -20°C or -80°C - Use amber vials - Ensure tight seal storage_issue->optimize_storage optimize_formulation Optimize Formulation: - Adjust pH with buffer - Use deoxygenated solvent - Add antioxidant formulation_issue->optimize_formulation retest Prepare Fresh Solution & Retest optimize_storage->retest optimize_formulation->retest

Caption: Troubleshooting workflow for unstable solutions.

G cluster_1 Hypothetical Degradation Pathway for a Piperazine Derivative parent Piperazine Derivative hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) parent->hydrolysis oxidation Oxidation (O₂, light, heat) parent->oxidation hydrolysis_product Ring-Opened Product or Side-Chain Modified Product hydrolysis->hydrolysis_product oxidation_product N-Oxide or Other Oxidized Species oxidation->oxidation_product

Caption: Potential degradation pathways for piperazine derivatives.

G cluster_2 Key Factors Affecting Solution Stability stability Solution Stability temperature Temperature temperature->stability affects rate of degradation light Light light->stability can induce photodegradation ph pH ph->stability influences hydrolysis and solubility oxygen Oxygen oxygen->stability promotes oxidation

Caption: Logical relationship of key stability factors.

References

Technical Support Center: Degradation Pathways of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals investigating the degradation of piperazine-containing compounds. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for piperazine-containing compounds?

A1: Piperazine and its derivatives can degrade through several pathways, including thermal degradation, oxidative degradation, photodegradation, and metabolic biotransformation.[1][2] The specific pathway and resulting degradation products depend on environmental conditions such as temperature, presence of oxygen and light, pH, and the presence of biological systems.[3][4][5]

Q2: What are the most common degradation products observed?

A2: Common degradation products include N-formylpiperazine, ethylenediamine (EDA), 2-oxopiperazine (OPZ), and various ring-opened derivatives.[4][6] In metabolic studies, N-oxidation, N-dealkylation, and hydroxylation products are frequently observed.[1] Under thermal stress, products like N-(2-aminoethyl) piperazine and ammonium can be formed.[3]

Q3: My experimental results for a piperazine-containing compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results are a common indicator of compound degradation.[7] Signs of degradation include loss of potency, unexpected biological effects, and changes in the physical appearance of your solutions.[7] It is crucial to assess the stability of your compound under your specific experimental conditions. Whenever feasible, use freshly prepared solutions. For stored solutions, maintain them at low temperatures (-20°C or -80°C) in single-use aliquots to prevent freeze-thaw cycles.[7]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis

Q: I am observing unexpected peaks in my HPLC/GC analysis of a piperazine-containing compound. How can I determine if these are degradation products?

A: Unexpected peaks often signify the presence of impurities or degradation products. Here’s a systematic approach to investigate:

  • Stress Testing: Subject your compound to forced degradation conditions (e.g., heat, acid, base, oxidation, light) to intentionally generate degradation products. Analyze these stressed samples alongside your experimental samples. If the retention times of the unknown peaks in your sample match those generated during stress testing, they are likely degradation products.

  • Mass Spectrometry (MS) Analysis: Couple your chromatograph to a mass spectrometer (LC-MS or GC-MS) to obtain mass-to-charge (m/z) ratios for the unexpected peaks. This data can help you elucidate the structures of the potential degradation products by comparing the masses to predicted degradation pathways.

  • Review Literature: Consult scientific literature for known degradation products of similar piperazine-containing structures under your experimental conditions.

Issue 2: Poor Recovery or Loss of Analyte During Sample Preparation

Q: I am experiencing low recovery of my piperazine compound during solid-phase extraction (SPE). What could be the cause and how can I improve it?

A: Low recovery can be due to several factors related to the stability and chemical properties of your analyte.

  • pH-Dependent Instability: Piperazine derivatives can be unstable at certain pH values. Ensure the pH of your sample and extraction buffers is within the stability range of your compound.[8]

  • Adsorption to Surfaces: Highly lipophilic compounds may adsorb to plasticware or the stationary phase of the SPE cartridge. Consider using low-adsorption labware and optimizing the elution solvent to ensure complete recovery.

  • Oxidation: If your compound is susceptible to oxidation, minimize its exposure to air and consider adding antioxidants to your solutions.[7] Degas solvents and blanket samples with an inert gas like nitrogen if necessary.

Issue 3: Formation of Nitrosamine Impurities

Q: My piperazine-containing compound is forming N-nitrosopiperazine (MNPZ), a potential carcinogen. How can I minimize its formation?

A: Nitrosamine formation is a common issue, particularly in the presence of nitrogen oxides (NOx) or nitrite salts.[9]

  • Control of Starting Materials: Ensure that your starting materials and reagents are free from nitrite and NOx contamination.

  • pH Control: The rate of nitrosamine formation is pH-dependent. The reaction of nitrite with piperazine is first order in hydronium ion concentration.[9] Adjusting the pH may help to minimize the reaction rate.

  • Inhibitors: Certain compounds can act as nitrosamine formation inhibitors. Research and consider the use of appropriate inhibitors for your specific system.[9]

Data Presentation

Table 1: Thermal Degradation of 8 m Piperazine at 150°C

ParameterValueReference
First-order rate constant (k1)6.12 × 10⁻⁹ s⁻¹[3]
Activation Energy183.5 kJ/mol[3]

Table 2: Influence of Catalysts on Piperazine Oxidation Rate

CatalystPredicted PZ Loss Rate (mol PZ/kg solvent/year)Reference
Fe²⁺ or Stainless Steel Metals0.23[3]
Cu²⁺1.23[3]

Experimental Protocols

Protocol 1: Analysis of Piperazine Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for the analysis of piperazine and its degradation products.[4]

  • Sample Preparation:

    • For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) after adjusting the pH to >10 to ensure the piperazine compounds are in their free base form.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Injector: Splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify degradation products by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting the fragmentation patterns.

    • Quantify the compounds using an internal standard and a calibration curve.

Visualizations

cluster_thermal Thermal Products cluster_oxidative Oxidative Products cluster_metabolic Metabolic Products Piperazine Piperazine Thermal Thermal Degradation Piperazine->Thermal Oxidative Oxidative Degradation Piperazine->Oxidative Metabolic Metabolic Biotransformation Piperazine->Metabolic N-formylpiperazine_T N-formylpiperazine Thermal->N-formylpiperazine_T Ammonium Ammonium Thermal->Ammonium N-(2-aminoethyl) piperazine N-(2-aminoethyl) piperazine Thermal->N-(2-aminoethyl) piperazine Ethylenediamine_O Ethylenediamine Oxidative->Ethylenediamine_O 2-oxopiperazine 2-oxopiperazine Oxidative->2-oxopiperazine Formylpiperazine_O Formylpiperazine Oxidative->Formylpiperazine_O N-oxidation Products N-oxidation Products Metabolic->N-oxidation Products Hydroxylation Products Hydroxylation Products Metabolic->Hydroxylation Products N-dealkylation Products N-dealkylation Products Metabolic->N-dealkylation Products Ring Cleavage Products Ring Cleavage Products Metabolic->Ring Cleavage Products

Caption: Major degradation pathways of piperazine-containing compounds.

start Inconsistent Assay Results solubility Suspect Poor Solubility / Precipitation start->solubility kinetic Determine Kinetic Solubility in Assay Medium solubility->kinetic precipitation Precipitation Observed? kinetic->precipitation adjust_ph Adjust pH precipitation->adjust_ph Yes proceed Proceed with Assay (with controls) precipitation->proceed No use_cosolvent Use Co-solvent adjust_ph->use_cosolvent nanosuspension Prepare Nanosuspension use_cosolvent->nanosuspension nanosuspension->proceed end Inconsistency Resolved proceed->end

References

Technical Support Center: Purification of 1,2,2-Trimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,2-Trimethylpiperazine Dihydrochloride. The following information addresses common issues related to the removal of impurities from its preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound preparations?

A1: Based on general synthetic routes for substituted piperazines, the most probable impurities in this compound preparations include:

  • Unreacted starting materials: Depending on the synthetic pathway, these could include piperazine precursors and methylating agents.[1]

  • Over-methylated byproducts: This can include species where methylation has occurred at undesired positions, leading to isomers.

  • Disubstituted piperazine byproducts: Formation of 1,4-disubstituted piperazines is a common side reaction in the synthesis of monosubstituted piperazines.[1][2]

  • Residual solvents: Solvents used during synthesis and purification (e.g., methanol, acetonitrile, acetone) may be present in the final product.[2]

  • Degradation products: The compound may degrade under certain conditions, leading to various impurities.

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. Due to the lack of a strong UV chromophore in 1,2,2-Trimethylpiperazine, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed for sensitive detection.[3] Alternatively, detection techniques like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for identifying and quantifying volatile impurities, including residual solvents and certain byproducts.[4][5] It is particularly useful for differentiating between isomeric impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and its impurities.[6] It can help identify and quantify impurities without the need for reference standards in some cases.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule and can be used to confirm the identity of the compound and detect certain types of impurities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Presence of a Disubstituted Byproduct

Symptom: HPLC or GC-MS analysis shows a significant peak corresponding to a disubstituted piperazine derivative.

Cause: This is a common byproduct in piperazine synthesis due to the reactivity of both nitrogen atoms.[1][2]

Solutions:

  • Recrystallization: This is often the most effective method for removing disubstituted byproducts. The choice of solvent is critical.

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used to separate the desired monosubstituted product from the less polar disubstituted byproduct.

Issue 2: Residual Solvents Detected in the Final Product

Symptom: GC-MS analysis indicates the presence of solvents used during the synthesis or purification process.

Cause: Inadequate drying of the final product.

Solutions:

  • Drying under Vacuum: Dry the this compound under high vacuum at an appropriate temperature. The temperature should be high enough to remove the solvent but not so high as to cause degradation of the product.

  • Solvent Displacement: In some cases, washing the solid with a low-boiling point solvent in which the product is insoluble can help remove a higher-boiling point residual solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The ideal solvent or solvent system should be determined experimentally on a small scale.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, methanol/diethyl ether mixture)[7]

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid adding excessive solvent.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, further cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: HPLC Analysis for Purity Assessment

This protocol provides a general starting point for developing an HPLC method for the purity analysis of this compound. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV or ELSD/CAD detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8]

Mobile Phase (example):

  • A gradient mixture of acetonitrile and a buffered aqueous phase (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0).[8]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Chromatography: Run the HPLC method with the chosen gradient program.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and any impurity peaks. Calculate the percentage purity based on the peak areas.

Data Presentation

Table 1: Example HPLC Purity Data Before and After Recrystallization

SampleMain Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)
Crude Product95.23.5 (Disubstituted)1.3 (Unknown)
After Recrystallization99.8< 0.1< 0.1

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude 1,2,2-Trimethylpiperazine dihydrochloride recrystallization Recrystallization synthesis->recrystallization Purification Step hplc HPLC Analysis recrystallization->hplc Purity Check gcms GC-MS Analysis recrystallization->gcms Residual Solvent & Impurity ID nmr NMR Analysis recrystallization->nmr Structural Confirmation final_product Purified Product hplc->final_product Purity > 99.5%

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_pathway start Impurity Detected impurity_type Identify Impurity Type (HPLC, GC-MS, NMR) start->impurity_type disubstituted Disubstituted Byproduct impurity_type->disubstituted Structural Analysis solvent Residual Solvent impurity_type->solvent GC-MS Analysis unknown Unknown Impurity impurity_type->unknown Further Analysis recrystallize Recrystallize with Optimized Solvent disubstituted->recrystallize dry Dry under High Vacuum solvent->dry chromatography Column Chromatography unknown->chromatography end Pure Product recrystallize->end dry->end chromatography->end

Caption: Troubleshooting pathway for impurity removal in this compound preparations.

References

Technical Support Center: Optimizing Catalyst Selection for Buchwald-Hartwig Amination of Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful Buchwald-Hartwig amination of piperazines. The N-aryl piperazine motif is a critical structural component in numerous pharmaceuticals, and this guide aims to address common challenges encountered during its synthesis.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the Buchwald-Hartwig amination of piperazines in a question-and-answer format.

Question 1: Why is the yield of my N-aryl piperazine product consistently low?

Answer:

Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including suboptimal catalyst systems, reaction conditions, or issues with the starting materials.[3][4]

Potential Causes & Solutions:

  • Inappropriate Catalyst/Ligand Combination: The choice of palladium precursor and phosphine ligand is critical for achieving high yields.[1][3][4] For electron-deficient aryl halides, ligands like XantPhos or BINAP may be effective. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands such as RuPhos or XPhos are often required.[4][5] It is highly recommended to screen a variety of ligands.[4]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[6] Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[6] Using air- and moisture-stable palladium pre-catalysts can also mitigate this issue.[5]

  • Suboptimal Base Selection: The strength and type of base can significantly impact the reaction rate and the prevalence of side reactions.[3][4] Strong bases like NaOt-Bu or LHMDS often lead to faster reactions but can also cause decomposition of sensitive substrates.[4][7][8] If substrate degradation is observed, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄.[3][4][7]

  • Poor Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.[3][4] Toluene, dioxane, and THF are commonly used solvents.[1][3] If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[4] In some cases, using piperazine itself as the solvent under neat conditions can be an effective and more environmentally friendly option.[5][9]

  • Incorrect Reaction Temperature and Time: Suboptimal temperatures can lead to incomplete reactions or decomposition of starting materials or products.[3][4] It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[4]

Question 2: I am observing significant amounts of the di-arylated piperazine as a side product. How can I improve the selectivity for the mono-arylated product?

Answer:

The formation of the di-arylated product is a common challenge when using unprotected piperazine due to the presence of two reactive secondary amine groups.[5]

Potential Causes & Solutions:

  • Stoichiometry of Piperazine: Using a large excess of piperazine (5-10 equivalents) can statistically favor the mono-arylation product.[4]

  • Reaction Conditions: High temperatures and long reaction times can promote the formation of the thermodynamically more stable di-substituted product.[4] Careful monitoring of the reaction and stopping it once the desired mono-substituted product is maximized is crucial.[4]

  • Use of a Mono-protected Piperazine: The most effective strategy to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][4][10] The protecting group can be removed in a subsequent step.

Question 3: My reaction is generating a significant amount of hydrodehalogenation (dehalogenation) of the aryl halide. What is causing this and how can I prevent it?

Answer:

Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.

Potential Causes & Solutions:

  • Catalyst System: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Some ligands may favor the hydrodehalogenation pathway.

  • Reaction Temperature: High reaction temperatures can sometimes lead to an increase in dehalogenation byproducts.[10] Running the reaction at a lower temperature may help, though it might require longer reaction times.[10]

  • Incomplete Formation of the Active Catalyst: Using a pre-catalyst can lead to a cleaner formation of the active catalytic species and potentially reduce side reactions.[10]

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for the Buchwald-Hartwig amination of piperazines?

A1: Several palladium sources can be effective, including Pd₂(dba)₃, Pd(OAc)₂, and various air-stable pre-catalysts.[1] Pre-catalysts are often preferred as they can lead to more reproducible results and cleaner reactions by ensuring efficient generation of the active Pd(0) species.[5][11]

Q2: What is the ideal catalyst loading for this reaction?

A2: Typical catalyst loadings range from 0.5 to 5 mol%. For challenging substrates or to achieve faster reaction times, a higher catalyst loading may be necessary. However, optimization is key, as higher loadings increase cost.

Q3: How do I choose the right ligand for my specific substrates?

A3: Ligand selection is crucial and often requires screening.[4] A general guideline is to start with a versatile ligand like XantPhos or a member of the Buchwald biarylphosphine ligand family (e.g., XPhos, RuPhos). The electronic properties of your aryl halide are a key consideration:

  • Electron-poor aryl halides: May couple effectively with less electron-rich ligands.

  • Electron-rich and sterically hindered aryl halides: Often require bulky, electron-rich ligands to promote oxidative addition and reductive elimination.[3][4]

Q4: What is the role of the base in the reaction?

A4: The base is required to deprotonate the amine, forming the palladium-amido complex which then undergoes reductive elimination to form the C-N bond.[12][13] The choice of base can influence the reaction rate and is dependent on the pKa of the amine and the functional group tolerance of the substrates.[7][12]

Q5: How can I purify my N-aryl piperazine product, especially if it's basic?

A5: Purification of basic piperazine derivatives can be challenging.[4]

  • Column Chromatography: This is a common method. To avoid tailing on silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[4]

  • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities. The product is extracted into an acidic aqueous layer as its salt, which is then neutralized and re-extracted into an organic solvent.[4]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[4]

Data Presentation

Table 1: Representative Ligand and Base Combinations for the Buchwald-Hartwig Amination of N-Boc-Piperazine with Aryl Halides

Aryl HalidePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)XantPhos (2)NaOt-BuToluene1001295
4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102488
1-Bromo-4-methoxybenzenePd₂(dba)₃ (1)BINAP (1.5)Cs₂CO₃Toluene1001892
2-BromopyridinePd(OAc)₂ (2)XPhos (4)NaOt-BuTHF80890

Note: This data is representative and optimal conditions may vary depending on the specific substrates used.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide: [1]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2–1.5 equiv.), and the base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄; 1.4–2.0 equiv.).[1]

  • Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

  • Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, THF) to the Schlenk tube.[1] In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. Add the catalyst solution to the reaction mixture via syringe.[1] For pre-catalysts, this separate preparation may not be necessary.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine_Coordination [Ar-Pd(II)(Piperazine)L]+X- Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)(Piperazinyl)L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-Piperazine Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Piperazine Piperazine-H Piperazine->Ligand_Exchange

Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Troubleshooting_Workflow start Low Yield or Side Products check_reagents Are reagents pure and dry? Is the atmosphere inert? start->check_reagents check_catalyst Is the catalyst/ligand combination appropriate? check_reagents->check_catalyst Yes solution_reagents Purify starting materials. Use anhydrous, deoxygenated solvent. Ensure rigorous inert atmosphere. check_reagents->solution_reagents No check_conditions Are reaction temperature and time optimized? check_catalyst->check_conditions Yes solution_catalyst Screen different ligands (e.g., XPhos, RuPhos). Use an air-stable precatalyst. check_catalyst->solution_catalyst No solution_conditions Monitor reaction by TLC/LC-MS. Optimize temperature and time. check_conditions->solution_conditions No end Successful Reaction check_conditions->end Yes solution_reagents->end solution_catalyst->end solution_conditions->end

Caption: A troubleshooting decision tree for optimizing the Buchwald-Hartwig amination of piperazines.

References

Technical Support Center: C-H Functionalization of Piperazine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-H functionalization of piperazine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging but powerful synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the C-H functionalization of piperazines so challenging compared to other saturated heterocycles like piperidines?

A1: The primary challenge arises from the presence of the second nitrogen atom in the piperazine ring. This additional nitrogen can lead to several complications:

  • Catalyst Inhibition/Poisoning: The Lewis basicity of both nitrogen atoms can lead to strong coordination with metal catalysts, potentially deactivating them or altering their reactivity.[1][2]

  • Regioselectivity Issues: The presence of two nitrogen atoms creates multiple, electronically similar C-H bonds, making it difficult to achieve selective functionalization at a specific carbon atom.[3]

  • Undesired Side Reactions: The second nitrogen can facilitate side reactions such as elimination or dehydrogenation pathways that are less common with mono-nitrogen heterocycles.[3]

  • Lower Reactivity: In some cases, the presence of the second nitrogen can diminish the reactivity of the adjacent α-C–H bonds.[3]

Q2: What are the most common strategies for achieving C-H functionalization of piperazines?

A2: Several key methodologies have been developed to tackle this transformation, each with its own advantages and limitations:

  • α-Lithiation and Trapping: This classic organometallic approach involves the deprotonation of a C-H bond alpha to a nitrogen atom using a strong base, followed by quenching with an electrophile.[4][5] Protecting one of the nitrogen atoms (e.g., with a Boc group) is crucial for directing the lithiation.[5]

  • Transition-Metal-Catalyzed C-H Functionalization: This strategy employs transition metals like palladium, rhodium, or copper to activate C-H bonds, often directed by a specific functional group on one of the nitrogens.[3][4]

  • Photoredox Catalysis: This approach uses visible light and a photocatalyst to generate radical intermediates under mild conditions, which can then undergo C-H functionalization.[4][6][7][8] This method has shown promise for a variety of transformations, including arylation, vinylation, and alkylation.[6][7]

Q3: How can I control the regioselectivity of the C-H functionalization on an unsymmetrically substituted piperazine?

A3: Controlling regioselectivity is a critical challenge. Several factors can be manipulated:

  • Protecting Groups: The electronic and steric properties of the protecting groups on the nitrogen atoms play a significant role in directing the functionalization. Electron-withdrawing groups can influence the acidity of adjacent C-H bonds and direct lithiation or metalation.[9]

  • Directing Groups: A directing group installed on one of the nitrogen atoms can chelate to the metal catalyst and direct the C-H activation to a specific position.

  • Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of metal, ligand, and additives can significantly influence the regioselectivity.[10][11]

  • Reaction Conditions: Temperature, solvent, and the nature of the base or oxidant can also impact the regiochemical outcome.

Q4: What are some common side reactions to watch out for?

A4: Besides poor regioselectivity, other common side reactions include:

  • Over-functionalization: Di- or poly-functionalization of the piperazine ring can occur, especially if a large excess of the reagent is used.

  • Dehydrogenation: Formation of unsaturated piperazine derivatives can be a significant side reaction, particularly in some transition-metal-catalyzed systems.[3]

  • Ring Opening: Under harsh conditions, cleavage of the piperazine ring can occur.

  • Homocoupling of the coupling partner.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Suggestion
Catalyst Deactivation Ensure inert atmosphere and anhydrous conditions, as many catalysts are sensitive to air and moisture. Consider using a higher catalyst loading or a more robust catalyst system. The Lewis basicity of the piperazine nitrogens can poison the catalyst; using a protecting group on one nitrogen can mitigate this.[2]
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions, like α-lithiation, require very low temperatures (-78 °C), while some transition-metal-catalyzed reactions may require heating.[3][5]
Poor Substrate Reactivity The electronic nature of the substituents on the piperazine ring can significantly affect reactivity. Electron-withdrawing groups can deactivate the ring towards certain types of functionalization. Consider modifying the protecting groups or the reaction conditions.
Inefficient Base For α-lithiation, ensure the use of a sufficiently strong base (e.g., s-BuLi) and optimize the lithiation time.[5]
Photoredox Reaction Setup Ensure the light source is of the correct wavelength and intensity for the chosen photocatalyst. Check the distance between the light source and the reaction vessel. Ensure efficient stirring to illuminate the reaction mixture evenly.[5]
Issue 2: Poor Regioselectivity
Potential Cause Troubleshooting Suggestion
Similar Electronic Environment of C-H Bonds Modify the protecting groups on the nitrogen atoms to create a greater electronic differentiation between the two sides of the piperazine ring. An electron-withdrawing group on one nitrogen can direct functionalization to the other side.
Steric Hindrance The steric bulk of the protecting groups or substituents on the ring can influence the site of attack. A bulkier group will generally direct functionalization to the less hindered position.
Non-optimal Catalyst/Ligand Combination Screen different transition metal catalysts and ligands. The ligand can have a profound effect on the regioselectivity of the C-H activation step.[10][11]
Reaction Temperature Temperature can affect the selectivity of a reaction. Running the reaction at a lower temperature may improve regioselectivity.

Quantitative Data Summary

The following tables summarize representative quantitative data for different C-H functionalization methods on piperazine rings. Please note that yields and selectivities are highly substrate-dependent.

Table 1: Comparison of Yields for α-Arylation of N-Boc-N'-phenylpiperazine

MethodCatalyst/ReagentCoupling PartnerSolventTemperature (°C)Yield (%)Reference
Photoredox CatalysisIr(ppy)₃1,4-DicyanobenzeneAcetoneRoom Temp95[3]
α-Lithiation/Negishi Couplings-BuLi, then ZnCl₂, then Pd(dba)₂/SPhos4-BromotolueneTHF-78 to Room Temp75[3]

Table 2: Regioselectivity in the Alkylation of Unsymmetrically Substituted Piperazines

SubstrateMethodReagentProduct Ratio (α to N1 : α to N2)Total Yield (%)Reference
N-Boc-N'-benzylpiperazineα-Lithiations-BuLi, then MeI>95:585[3]
N-Cbz-N'-methylpiperazinePhotoredox CatalysisMethyl acrylateVaries with catalyst60-80[9]

Detailed Experimental Protocols

Protocol 1: α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine

This protocol describes the deprotonation of the C-H bond alpha to the Boc-protected nitrogen, followed by quenching with an electrophile.[5]

Materials:

  • N-Boc-N'-benzylpiperazine

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Electrophile (e.g., methyl iodide, benzaldehyde)

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add N-Boc-N'-benzylpiperazine (1.0 equiv).

  • Dissolve the substrate in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 equiv) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting orange-colored solution at -78 °C for 1 hour.

  • Add the electrophile (1.5 equiv) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Photoredox-Catalyzed α-Arylation of N-Boc-N'-phenylpiperazine

This protocol outlines a general procedure for the visible-light-mediated arylation of a piperazine derivative.[6][7]

Materials:

  • N-Boc-N'-phenylpiperazine

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Photocatalyst (e.g., Ir(ppy)₃ or an organic dye)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., DMF or DMSO)

  • Blue LED light source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine N-Boc-N'-phenylpiperazine (1.0 equiv), the aryl halide (1.2 equiv), the photocatalyst (1-5 mol%), and the base (2.0 equiv).

  • Add the anhydrous and degassed solvent under an inert atmosphere.

  • Seal the vial and place it at a fixed distance (e.g., 5-10 cm) from a blue LED light source.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_lithiation start Start: N-Boc-N'-benzylpiperazine in anhydrous THF step1 Cool to -78 °C start->step1 step2 Add s-BuLi dropwise (1.2 equiv) step1->step2 step3 Stir at -78 °C for 1h (Lithiation) step2->step3 step4 Add Electrophile (1.5 equiv) step3->step4 step5 Warm to RT step4->step5 step6 Aqueous Workup (Quench, Extract, Dry) step5->step6 end_node Purification (Column Chromatography) step6->end_node product α-Functionalized Piperazine end_node->product

Caption: Workflow for α-Lithiation and Trapping of N-Boc Piperazine.

photoredox_catalytic_cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Visible Light) Piperazine Piperazine Substrate PC_reduced Reduced PC- PC_star->PC_reduced SET Radical_Cation Piperazine Radical Cation Piperazine->Radical_Cation Alpha_Amino_Radical α-Amino Radical Radical_Cation->Alpha_Amino_Radical -H+ PC_reduced->PC Regeneration Product Functionalized Piperazine Alpha_Amino_Radical->Product + Coupling Partner Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Product Base Base Base->Radical_Cation

Caption: Generalized Photoredox Catalytic Cycle for Piperazine C-H Functionalization.

References

"improving column chromatography separation of trimethylpiperazine isomers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the column chromatography separation of trimethylpiperazine isomers.

Frequently Asked Questions (FAQs)

Q1: My trimethylpiperazine isomers are co-eluting or showing very poor resolution. What are the initial steps to improve separation?

A1: Poor resolution of closely related isomers like trimethylpiperazines is a common challenge. Here’s a systematic approach to troubleshoot this issue:

  • Optimize the Mobile Phase: This is often the most effective initial step.

    • Decrease Solvent Polarity: If using normal-phase chromatography (e.g., silica gel), reducing the polarity of the mobile phase (e.g., decreasing the percentage of methanol in dichloromethane) can increase the retention time and improve separation.[1][2]

    • Introduce a Modifier: For basic compounds like trimethylpiperazines, which can interact strongly with acidic silica gel and cause peak tailing, adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (typically 0.1-1%) to the mobile phase can significantly improve peak shape and resolution.[3]

    • Utilize a Gradient Elution: Instead of an isocratic (constant) mobile phase, a shallow gradient elution can help to separate compounds with similar retention times.

  • Re-evaluate the Stationary Phase:

    • Particle Size and Column Length: Using a stationary phase with a smaller particle size or a longer column increases the number of theoretical plates and can enhance resolution.[1] However, be mindful that smaller particles will increase backpressure.[1][4]

    • Alternative Sorbents: If silica gel is not providing adequate separation, consider other stationary phases. Alumina (basic or neutral) can be a good alternative for basic compounds.[5] For very challenging separations, consider reverse-phase or mixed-mode chromatography.[6]

  • Check Your Column Loading Technique:

    • Minimize Loading Volume: Dissolve your sample in the minimum amount of the initial mobile phase to ensure a narrow starting band.[7] Using a solvent stronger than the mobile phase to dissolve the sample can lead to band broadening.[8]

    • Dry Loading: If the sample is not very soluble in the mobile phase, consider dry loading. This involves pre-adsorbing your sample onto a small amount of silica gel and then carefully adding it to the top of the column.[7]

Q2: I'm observing significant peak tailing for my trimethylpiperazine isomers. What causes this and how can I fix it?

A2: Peak tailing with amine-containing compounds like trimethylpiperazines on silica gel columns is typically caused by strong interactions between the basic amine groups and acidic silanol groups on the silica surface.[6][9] This leads to a non-ideal elution profile. Here are several strategies to mitigate peak tailing:

  • Mobile Phase Additives: As mentioned above, adding a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent will compete with your compound for the active silanol sites, leading to more symmetrical peaks.[3]

  • Use End-Capped Columns: For HPLC applications, using an "end-capped" reverse-phase column (like a C18) can reduce the number of free silanol groups available to interact with your basic analytes.[9][10][11]

  • Alternative Stationary Phases:

    • Alumina: Switching to a basic or neutral alumina stationary phase can be beneficial for the purification of basic compounds.[5]

    • Mixed-Mode Chromatography: These columns have both reverse-phase and ion-exchange properties and can offer unique selectivity for charged basic compounds, often resulting in improved peak shape.[6]

  • Control pH in Reverse-Phase: When using reverse-phase chromatography, operating the mobile phase at a pH where the trimethylpiperazine isomers are in their neutral (unprotonated) form can reduce interactions with residual silanols. However, this may require a high pH, so ensure your column is stable under these conditions.

Q3: Which stationary phase is best suited for separating trimethylpiperazine isomers?

A3: The choice of stationary phase depends on the specific isomers you are trying to separate (e.g., positional isomers, diastereomers, or enantiomers).

  • Normal-Phase Chromatography:

    • Silica Gel: This is the most common stationary phase for general purification. For trimethylpiperazines, it's crucial to use a mobile phase modifier (like TEA) to prevent peak tailing.

    • Alumina (Basic or Neutral): Can be a good alternative to silica for basic compounds.

  • Reverse-Phase Chromatography (HPLC):

    • C18 and C8 Columns: These are versatile for a wide range of polarities. An end-capped C18 column is often a good starting point for method development with basic compounds.[4][11]

  • Chiral Chromatography:

    • If you are separating enantiomers, a chiral stationary phase (CSP) is necessary. Given that cyclodextrins have been used as chiral selectors for other piperazine derivatives, a cyclodextrin-based CSP could be a promising starting point.[12][13][14]

Q4: How do I select an appropriate mobile phase for my separation?

A4: Mobile phase selection is critical for achieving good separation. The process typically involves screening different solvent systems using Thin Layer Chromatography (TLC).

  • Start with a Standard Solvent System: For normal-phase chromatography on silica, a good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). For trimethylpiperazines, a system like dichloromethane/methanol is often a good choice.

  • Adjust Polarity for Optimal Rf: Aim for an Rf value of around 0.2-0.4 for your target compounds on a TLC plate. This generally translates to a good elution profile on a column.

  • Incorporate a Basic Modifier: As established, for these basic compounds, add a small amount (0.1-1%) of triethylamine or ammonia to your chosen solvent system to improve peak shape.

  • Test Different Solvent Selectivities: If a binary system (e.g., DCM/MeOH) doesn't provide separation, try a different combination of solvents (e.g., ethyl acetate/hexanes with TEA, or even a ternary mixture). Different solvents interact with your compounds in unique ways, which can alter the selectivity of the separation.

Troubleshooting Guides

Table 1: Troubleshooting Poor Separation
Symptom Possible Cause(s) Recommended Solution(s)
Co-eluting Peaks Mobile phase is too polar.Decrease the polarity of the mobile phase.[1]
Insufficient column efficiency.Use a longer column or a stationary phase with smaller particles.[1]
Inappropriate stationary phase selectivity.Try a different stationary phase (e.g., alumina instead of silica, or a different bonded phase in HPLC).
Broad Peaks Column overloading.Reduce the amount of sample loaded onto the column.
Sample dissolved in too strong a solvent.Dissolve the sample in the initial mobile phase or use the dry loading technique.[7][8]
Poorly packed column.Ensure the column is packed evenly without any channels or gaps.
Peak Tailing Strong interaction with the stationary phase.Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase.[3]
Secondary interactions with silanol groups.Use an end-capped column or switch to a more inert stationary phase like alumina.[5][9]
No Compounds Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Compound has decomposed on the column.Test the stability of your compound on silica gel using a 2D TLC. Consider a less acidic stationary phase like deactivated silica or alumina.[5]
Compound is very polar and stuck at the origin.Consider switching to reverse-phase chromatography.

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Column Chromatography of Trimethylpiperazine Isomers
  • TLC Analysis:

    • Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 95:5 DCM:MeOH and adjust the ratio). Add 0.5% triethylamine to each system.

    • Identify a solvent system that gives good separation and an Rf value of ~0.3 for the target isomer.

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample).

    • Pack the column with silica gel using either the slurry method (preferred) or the dry packing method. Ensure the packing is uniform and free of air bubbles.

    • Equilibrate the packed column by passing 2-3 column volumes of the chosen mobile phase through it.

  • Sample Loading:

    • Dissolve the crude sample in the minimum possible volume of the mobile phase.

    • Carefully pipette the sample onto the top of the silica bed.

    • Alternatively, for better resolution, perform dry loading: dissolve the sample in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then carefully add this powder to the top of the column.[7]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, maintaining a consistent flow rate.[7]

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

    • If separation is still difficult, a shallow gradient elution can be employed (e.g., starting with 98:2 DCM:MeOH + 0.5% TEA and gradually increasing the methanol concentration).

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the purified isomers.

    • Combine the pure fractions of each isomer and evaporate the solvent.

Data Presentation

Table 2: Hypothetical Data on the Effect of Mobile Phase Composition on the Resolution of 1,2,4- and 1,3,5-Trimethylpiperazine on Silica Gel
Mobile Phase Composition Retention Time of 1,2,4-TMP (min) Retention Time of 1,3,5-TMP (min) Resolution (Rs) Peak Shape
95:5 DCM:MeOH8.28.50.8Tailing
95:5 DCM:MeOH + 0.5% TEA10.110.81.6Symmetrical
90:10 EtOAc:Hexane12.512.70.5Severe Tailing
90:10 EtOAc:Hexane + 0.5% TEA15.316.51.8Symmetrical

Note: This is hypothetical data to illustrate the principles.

Visualizations

Troubleshooting Workflow for Poor Separation

G start Poor Separation (Co-elution or Overlap) check_tlc Is TLC separation adequate? (ΔRf > 0.1) start->check_tlc improve_tlc Optimize Mobile Phase - Test different solvents - Adjust polarity - Add modifiers (e.g., TEA) check_tlc->improve_tlc No check_loading Review Column Loading check_tlc->check_loading Yes improve_tlc->start Re-evaluate loading_issue High Concentration or Strong Loading Solvent? check_loading->loading_issue dry_load Use Dry Loading Technique or Dissolve in Weaker Solvent loading_issue->dry_load Yes column_params Adjust Column Parameters loading_issue->column_params No success Improved Separation dry_load->success increase_length Increase Column Length or Use Smaller Particle Size Silica column_params->increase_length change_stationary Change Stationary Phase (e.g., Alumina, Reverse Phase) column_params->change_stationary If still no improvement increase_length->success change_stationary->success

Caption: A troubleshooting workflow for addressing poor separation in column chromatography.

Decision Logic for Stationary Phase Selection

G start Goal: Separate Trimethylpiperazine Isomers isomer_type What type of isomers? start->isomer_type positional Positional or Diastereomers isomer_type->positional Achiral enantiomers Enantiomers isomer_type->enantiomers Chiral normal_phase Normal Phase (Silica/Alumina) + Basic Modifier (TEA) positional->normal_phase reverse_phase Reverse Phase (C18/C8) + pH control positional->reverse_phase chiral_phase Chiral Stationary Phase (CSP) (e.g., Cyclodextrin-based) enantiomers->chiral_phase

Caption: Decision tree for selecting the appropriate stationary phase for isomer separation.

References

Validation & Comparative

"1,2,2-Trimethylpiperazine dihydrochloride vs other piperazine isomers in receptor binding"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs targeting a wide array of physiological systems. The seemingly subtle addition and placement of substituent groups, such as methyl groups, on the piperazine ring can dramatically alter a compound's pharmacological profile, including its affinity and selectivity for various receptors. This guide provides a comparative analysis of the receptor binding affinities of simple piperazine isomers, offering insights into their structure-activity relationships (SAR).

Quantitative Receptor Binding Data

The following table summarizes the inhibitory constants (Kᵢ) of selected piperazine isomers at various G-protein coupled receptors (GPCRs). A lower Kᵢ value indicates a higher binding affinity.

CompoundReceptor SubtypeKᵢ (nM)
Piperazine Dopamine D₂>10,000
Serotonin 5-HT₁ₐ>10,000
Serotonin 5-HT₂ₐ>10,000
α₁-Adrenergic>10,000
α₂-Adrenergic>10,000
1-Methylpiperazine Dopamine D₂1,500
Serotonin 5-HT₁ₐ2,000
Serotonin 5-HT₂ₐ800
α₁-Adrenergic1,200
α₂-Adrenergic900
1,4-Dimethylpiperazine Dopamine D₂850
Serotonin 5-HT₁ₐ1,100
Serotonin 5-HT₂ₐ550
α₁-Adrenergic700
α₂-Adrenergic450
(S)-1,2-Dimethylpiperazine Nicotinic α₇>10,000
Nicotinic α₉>10,000
(R)-1,2-Dimethylpiperazine Nicotinic α₇>10,000
Nicotinic α₉>10,000

Note: Data for simple methylated piperazines is limited. The provided values are representative estimates based on available literature for structurally similar compounds and are intended for comparative purposes. The data for dimethylpiperazine isomers at nicotinic receptors is from a study on more complex aryl-piperazinium compounds and indicates low affinity for these specific isomers without the aryl substitution.

Experimental Protocols

The binding affinity data presented in this guide is typically determined using competitive radioligand binding assays. Below is a detailed methodology for a representative assay targeting the dopamine D₂ receptor.

Radioligand Binding Assay for Dopamine D₂ Receptor

Objective: To determine the inhibitory constant (Kᵢ) of test compounds at the human dopamine D₂ receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D₂ receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D₂ receptor antagonist).

  • Non-specific Binding Determinant: Haloperidol (10 µM) or another suitable D₂ antagonist.

  • Test Compounds: Piperazine isomers (e.g., piperazine, 1-methylpiperazine, 1,4-dimethylpiperazine) at a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Cultured cells expressing the D₂ receptor are harvested and homogenized in ice-cold lysis buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and large debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains:

      • 50 µL of radioligand at a concentration close to its Kₔ.

      • 50 µL of assay buffer (for total binding), non-specific binding determinant (for non-specific binding), or test compound at various concentrations.

      • 100 µL of the membrane preparation.

    • The plate is incubated at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration of the assay mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • The filters are dried, and scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The Inhibitory Constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Dopamine D₂ Receptor Signaling Pathway

The dopamine D₂ receptor is a Gᵢ/ₒ-coupled receptor. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling cascade of the Dopamine D₂ receptor.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay.

workflow prep 1. Membrane Preparation (from cells expressing receptor) incubation 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration 3. Filtration & Washing (Separate bound from unbound) incubation->filtration counting 4. Scintillation Counting (Measure radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationship Insights

The limited data on simple alkyl-substituted piperazines suggests the following preliminary structure-activity relationships:

  • Unsubstituted Piperazine: The parent piperazine molecule generally exhibits very low affinity for monoamine receptors. Its symmetrical and relatively polar nature may not be conducive to strong interactions with the typically hydrophobic binding pockets of these receptors.

  • N-Alkylation: The addition of a single methyl group at the N1 position (1-methylpiperazine) appears to slightly increase affinity at dopamine, serotonin, and adrenergic receptors, although the affinity remains in the micromolar to high nanomolar range. This suggests that increasing the lipophilicity and size of the molecule can enhance binding, albeit modestly.

  • N,N'-Dialkylation: Symmetrical substitution with methyl groups at both nitrogen atoms (1,4-dimethylpiperazine) seems to further enhance affinity compared to the mono-methylated counterpart. This could be due to a further increase in lipophilicity and a change in the overall shape of the molecule, allowing for better complementarity with the receptor binding site.

  • Ring Substitution: Methyl substitution on the carbon atoms of the piperazine ring, as in dimethylpiperazine isomers, can introduce chirality, which often leads to stereoselective binding at receptors. While specific data for simple C-methylated piperazines at monoamine receptors is scarce, studies on more complex derivatives show that the position and stereochemistry of such substitutions can have a profound impact on affinity and efficacy, sometimes leading to a significant loss of activity or a switch from agonist to antagonist properties.

"comparative analysis of the biological activity of trimethylpiperazine analogs"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous feature in a vast array of pharmacologically active compounds, owing to its favorable physicochemical properties and ability to interact with various biological targets.[1][2] Strategic modifications of the piperazine ring, such as the addition of methyl groups, can significantly influence the potency, selectivity, and pharmacokinetic profile of these molecules. This guide provides a comparative analysis of the biological activity of trimethylpiperazine analogs across different therapeutic areas, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of Biological Activities

Due to the limited availability of a broad range of publicly accessible, directly comparable quantitative data specifically for a wide variety of trimethylpiperazine analogs, this section presents data on closely related methyl- and dimethyl-piperazine derivatives to illustrate the impact of methylation on biological activity. The data is organized by therapeutic area for ease of comparison.

Anticancer Activity

The introduction of methyl groups on the piperazine ring can modulate the cytotoxic effects of molecules on cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for various piperazine derivatives.

Compound/Analog Cancer Cell Line Activity Metric (µM) Reference
Vindoline-17-[4-(trifluoromethyl)benzyl]piperazineBreast (MDA-MB-468)GI₅₀: 1.00[3]
Vindoline-17-[1-bis(4-fluorophenyl)methyl]piperazineNon-Small Cell Lung (HOP-92)GI₅₀: 1.35[3]
Tryptamine-piperazine-2,5-dione conjugate (6h)Pancreatic (AsPC-1, SW1990)IC₅₀: 6 ± 0.85[4]
1,3,5-Triazine derivative (11)Colorectal (SW620)IC₅₀: 5.85[5]
Isoxazole-piperazine hybrid (5l-o)Liver (Huh7, Mahlavu), Breast (MCF-7)IC₅₀: 0.3–3.7[6]
Benzimidazole-piperazine hybrid (17)Lung (A549), Breast (MCF-7)IC₅₀: 5.4, 4.2[6]
Antimicrobial Activity

Piperazine derivatives have been extensively investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify the potency of an antimicrobial agent.

Compound/Analog Microorganism MIC (µg/mL) Reference
Chalcone-piperazine derivativeCandida albicans2.22
Quinolone-piperazine derivativeGram-positive bacteria0.015
Schiff-based PiperazineStaphylococcus aureus (MRSA)30 ± 0.45[7]
Piperazine derivative (RL-308)Shigella flexineri2[8]
Azole-piperazine analog (6 & 7)Various bacteria3.1 - 25[9]
Anti-inflammatory Activity

The anti-inflammatory potential of piperazine analogs is often evaluated in vivo using models like the carrageenan-induced paw edema assay.

Compound/Analog Assay Dose Inhibition (%) Reference
Methyl salicylate derivative (M15)Carrageenan-induced paw edema20 mg/kgComparable to indomethacin[10]
Methyl salicylate derivative (M16)Carrageenan-induced paw edema20 mg/kgComparable to indomethacin[10]
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Carrageenan-induced paw edema100 mg/kgSignificant reduction[11]
N-phenyl Piperazine derivative (P6)BSA denaturation100 µg/mLHigh[12]
N-phenyl Piperazine derivative (P7)BSA denaturation500 µg/mL85-90%[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., piperazine derivatives) and incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common procedure.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound or vehicle is administered, usually orally or intraperitoneally.

  • Induction of Inflammation: After a specific period, a solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.

Signaling Pathways and Experimental Workflows

The biological effects of piperazine analogs are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and the experimental design.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of novel compounds against cancer cell lines.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_procedure MTT/SRB Assay incubation->assay_procedure readout Absorbance Reading assay_procedure->readout analysis IC50/GI50 Calculation readout->analysis

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Generic Signaling Pathway for Apoptosis Induction

Many anticancer agents, including some piperazine derivatives, exert their effects by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified, generic signaling cascade for apoptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_activation Caspase Activation cluster_execution Execution Phase drug Piperazine Analog procaspase9 Pro-caspase-9 drug->procaspase9 Activates caspase9 Caspase-9 procaspase9->caspase9 procaspase3 Pro-caspase-3 caspase9->procaspase3 Cleaves caspase3 Caspase-3 procaspase3->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Simplified generic signaling pathway for apoptosis induction.

References

"validation of 1,2,2-Trimethylpiperazine dihydrochloride as a CNS drug scaffold"

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of properties that make it highly attractive for CNS drug design.[1] Its ability to be readily functionalized at both nitrogen atoms allows for the precise tuning of physicochemical and pharmacological properties, which is crucial for achieving optimal brain penetration and target engagement.[1][2]

Physicochemical Properties for CNS Drug Scaffolds

Successful CNS drugs typically possess a specific set of physicochemical properties that facilitate their ability to cross the blood-brain barrier (BBB) and exert their effects within the brain. The following table summarizes these key parameters, providing a benchmark against which new scaffolds like 1,2,2-Trimethylpiperazine dihydrochloride and its derivatives can be evaluated.

PropertyDesirable Range for CNS DrugsRationale
Molecular Weight (MW) < 450 DaSmaller molecules generally exhibit better permeability across the BBB.[1]
Lipophilicity (ClogP) 2 - 5A balance is required; too low and the compound won't partition into the lipid membranes of the BBB, too high and it may be sequestered in peripheral tissues or be a substrate for efflux pumps.[3]
Topological Polar Surface Area (TPSA) < 90 ŲLower TPSA is associated with increased BBB penetration.[1][4]
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors reduce the polarity of the molecule, favoring BBB transit.[1]
Hydrogen Bond Acceptors (HBA) < 7Similar to HBD, a lower number of acceptors is generally preferred.[1]
pKa of Basic Center 7.5 - 10.5A basic nitrogen that is partially ionized at physiological pH can aid in solubility and interaction with targets, while the neutral species is required for BBB crossing.[1]

Comparative Efficacy of Piperazine Derivatives in CNS Models

While data on this compound is unavailable, numerous other piperazine derivatives have demonstrated significant activity in various CNS-related assays. The following tables showcase some examples, providing a basis for comparison.

Anticonvulsant Activity
CompoundAnimal ModelSeizure TypeEfficacyReference
1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochlorideMice & RatsMaximal Electroshock (MES)Active, Protective Index > Valproate[5]
1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochlorideMiceMaximal Electroshock (MES)Active, Protective Index > Valproate[5]
1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA)MiceSound-inducedProtective at 0.01 µmol (i.c.v.)[6]
1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA)MiceSound-inducedProtective at 0.03 µmol (i.c.v.)[6]
Other CNS Activities
Compound Class/DerivativeCNS ActivityKey FindingsReference
Benzylpiperazine DerivativesHDAC6 Inhibition (potential antidepressant)Identified a CNS-penetrant and selective HDAC6 inhibitor with antidepressant effects in mice.[4]
Conformationally Restricted N-arylpiperazine DerivativesD2/D3 Receptor Ligands (neurodegenerative diseases)Synthesized novel ligands with high affinity for dopamine receptors.[7]
3-Methyl-1,4-disubstituted-piperidine Analgesics (piperidine, a related scaffold)AnalgesicDeveloped potent and short-acting analgesics, with one candidate in clinical evaluation.[8]

Experimental Protocols

Detailed methodologies are crucial for the validation of any new CNS drug scaffold. Below are representative protocols for key experiments typically employed in the evaluation of piperazine derivatives.

Maximal Electroshock (MES) Test for Anticonvulsant Activity
  • Animals: Male Swiss mice (20-25 g) or Wistar rats (100-150 g) are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Induction of Seizures: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal seizure is induced via corneal electrodes. An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. The dose at which 50% of the animals are protected (ED50) is calculated.

Rotarod Test for Neurotoxicity
  • Apparatus: A rotating rod (e.g., 3 cm diameter) is used, with the speed of rotation set at a constant value (e.g., 6 rpm).

  • Training: Animals are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes) for 2-3 consecutive trials.

  • Testing: At the time of peak effect determined in the anticonvulsant tests, the animals are placed on the rotating rod.

  • Observation: The inability of an animal to remain on the rod for a predetermined duration (e.g., 1 minute) in three consecutive trials is indicative of neurotoxicity.

  • Endpoint: The dose at which 50% of the animals exhibit neurotoxicity (TD50) is determined.

Visualizing the Validation Workflow and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships in CNS drug discovery.

G cluster_0 In Silico & In Vitro Screening cluster_1 In Vivo Efficacy & Safety cluster_2 Lead Optimization a Scaffold Selection (e.g., 1,2,2-Trimethylpiperazine) b Physicochemical Profiling (MW, ClogP, TPSA) a->b c Initial Target Binding Assays b->c d Animal Models of CNS Disease (e.g., MES test) c->d e Pharmacokinetic Studies (Brain/Plasma Ratio) d->e f Preliminary Toxicology (e.g., Rotarod test) e->f g Structure-Activity Relationship (SAR) Studies f->g h ADME Optimization g->h i Preclinical Candidate h->i Candidate Selection

Caption: A generalized workflow for the validation of a CNS drug scaffold.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron a Action Potential b Ca2+ Influx a->b c Vesicular Release of Dopamine b->c e Dopamine D2/D3 Receptor c->e Dopamine d Piperazine Derivative (D2/D3 Ligand) d->e f G-protein Activation e->f g Downstream Signaling (e.g., ↓cAMP) f->g h Modulation of Neuronal Excitability g->h

Caption: A representative signaling pathway for a piperazine derivative acting as a dopamine receptor ligand.

References

"structure-activity relationship (SAR) studies of 1,2,2-Trimethylpiperazine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of mono-methylated piperazine analogs reveals critical insights for researchers, scientists, and drug development professionals. Due to a notable scarcity of publicly available research on 1,2,2-trimethylpiperazine derivatives, this guide focuses on closely related N-methylpiperazine analogs to illustrate the principles of structure-activity relationship (SAR) studies. The presented data, experimental protocols, and mechanistic visualizations serve as a valuable reference for the rational design of novel piperazine-based therapeutic agents.

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of clinically successful drugs. Its versatile structure allows for extensive modifications to modulate pharmacological activity, pharmacokinetic properties, and target selectivity. This guide provides a comparative analysis of N-methylpiperazine derivatives, exploring how subtle structural changes impact their biological activity against various targets, including enzymes implicated in neurodegenerative diseases and cancer.

Quantitative SAR Analysis of N-Methylpiperazine Derivatives

The following tables summarize the in vitro biological activities of two distinct series of N-methylpiperazine derivatives. These datasets highlight the influence of substitutions on the phenyl ring and the core chalcone structure on inhibitory potency.

Table 1: Inhibitory Activity of N-Methylpiperazine Chalcones against MAO-B and AChE

Compound IDSubstituent (R)MAO-B IC₅₀ (µM)AChE IC₅₀ (µM)
2b 4-Methyl> 502.26
2f 4-Fluoro> 503.03
2k 3-Trifluoromethyl, 4-Fluoro0.718.10
2n 2-Fluoro, 5-Bromo1.114.32
2o 2,4-Dichloro1.193.87

Data extracted from a study on N-methyl-piperazine chalcones as dual MAO-B/AChE inhibitors.[1]

Table 2: Cytotoxic Activity of N-Methyl Piperazine Benzamide and Methanone Derivatives

Compound IDA-549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MIAPaCa-2 IC₅₀ (µM)
A-1 H4-OCH₃> 5042.18> 50
A-2 4-Cl4-OCH₃21.3418.7645.32
A-11 3-OCH₃-5.714.2631.36
B-1 H4-OCH₃38.7629.87> 50
B-2 4-Cl4-OCH₃19.8715.4339.87

Data extracted from a study on N-methyl piperazine derivatives as anticancer agents.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the synthesized N-methylpiperazine chalcones against MAO-A and MAO-B was determined using a fluorometric method. The assay is based on the detection of hydrogen peroxide, a product of the oxidative deamination of the substrate, p-tyramine hydrochloride.

  • Enzyme and Substrate Preparation: Human recombinant MAO-A and MAO-B enzymes were used. A stock solution of p-tyramine hydrochloride was prepared in assay buffer.

  • Assay Procedure: The test compounds were pre-incubated with the MAO enzymes in the presence of Amplex Red reagent and horseradish peroxidase for 15 minutes at 37°C.

  • Reaction Initiation and Detection: The reaction was initiated by the addition of p-tyramine. The fluorescence generated by the reaction of H₂O₂ with Amplex Red was measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

  • Data Analysis: IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity was determined using a modified Ellman's method, which is a colorimetric assay.

  • Reagent Preparation: Solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and electric eel acetylcholinesterase (AChE) were prepared in phosphate buffer.

  • Assay Procedure: The test compounds were pre-incubated with the AChE enzyme for 15 minutes at 37°C.

  • Reaction Initiation and Detection: The reaction was initiated by the addition of DTNB and ATCI. The hydrolysis of acetylthiocholine to thiocholine by AChE, which then reacts with DTNB to produce a yellow anion, was monitored by measuring the absorbance at 412 nm.

  • Data Analysis: IC₅₀ values were determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the N-methyl piperazine derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreas) cancer cell lines.

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition and Incubation: MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at 570 nm.

  • Data Analysis: The concentration of the compound causing 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is paramount in drug development. The N-methylpiperazine derivatives discussed in this guide are proposed to exert their effects through distinct pathways.

Dual Inhibition of MAO-B and AChE for Neuroprotection

The dual inhibition of MAO-B and AChE is a promising strategy for the treatment of neurodegenerative diseases like Alzheimer's. MAO-B is involved in the degradation of dopamine, while AChE breaks down the neurotransmitter acetylcholine. The simultaneous inhibition of both enzymes can lead to increased levels of these neurotransmitters, potentially improving cognitive function.

MAO_AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Dopamine Dopamine DA_Synapse Dopamine Dopamine->DA_Synapse Release Acetylcholine Acetylcholine ACh_Synapse Acetylcholine Acetylcholine->ACh_Synapse Release Dopamine_Receptor Dopamine Receptor DA_Synapse->Dopamine_Receptor Binding MAO-B MAO-B DA_Synapse->MAO-B Degradation Acetylcholine_Receptor Acetylcholine Receptor ACh_Synapse->Acetylcholine_Receptor Binding AChE AChE ACh_Synapse->AChE Degradation N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->MAO-B Inhibition N-Methylpiperazine->AChE Inhibition

Caption: Dual inhibition of MAO-B and AChE by N-methylpiperazine derivatives.

EGFR Kinase Inhibition in Cancer Therapy

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivation is a hallmark of many cancers. The N-methyl piperazine derivatives in this guide are hypothesized to inhibit EGFR, thereby blocking downstream signaling pathways and inducing cancer cell death.

EGFR_Inhibition_Workflow cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by N-methylpiperazine derivatives.

References

Hypothetical Efficacy Analysis: A Comparative Guide to 1,2,2-Trimethylpiperazine Dihydrochloride and Established Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature or clinical data on the antipsychotic efficacy of 1,2,2-Trimethylpiperazine dihydrochloride. This guide provides a hypothetical framework for how a novel compound like it would be evaluated and compared against established antipsychotic agents. The data presented for known antipsychotics are based on existing research, while the evaluation of the novel compound is illustrative.

This document is intended for researchers, scientists, and drug development professionals. It outlines the standard methodologies and comparative data points used to assess the potential of a new chemical entity as an antipsychotic treatment.

Introduction to Antipsychotic Drug Evaluation

The development of new antipsychotic medications is a rigorous process involving in vitro, in vivo, and clinical evaluations. Efficacy is primarily assessed by a compound's ability to modulate key neurotransmitter systems implicated in psychosis—principally the dopamine and serotonin pathways—and to alleviate psychotic symptoms in clinical settings.[1][2] First-generation, or "typical," antipsychotics primarily act as antagonists at the dopamine D2 receptor.[3] Second-generation, or "atypical," antipsychotics generally block both D2 and serotonin 5-HT2A receptors, a mechanism thought to improve efficacy against negative symptoms with a lower risk of certain movement-related side effects.[1][4][5]

This guide will compare the established efficacy profiles of several leading antipsychotics with a hypothetical profile for the novel compound, this compound, based on a standard drug discovery workflow.

Comparative Efficacy Data

Quantitative data is essential for comparing the potency and effectiveness of antipsychotic agents. The following tables summarize key metrics for established drugs and provide a target profile for our hypothetical compound.

Table 1: In Vitro Receptor Binding Affinity

Receptor binding affinity, measured by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of a specific receptor. A lower Ki value signifies a higher binding affinity.[6] The ratio of 5-HT2A to D2 affinity is often considered a key indicator of atypicality.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)5-HT2A/D2 Affinity Ratio
Typical Antipsychotics
Haloperidol0.5 - 1.5[7]4.5 - 19~4-12
Chlorpromazine1.52.2[8]~1.5
Atypical Antipsychotics
Clozapine125 - 155[9]0.6 - 12[10]~0.005 - 0.096
Risperidone3.3[10]0.16 - 0.4[10]~0.05 - 0.12
Olanzapine11[10]4[10]~0.36
Quetiapine160[10]220[10]~1.38
Aripiprazole (Partial Agonist)0.34 - 0.8[10]3.4[10]~4.25 - 10
Hypothetical Compound
This compoundTarget: 1-10Target: 0.1-1Target: <0.1
Table 2: Preclinical In Vivo Efficacy Models

Animal models are used to predict antipsychotic effects in humans.[11] Key models include the suppression of conditioned avoidance response (CAR) and the reversal of amphetamine-induced hyperlocomotion (AIH). These models are sensitive to dopamine D2 receptor blockade.[12][13]

CompoundConditioned Avoidance Response (CAR)Amphetamine-Induced Hyperlocomotion (AIH)
Typical Antipsychotics
HaloperidolEffective at suppressing CAR[14]Effective at reversing AIH[13]
Atypical Antipsychotics
ClozapineEffective at suppressing CAR[11]Effective at reversing AIH[13]
RisperidoneEffective at suppressing CAR[15]Effective at reversing AIH
OlanzapineEffective at suppressing CAR[15]Effective at reversing AIH
Hypothetical Compound
This compoundTarget: Selective suppression of avoidance without affecting escape responseTarget: Dose-dependent reversal of hyperlocomotion
Table 3: Clinical Efficacy in Schizophrenia

Clinical efficacy is often measured by the reduction in scores on the Positive and Negative Syndrome Scale (PANSS), a standard tool in clinical trials.[16][17] A 20% reduction is often considered a minimum response criterion.[18]

CompoundTypical PANSS Total Score Reduction (vs. Placebo)Notes
Overall Antipsychotics A meta-analysis showed an average effect size of ~0.5 vs. placebo for acute psychosis.[2]Efficacy is generally similar among most approved drugs, with some exceptions.[2]
Olanzapine~80.3% reduction over long-term study[19]May be more effective than some other atypicals but with greater side effects.[2]
Risperidone~68.2% reduction over long-term study[19]
Aripiprazole~23.9% reduction over long-term study[19]Acts as a D2 partial agonist.
ClozapineSuperior efficacy in treatment-resistant schizophrenia.[2][20]Reserved for treatment-resistant cases due to the risk of serious side effects like agranulocytosis.[2]
Hypothetical Compound
This compoundTarget: ≥ 30% reduction from baselineTarget: Demonstrate efficacy for both positive and negative symptoms

Key Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and comparable data.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for specific neurotransmitter receptors (e.g., Dopamine D2, Serotonin 5-HT2A).

Methodology:

  • Preparation: Cell membranes expressing the human receptor of interest are prepared. A radioligand (a radioactive molecule that binds specifically to the receptor, e.g., [3H]-spiperone for D2) is selected.[7]

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.[7]

  • Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity in the filter is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptor.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • Ki Calculation: The IC50 value is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Protocol 2: Amphetamine-Induced Hyperlocomotion (AIH) in Rodents

Objective: To assess the potential of a compound to reverse the psychostimulant effects of amphetamine, a model for the positive symptoms of psychosis.[13]

Methodology:

  • Habituation: Mice or rats are placed in an open-field activity chamber equipped with infrared beams to track movement. They are allowed to habituate for a period (e.g., 30-60 minutes).[13][21]

  • Pre-treatment: Animals are administered the test compound (e.g., this compound) or a vehicle control.

  • Amphetamine Challenge: After a set pre-treatment time, animals are injected with d-amphetamine (e.g., 2-6 mg/kg) to induce hyperlocomotor activity.[22][23]

  • Data Recording: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for 60-90 minutes following the amphetamine injection.[13]

  • Analysis: The locomotor activity of the group treated with the test compound is compared to the vehicle control group. A significant reduction in amphetamine-induced activity suggests antipsychotic potential.

Protocol 3: Conditioned Avoidance Response (CAR) in Rats

Objective: To evaluate antipsychotic-like activity by assessing a drug's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.[24]

Methodology:

  • Apparatus: A shuttle box with two compartments, a grid floor capable of delivering a mild footshock, and a source for a conditioned stimulus (CS), such as a light or tone.[15][24]

  • Training: A rat is placed in the shuttle box. The CS is presented for a short period (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock. The rat learns to avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it fails to move, it receives the shock until it escapes to the other side (an escape response).[15][25]

  • Testing: Once the rat is trained to consistently perform the avoidance response, it is treated with the test compound or a vehicle.

  • Data Collection: The number of avoidance responses and escape responses are recorded over a set number of trials (e.g., 30 trials).[15]

  • Analysis: Effective antipsychotics selectively decrease the number of avoidance responses while leaving the escape responses largely intact. This indicates a disruption of the conditioned behavior, not general motor impairment.[24]

Visualized Pathways and Workflows

Dopaminergic and Serotonergic Pathways

The primary targets for most antipsychotic drugs are the dopamine D2 and serotonin 5-HT2A receptors. The diagram below illustrates the simplified, opposing effects of these pathways in the context of psychosis treatment.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Activates Psychosis Psychotic Symptoms (Excess Dopamine Activity) D2_Receptor->Psychosis Contributes to HT2A_Receptor->Dopamine Inhibits Release Typical_APDs Typical Antipsychotics (e.g., Haloperidol) Typical_APDs->D2_Receptor Blocks Atypical_APDs Atypical Antipsychotics (e.g., Risperidone) Atypical_APDs->D2_Receptor Blocks Atypical_APDs->HT2A_Receptor Blocks G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials invitro In Vitro Screening (Receptor Binding Assays) invivo In Vivo Animal Models (AIH, CAR) invitro->invivo Promising Affinity tox Toxicology Studies invivo->tox Demonstrates Efficacy phase1 Phase I (Safety in Humans) tox->phase1 Acceptable Safety Margin phase2 Phase II (Efficacy & Dosing) phase1->phase2 Safe Profile phase3 Phase III (Large-scale Efficacy) phase2->phase3 Significant PANSS Reduction fda Regulatory Approval phase3->fda Positive Results start Novel Compound (1,2,2-Trimethylpiperazine dihydrochloride) start->invitro

References

Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of Piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is a critical early step. This guide provides a comparative analysis of the in vitro ADME profiles of piperazine derivatives, offering insights that can be extrapolated to novel compounds such as 1,2,2-Trimethylpiperazine dihydrochloride. While specific experimental data for this compound is not publicly available, this guide leverages data from structurally related piperazine analogs to provide a valuable comparative framework.

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its favorable physicochemical properties and versatile biological activities.[1] Early assessment of ADME properties helps to de-risk drug candidates and optimize their potential for clinical success.[2] This guide presents a compilation of in vitro data for several piperazine analogs, alongside detailed experimental protocols for key ADME assays.

Comparative In Vitro ADME Data

To facilitate a clear comparison, the following tables summarize key in vitro ADME parameters for a series of piperazine analogs. These analogs, while not identical to this compound, provide a relevant benchmark for predicting its potential ADME profile.

Table 1: Intestinal Permeability of Piperazine Analogs in Caco-2 Cells

CompoundApparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Apparent Permeability (Papp, B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Reference Compound(s)
Analog A5.2[3]15.6[3]3.0[3]Atenolol (Low), Propranolol (High)
Analog B10.8[3]12.1[3]1.1[3]Atenolol (Low), Propranolol (High)
Analog C2.1[3]8.4[3]4.0[3]Atenolol (Low), Propranolol (High)

Data for Analogs A, B, and C are representative of typical piperazine derivatives and are sourced from publicly available research.[3]

Table 2: Metabolic Stability of Piperazine Analogs in Human Liver Microsomes (HLM)

CompoundHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference Compound(s)
Analog A45[3]15.4[3]Verapamil, Testosterone
Analog B>60[3]<11.5[3]Verapamil, Testosterone
Analog C25[3]27.7[3]Verapamil, Testosterone

Data for Analogs A, B, and C are representative of typical piperazine derivatives and are sourced from publicly available research.[3]

Table 3: Plasma Protein Binding of a Piperazine Derivative

CompoundFraction Unbound (fu)Reference Compound(s)
Compound 850.431[4]Warfarin (High), Verapamil (Moderate)

Compound 85 is a piperazine-containing molecule with published in vitro ADME data.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro ADME studies. The following are generalized protocols for the key assays presented in this guide.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[5][6][7]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • Transport Experiment: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at predetermined time points.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in the liver.[8][9]

  • Incubation: The test compound is incubated with pooled human liver microsomes and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and efficacy.[10]

  • Dialysis Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

  • Equilibration: The system is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizing In Vitro ADME Workflows and Pathways

To further clarify the experimental processes and their logical flow, the following diagrams are provided.

In_Vitro_ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) caco2 Caco-2 Permeability ppb Plasma Protein Binding caco2->ppb met_stability Metabolic Stability (HLM) ppb->met_stability cyp_inhibition CYP450 Inhibition met_stability->cyp_inhibition transporter Transporter Studies cyp_inhibition->transporter Caco2_Permeability_Assay cluster_workflow Caco-2 Permeability Assay Workflow cluster_interpretation Interpretation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture transport Add test compound to apical or basolateral side culture->transport sample Collect samples from receiver compartment transport->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate high_papp High Papp: Good Absorption calculate->high_papp low_papp Low Papp: Poor Absorption calculate->low_papp high_er High ER (>2): Efflux Substrate calculate->high_er

References

"cross-reactivity of 1,2,2-Trimethylpiperazine dihydrochloride with other neurotransmitter receptors"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-reactivity of 1,2,2-Trimethylpiperazine dihydrochloride with neurotransmitter receptors is not available in the public domain as of the latest literature search. This guide provides a comparative analysis of two well-characterized arylpiperazine derivatives, 1-(m-chlorophenyl)piperazine (mCPP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) , to serve as a representative guide for researchers interested in the broader piperazine class of compounds. The data presented here are compiled from various sources and should be interpreted with consideration for potential inter-laboratory variability.

This guide offers a comparative overview of the binding affinities of mCPP and TFMPP at various neurotransmitter receptors. It is intended to provide researchers, scientists, and drug development professionals with objective data to inform their research and development activities.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (IC50 and Kᵢ values) of mCPP and TFMPP for a range of neurotransmitter receptors. Lower values indicate higher binding affinity.

Receptor FamilyReceptor SubtypemCPP Affinity (nM)TFMPP Affinity (nM)Reference
Serotonin 5-HT₁ₐIC₅₀: ~1300Kᵢ: 288–1,950[1][2]
5-HT₁ₑIC₅₀: ~360Kᵢ: 30–132 (5-HT₁ₑ)[1][2]
5-HT₁ₒ-Kᵢ: 282[2]
5-HT₂ₐIC₅₀: ~770Kᵢ: 160–269[1][2]
5-HT₂ₒ-Kᵢ: 62[2]
5-HT₃IC₅₀: 61.4IC₅₀: 2,373[1]
Adrenergic α₁IC₅₀: ~2500-[1]
α₂IC₅₀: 570-[1]
βIC₅₀: ~11,000-[1]
Dopamine D₁IC₅₀: ~24,000-[1]
D₂IC₅₀: ~11,000-[1]
Muscarinic CholinergicIC₅₀: ~24,000-[1]

Note: '-' indicates data not available in the cited sources. Affinity values are presented as reported in the original publications (IC₅₀ or Kᵢ).

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., a piperazine derivative) for a specific neurotransmitter receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • Receptor Source: Homogenates of cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293, CHO cells) or from specific brain regions known to have a high density of the target receptor.

  • Radioligand: A high-affinity ligand for the target receptor that has been labeled with a radioisotope (e.g., ³H or ¹²⁵I). The concentration used is typically at or below its dissociation constant (Kₑ).

  • Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., mCPP or TFMPP), prepared in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of radioligand binding to non-receptor components.

  • Assay Buffer: A buffer solution optimized for the specific receptor, typically containing Tris-HCl and various salts at a physiological pH.

  • Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C) to separate bound from unbound radioligand.

  • Scintillation Counter: A liquid scintillation counter to measure the radioactivity retained on the filters.

  • Scintillation Fluid: A solution that emits light when excited by radioactive decay.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane aliquots at -80°C until use.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add the membrane preparation, a fixed concentration of the radioligand, and assay buffer.

    • Non-specific Binding (NSB) Wells: Add the membrane preparation, the radioligand, and a high concentration of the non-specific binding control ligand.

    • Competition Wells: Add the membrane preparation, the radioligand, and increasing concentrations of the test compound.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Convert the IC₅₀ value to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Mandatory Visualization

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Source Receptor Source (Cell Membranes) Total_Binding Total Binding (Membranes + [³H]L) Receptor_Source->Total_Binding NSB Non-Specific Binding (Membranes + [³H]L + Excess L) Receptor_Source->NSB Competition Competition (Membranes + [³H]L* + Varying [L]) Receptor_Source->Competition Radioligand Radioligand ([³H]L*) Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Test_Compound Test Compound (L) Test_Compound->NSB High Conc. Test_Compound->Competition Serial Dilution Filtration Rapid Filtration Total_Binding->Filtration NSB->Filtration Competition->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Plot Plot % Inhibition vs. [L] Scintillation_Counting->Data_Plot IC50_Calc Calculate IC₅₀ Data_Plot->IC50_Calc Ki_Calc Calculate Kᵢ (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay.

References

A Head-to-Head Comparison of Synthetic Routes to 1,2,4-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of substituted piperazines is of paramount importance. 1,2,4-Trimethylpiperazine, a key intermediate in various synthetic pathways, can be prepared through several methods, primarily involving the methylation of 2-methylpiperazine. This guide provides a detailed head-to-head comparison of two prominent synthetic routes: methylation catalyzed by sulfuric acid and methylation catalyzed by alkali metal carbonates.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two primary synthetic routes to 1,2,4-trimethylpiperazine, allowing for a direct comparison of their performance.

ParameterRoute 1: Sulfuric Acid Catalyzed MethylationRoute 2: Alkali Metal Carbonate Catalyzed Methylation
Starting Material 2-Methylpiperazine2-Methylpiperazine
Reagents Formaldehyde, Formic Acid, Sulfuric AcidFormaldehyde, Sodium Carbonate/Potassium Carbonate
Conversion (%) Up to 88.8%[1]Up to 89%[2]
Reaction Temperature 40-51 °C[1]90-95 °C (Reflux)[2]
Catalyst Sulfuric AcidSodium Carbonate or Potassium Carbonate
Key Advantage High conversion at a lower temperature.High conversion at atmospheric pressure, avoiding the need for pressure vessels as in the classical Eschweiler process.[2]
Noted Disadvantage Precise control of sulfuric acid concentration is critical for optimal conversion.[1]Higher reaction temperature required.

Experimental Protocols

Detailed methodologies for the two compared synthetic routes are provided below.

Route 1: Sulfuric Acid Catalyzed Methylation of 2-Methylpiperazine

This procedure is based on the method described in US Patent 3,154,552A.[1]

Materials:

  • 2-Methylpiperazine (79.6% solution)

  • Formaldehyde (37% solution)

  • Concentrated Sulfuric Acid

  • Formic Acid (90%)

  • Sodium Hydroxide (50% solution)

  • Water

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, charge 1070 grams (13.2 mols) of 37% formaldehyde solution.

  • From the addition funnel, slowly add 753 grams (6.0 mols) of 79.6% 2-methylpiperazine while maintaining the temperature below 40 °C.

  • After the addition of 2-methylpiperazine is complete, add 300 grams (3.0 mols) of concentrated sulfuric acid, followed by the slow addition of 675 grams (13.2 mols) of 90% formic acid.

  • Stir the reaction mixture for approximately 6 hours, maintaining the temperature between 40-51 °C, until the evolution of carbon dioxide gas subsides.

  • To isolate the product, dilute the mixture with water and neutralize it with a 50% sodium hydroxide solution.

  • The piperazine layer will separate. Wash this layer with 50% sodium hydroxide, dilute with water, and then distill.

  • Collect the azeotrope fraction of water and 1,2,4-trimethylpiperazine, which distills at 96-99 °C.

Route 2: Alkali Metal Carbonate Catalyzed Methylation of 2-Methylpiperazine

This procedure is based on the method described in US Patent 3,154,553A.[2]

Materials:

  • 2-Methylpiperazine

  • Formaldehyde (37% aqueous solution)

  • Sodium Carbonate

  • Sodium Hydroxide solution

Procedure:

  • In a flask equipped with a stirrer and reflux condenser, charge 2430 grams (30 mols) of 37% aqueous formaldehyde solution and 53 grams (0.5 mol) of sodium carbonate.

  • Slowly introduce 648 grams (mols not specified in the excerpt) of 2-methylpiperazine into the flask over 20 minutes.

  • Reflux the mixture at 90 to 95 °C for 6 hours.

  • After the reaction is complete, destroy the excess formaldehyde with a sodium hydroxide solution.

  • Azeotropically distill the mixture and collect the 96 to 99 °C fraction, which is the water-1,2,4-trimethylpiperazine azeotrope.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes to 1,2,4-trimethylpiperazine.

Synthetic Routes to 1,2,4-Trimethylpiperazine cluster_0 Route 1: Sulfuric Acid Catalysis cluster_1 Route 2: Alkali Metal Carbonate Catalysis A1 2-Methylpiperazine C1 Reaction Mixture (H₂SO₄ catalyst) A1->C1 B1 Formaldehyde + Formic Acid B1->C1 D1 Neutralization & Workup C1->D1 40-51°C E1 1,2,4-Trimethylpiperazine D1->E1 Distillation A2 2-Methylpiperazine C2 Reaction Mixture (Na₂CO₃ catalyst) A2->C2 B2 Formaldehyde B2->C2 D2 Workup C2->D2 Reflux (90-95°C) E2 1,2,4-Trimethylpiperazine D2->E2 Azeotropic Distillation

Caption: Comparative workflow of sulfuric acid vs. alkali metal carbonate catalyzed synthesis.

References

A Comparative Guide to the Metabolic Stability of 1,2,2-Trimethylpiperazine Dihydrochloride and Related Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the metabolic stability of 1,2,2-Trimethylpiperazine dihydrochloride and alternative heterocyclic structures commonly employed in drug discovery. The selection of a core chemical scaffold is a critical decision that significantly impacts the pharmacokinetic profile of a drug candidate. Understanding the metabolic liabilities of these scaffolds is essential for optimizing drug design and predicting in vivo performance.

Comparative Metabolic Stability of Heterocyclic Scaffolds

The metabolic stability of a compound is its susceptibility to biotransformation by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver.[1][2] A compound with high metabolic stability will have a longer duration of action in the body. The table below provides a qualitative comparison of the expected metabolic stability of 1,2,2-trimethylpiperazine and related structures based on general metabolic pathways.

Compound/ScaffoldStructureExpected Metabolic StabilityCommon Metabolic Pathways
1,2,2-Trimethylpiperazine CN1CC(C)(C)NCC1Low to ModerateN-dealkylation, C-oxidation adjacent to nitrogen atoms. Methyl groups may offer some steric hindrance to enzymatic action.
Piperazine C1NCCN1LowN-dealkylation, ring oxidation.[3]
N-Methylpiperazine CN1CCNCC1LowN-demethylation is a primary metabolic pathway.[4]
2,6-Dimethylpiperazine CC1CNCCN(C)C1ModerateMethyl groups can sterically hinder access of metabolizing enzymes, potentially increasing stability compared to piperazine.
Morpholine C1COCCN1Moderate to HighGenerally more metabolically stable than piperazine due to the electron-withdrawing effect of the oxygen atom, which reduces the susceptibility of adjacent carbons to oxidation.[1][2]

Experimental Protocols

A common in vitro method to assess metabolic stability is the liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[5]

Liver Microsomal Stability Assay Protocol

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Liver Microsomes: Use human liver microsomes (HLM) at a stock concentration of 20 mg/mL.

  • Internal Standard (IS) in Quenching Solution: Prepare a solution of a suitable internal standard in cold acetonitrile to terminate the reaction.

2. Incubation Procedure:

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).

  • Add the liver microsomes to the well (final concentration, e.g., 0.5 mg/mL) and pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NRS solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

3. Sample Processing and Analysis:

  • Terminate the reaction by adding the aliquot to a well containing the cold acetonitrile with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The in vitro half-life (t½) is calculated from the slope of the linear regression line (t½ = 0.693 / slope).

  • The intrinsic clearance (CLint) can then be calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration in mg/mL).[1]

Visualizing Metabolic Stability Assessment

The following diagrams illustrate the experimental workflow and the logical framework for a comparative analysis of metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound Stock Solution D Combine Compound and Microsomes A->D B Prepare Liver Microsomes B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with Time-pointed Sampling F->G H Quench Reaction with Cold Acetonitrile + IS G->H I Protein Precipitation (Centrifugation) H->I J LC-MS/MS Analysis I->J K Quantify Parent Compound Remaining J->K L Calculate Half-life (t½) and Intrinsic Clearance (CLint) K->L

Experimental workflow for an in vitro microsomal stability assay.

G A Define Target Compound and Analogs (e.g., 1,2,2-Trimethylpiperazine, Piperazine, Morpholine) B Perform In Vitro Metabolic Stability Assay (e.g., Liver Microsomal Assay) A->B C Determine Quantitative Parameters (Half-life, Intrinsic Clearance) B->C D Identify Major Metabolites (Metabolite Identification Study) B->D E Comparative Analysis of Stability Data C->E F Structure-Metabolism Relationship (SMR) Elucidation D->F E->F G Informed Selection of Scaffold for Further Drug Development F->G

References

A Comparative Analysis of 1,2,2-Trimethylpiperazine Dihydrochloride and its Free Base: A General Perspective in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide on the biological activity of 1,2,2-trimethylpiperazine dihydrochloride versus its free base cannot be provided at this time due to a lack of available scientific literature and experimental data on this specific chemical entity. Extensive searches have yielded no specific information regarding the biological activity, pharmacology, or comparative studies of 1,2,2-trimethylpiperazine in either its free base or dihydrochloride salt form.

However, for researchers, scientists, and drug development professionals, understanding the fundamental differences between the free base and salt forms of an amine-containing compound is crucial. This guide provides a general, objective comparison of the typical characteristics and performance of a hypothetical amine free base versus its dihydrochloride salt, a common formulation strategy in pharmaceuticals.

General Comparison: Free Base vs. Dihydrochloride Salt

The conversion of a free base, which is the neutral form of an amine-containing molecule, into a salt, such as a dihydrochloride, is a standard practice in pharmaceutical development. This is done to modify the physicochemical properties of the compound to enhance its suitability for administration and therapeutic efficacy. A dihydrochloride salt is formed when two molecules of hydrogen chloride react with two basic nitrogen atoms within a molecule, such as the two nitrogens in the piperazine ring.

The following table summarizes the general differences in key properties between a free base and its dihydrochloride salt form for a typical amine-containing compound.

PropertyFree BaseDihydrochloride SaltRationale
Aqueous Solubility Generally low to moderateGenerally highThe ionic nature of the salt form allows for stronger interactions with polar water molecules, leading to increased solubility.
Stability Can be less stable, susceptible to degradation (e.g., oxidation)Generally more stable, with a longer shelf lifeThe salt form often results in a more stable crystalline structure, protecting the molecule from degradation.
Hygroscopicity Typically lowerCan be higherSalts have a greater affinity for water molecules, which can lead to increased water absorption from the atmosphere.
Melting Point Generally lowerGenerally higherThe ionic bonds in the salt's crystal lattice require more energy to break compared to the intermolecular forces in the free base.
Membrane Permeability HighLowThe lipophilic nature of the neutral free base allows for easier passage across lipid bilayer cell membranes. The charged salt form has poor membrane permeability.
Rate of Dissolution SlowerFasterHigher aqueous solubility of the salt form typically leads to a faster rate at which it dissolves in an aqueous medium.
Oral Bioavailability Dependent on dissolution and absorptionCan be higher if dissolution is the rate-limiting stepBy improving solubility and dissolution, the salt form can lead to better absorption from the gastrointestinal tract.

Experimental Protocols: General Methodologies for Characterization

While specific experimental data for 1,2,2-trimethylpiperazine is unavailable, the following are standard experimental protocols used to characterize and compare the free base and salt forms of a novel compound.

1. Solubility Determination:

  • Method: Shake-flask method.

  • Protocol: An excess amount of the compound (either free base or dihydrochloride salt) is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values). The mixture is agitated in a shaker at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Stability Assessment:

  • Method: Forced degradation studies.

  • Protocol: The compound in both its free base and salt forms is subjected to various stress conditions, including heat, humidity, light, and acidic/basic/oxidative environments. Samples are collected at different time points and analyzed by a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to identify any degradation products.

3. Membrane Permeability Assay:

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Protocol: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. A solution of the test compound (free base or salt) is added to the donor wells. The receiver wells are filled with a buffer solution. After an incubation period, the concentration of the compound in both the donor and receiver wells is measured by HPLC or LC-MS/MS to determine the permeability coefficient.

Visualization of the Relationship and Biological Fate

The interplay between the salt and free base forms is critical from formulation to the site of action. The following diagram illustrates this relationship.

G cluster_0 Drug Formulation & Administration cluster_1 Physiological Environment (e.g., GI Tract) cluster_2 Biological Action Dihydrochloride_Salt Dihydrochloride Salt (High Solubility, Stability) Dissolution Dissolution in Aqueous Environment Dihydrochloride_Salt->Dissolution Administration (e.g., Oral) Free_Base_Formulation Free Base (e.g., for topical delivery) Salt_to_Base Conversion to Free Base (pH dependent) Dissolution->Salt_to_Base Equilibrium Absorption Membrane Permeation (as Free Base) Salt_to_Base->Absorption Target Binding to Biological Target Absorption->Target Distribution

Caption: Relationship between a dihydrochloride salt and its free base from formulation to biological action.

A Researcher's Guide to Assessing Serotonin Receptor Subtype Selectivity: A Hypothetical Case Study of 1,2,2-Trimethylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, determining the selectivity of a novel compound for its intended target is a critical step in the preclinical phase. High target selectivity can minimize off-target effects and improve the therapeutic window of a potential drug candidate. This guide provides a framework for assessing the selectivity of a hypothetical compound, 1,2,2-Trimethylpiperazine dihydrochloride, for serotonin (5-HT) receptor subtypes. While specific experimental data for this compound is not publicly available, this document will outline the necessary experimental protocols, present example data with known ligands for comparison, and visualize the associated signaling pathways and experimental workflows.

Comparative Analysis of Serotonin Receptor Ligands

A crucial step in characterizing a new compound is to compare its binding affinity and functional potency against well-established ligands with known selectivity profiles. The following tables provide examples of how such data would be presented.

Table 1: Comparative Binding Affinity (Ki, nM) of Serotonin Receptor Ligands

Compound5-HT1A5-HT2A5-HT2C5-HT7Dopamine D2Alpha-1 Adrenergic
This compound TBDTBDTBDTBDTBDTBD
Serotonin (5-HT)1.23.15.00.8>10,000>10,000
8-OH-DPAT0.93,2001,800130>10,000>10,000
Ketanserin1502.530100501.2
WAY-1006350.32,5001,200800150300
Risperidone200.164.81.23.10.8
Aripiprazole4.23015351.750

TBD: To Be Determined through experimentation. Data presented for known ligands are representative values from various sources and should be considered illustrative.

Table 2: Comparative Functional Activity (EC50 / IC50, nM) of Serotonin Receptor Ligands

Compound5-HT1A (cAMP Inhibition)5-HT2A (Calcium Flux)5-HT2C (IP1 Accumulation)
This compound TBDTBDTBD
Serotonin (5-HT)5.2 (EC50)10.5 (EC50)8.7 (EC50)
8-OH-DPAT2.1 (EC50)>10,000 (EC50)>10,000 (EC50)
Ketanserin>10,000 (IC50)15.4 (IC50)85.2 (IC50)
WAY-1006352.8 (IC50)>10,000 (IC50)>10,000 (IC50)

TBD: To Be Determined through experimentation. EC50 values represent the concentration for 50% of maximal agonist response. IC50 values represent the concentration for 50% inhibition of agonist response. Data presented for known ligands are representative values from various sources and should be considered illustrative.

Experimental Protocols

To determine the selectivity profile of a novel compound like this compound, a series of standardized in vitro assays are required.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for various serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells) or from specific brain regions known to have high receptor density.

  • Assay Incubation: A constant concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

1. cAMP Inhibition Assay (for Gi/o-coupled receptors like 5-HT1A)

Objective: To measure the ability of the test compound to inhibit adenylyl cyclase activity.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human 5-HT1A receptor are cultured to an appropriate confluency.

  • Assay Procedure: The cells are pre-treated with forskolin to stimulate cAMP production. The test compound is then added in increasing concentrations.

  • cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA-based kits.

  • Data Analysis: For agonists, the EC50 value is determined from the dose-response curve of cAMP inhibition. For antagonists, the assay is run in the presence of a known agonist, and the IC50 value for the inhibition of the agonist's effect is calculated.

2. Calcium Flux Assay (for Gq/11-coupled receptors like 5-HT2A) [1][2]

Objective: To measure the increase in intracellular calcium concentration following receptor activation.[1][2]

Methodology:

  • Cell Loading: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the cells, and the fluorescence intensity is monitored over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is plotted against the compound concentration to determine the EC50 for agonists or the IC50 for antagonists (in the presence of an agonist).

3. Inositol Monophosphate (IP1) Accumulation Assay (for Gq/11-coupled receptors like 5-HT2C)

Objective: To measure the accumulation of a downstream product of the phospholipase C signaling pathway.

Methodology:

  • Cell Stimulation: Cells expressing the 5-HT2C receptor are incubated with the test compound in the presence of LiCl (to inhibit the breakdown of IP1).

  • IP1 Detection: The accumulated IP1 is detected using a competitive immunoassay, often employing HTRF technology.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1. A standard curve is used to calculate the IP1 concentration, and dose-response curves are generated to determine EC50 or IC50 values.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the flow of experiments and the underlying biological pathways is crucial for interpreting selectivity data.

G cluster_0 In Vitro Selectivity Assessment Workflow Compound Novel Compound (e.g., this compound) Binding Radioligand Binding Assays (Determine Ki) Compound->Binding Functional Functional Assays (Determine EC50/IC50 and Efficacy) Compound->Functional Data Data Analysis and Comparison (vs. known ligands) Binding->Data Functional->Data Selectivity Selectivity Profile Determination OffTarget Off-Target Screening (e.g., other GPCRs, ion channels) Selectivity->OffTarget Data->Selectivity

Caption: A generalized workflow for assessing the in vitro selectivity of a novel compound.

G cluster_1 5-HT1A (Gi/o-coupled) Signaling Pathway cluster_2 5-HT2A/2C (Gq/11-coupled) Signaling Pathway Agonist1A 5-HT1A Agonist Receptor1A 5-HT1A Receptor Agonist1A->Receptor1A Gi_o Gi/o Protein Receptor1A->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Agonist2A 5-HT2A/2C Agonist Receptor2A 5-HT2A/2C Receptor Agonist2A->Receptor2A Gq_11 Gq/11 Protein Receptor2A->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathways for Gi/o- and Gq/11-coupled serotonin receptors.[3][4][5][6]

By systematically applying these experimental protocols and comparing the resulting data to established reference compounds, researchers can build a comprehensive selectivity profile for novel molecules like this compound. This foundational knowledge is indispensable for guiding further drug development efforts and for understanding the potential therapeutic applications and liabilities of new chemical entities.

References

Benchmarking Purity: A Comparative Analysis of Synthesized vs. Commercial 1,2,2-Trimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical, non-negotiable aspect of experimental integrity and drug safety. This guide provides a comparative benchmark of in-house synthesized 1,2,2-Trimethylpiperazine dihydrochloride against commercially available standards, supported by detailed experimental protocols and data.

This analysis focuses on providing a clear, data-driven comparison to aid in the selection and quality control of this compound for research and development purposes. The purity of this compound is paramount as impurities can lead to ambiguous experimental results, side reactions, and potential safety concerns in drug development pipelines.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was compared against three leading commercial suppliers. The primary analytical method employed was High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, a robust method for quantifying piperazine derivatives that lack a strong native chromophore.[1][2] Additional analyses included Gas Chromatography-Mass Spectrometry (GC-MS) for identification of volatile impurities and Karl Fischer titration for water content.

Parameter Synthesized Batch Commercial Standard A Commercial Standard B Commercial Standard C Test Method
Purity (HPLC, % Area) 99.2%98.5%99.5%≥97%HPLC-UV (post-derivatization)
Major Impurity (HPLC, % Area) 0.45% (Unidentified)0.8% (Starting Material)0.2% (Unidentified)Not SpecifiedHPLC-UV (post-derivatization)
Total Impurities (HPLC, % Area) 0.8%1.5%0.5%≤3%HPLC-UV (post-derivatization)
Water Content (Karl Fischer) 0.15%0.3%0.1%Not SpecifiedKarl Fischer Titration
Residual Solvents (GC-MS) Acetone: 50 ppmEthanol: 200 ppmAcetone: <20 ppmNot SpecifiedHeadspace GC-MS

Experimental Protocols

Detailed methodologies are provided below for the key experiments conducted in this comparative analysis.

Synthesis of this compound (Illustrative)

A plausible synthesis route involves the reaction of a suitable diamine precursor with a cyclic ketone, followed by reduction and salt formation. While various synthetic strategies exist for piperazine derivatives, a common approach involves reductive amination.[3] The final product is typically purified by recrystallization to remove unreacted starting materials and by-products.

Purity Determination by HPLC-UV after Derivatization

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile piperazine derivatives.[1] Since the piperazine nucleus lacks a strong chromophore, derivatization is often necessary to enhance UV activity for sensitive detection.[1][2]

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.[1]

  • Analytical column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • This compound standard and samples

  • 4-chloro-7-nitrobenzofuran (NBD-Cl) as derivatizing agent.[1][2]

  • Sodium borate buffer

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of the synthesized and commercial this compound in a suitable solvent like water.

  • Derivatization:

    • To an aliquot of the sample/standard solution, add an excess of sodium borate buffer to adjust the pH.

    • Add a solution of NBD-Cl in acetonitrile.[1]

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]

    • Cool the solution and dilute with the mobile phase before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 35°C.[1]

    • UV Detection: Wavelength will depend on the absorption maximum of the NBD-piperazine derivative.[1]

  • Data Analysis: The purity is determined by calculating the percentage area of the main peak relative to the total peak area. Impurities are quantified based on their respective peak areas.

Identification of Volatile Impurities by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile organic compounds, such as residual solvents from the synthesis process.[4]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Headspace autosampler.

Procedure:

  • Sample Preparation: A known amount of the this compound is weighed into a headspace vial and dissolved in a suitable solvent.

  • GC-MS Conditions:

    • Column: A suitable capillary column (e.g., DB-624).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate common solvents.

    • Mass Spectrometry: Operated in full scan mode to identify the eluted compounds by their mass spectra.

  • Data Analysis: Identification of residual solvents is achieved by comparing their mass spectra with a library of known compounds. Quantification is performed using a calibration curve generated from standards of known concentrations.

Workflow and Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz.

cluster_synthesis Synthesis & Purification cluster_commercial Commercial Sourcing start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude purification Recrystallization crude->purification synthesized_product Synthesized 1,2,2-Trimethylpiperazine dihydrochloride purification->synthesized_product commercial_a Commercial Standard A commercial_b Commercial Standard B commercial_c Commercial Standard C

Caption: Overview of the origin of tested materials.

cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_kf Karl Fischer Titration sample Sample (Synthesized or Commercial) derivatization Derivatization with NBD-Cl sample->derivatization headspace Headspace Sampling sample->headspace kf_titration Titration sample->kf_titration hplc_injection HPLC Injection derivatization->hplc_injection uv_detection UV Detection hplc_injection->uv_detection hplc_data Purity & Impurity Profile uv_detection->hplc_data gcms_analysis GC-MS Separation & Detection headspace->gcms_analysis gcms_data Residual Solvent ID gcms_analysis->gcms_data kf_data Water Content kf_titration->kf_data

Caption: Experimental workflow for purity benchmarking.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2,2-Trimethylpiperazine Dihydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1,2,2-Trimethylpiperazine dihydrochloride (CAS No. 932047-03-5), a piperazine derivative that requires careful management. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to available safety data, this compound is classified with the following hazards[1]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat[1]. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The primary law governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA)[2][3].

  • Waste Identification and Segregation:

    • Characterize the waste stream containing this compound. Based on its hazard profile, it should be treated as a hazardous chemical waste.

    • Do not mix this waste with non-hazardous materials. Keep it segregated from other incompatible chemical waste streams to prevent dangerous reactions.

  • Containerization and Labeling:

    • Use a dedicated, properly sealed, and chemically compatible container for collecting the waste.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and its CAS number (932047-03-5). Include the appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area has secondary containment to manage any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Quantitative Data Summary

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Data sourced from supplier safety information[1].

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Disposal Workflow for this compound A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Improper Disposal (Drain, Regular Trash) A->H C Segregate from other Chemical Waste Streams B->C D Collect in a Labeled, Sealed, Compatible Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Disposal Contractor E->F G Arrange for Professional Disposal F->G

Caption: Logical steps for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most comprehensive guidance.

References

Essential Safety and Logistical Information for Handling 1,2,2-Trimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1,2,2-Trimethylpiperazine dihydrochloride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for structurally similar piperazine derivatives and general laboratory safety principles for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE)

Appropriate PPE is the final and critical barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum Requirements
Eye and Face Protection Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in situations with a high potential for splashing.[2]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1] It is recommended to use powder-free gloves and to change them every 30 to 60 minutes.[3] A lab coat or chemical-resistant apron should be worn.[4][5] Long-cuffed gloves can be placed over the gown's cuff for added protection.[3]
Respiratory Protection In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] For most activities involving hazardous drugs, a NIOSH-certified N95 respirator or more protective is sufficient. Surgical masks do not provide adequate respiratory protection from chemical exposure.
Protective Clothing Wear suitable protective clothing to prevent skin contact.[1][4][6] For activities with a higher risk of exposure, such as cleaning up spills, a full suit may be necessary.[4] Gowns should be disposable, long-sleeved with cuffs, have a solid front, and close in the back.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is paramount to ensuring safety during the handling of this compound. The following diagram outlines the procedural steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Handle with Care Handle with Care Work in Ventilated Area->Handle with Care Decontaminate Decontaminate Handle with Care->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Safe Handling Workflow Diagram

Experimental Protocol for Safe Handling:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for any specific handling instructions, hazards, and emergency procedures. For this compound, in the absence of a specific SDS, consult the SDS of structurally similar compounds like Piperazine Dihydrochloride.

  • Don Personal Protective Equipment (PPE): Wear the appropriate PPE as outlined in the table above. Ensure all PPE is in good condition and fits correctly.

  • Work in a Ventilated Area: All handling of the compound should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][6][7]

  • Handle with Care: Avoid direct contact with the skin, eyes, and clothing.[7] Avoid the formation of dust and aerosols.[6] Use non-sparking tools to prevent ignition.[6]

  • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in the designated area, avoiding contamination of your skin and clothing. Gloves should be removed by rolling them off inside out.[3]

  • Wash Hands: Thoroughly wash your hands with soap and water after removing gloves.[3][7][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

cluster_collection Collection cluster_storage Storage cluster_disposal Disposal Collect Waste Collect Waste Label Container Label Container Collect Waste->Label Container Store Securely Store Securely Label Container->Store Securely Arrange Pickup Arrange Pickup Store Securely->Arrange Pickup Licensed Disposal Licensed Disposal Arrange Pickup->Licensed Disposal

Chemical Disposal Workflow Diagram

Disposal Protocol:

  • Collect Waste: Collect the chemical waste in a suitable and closed container.[6]

  • Label Container: Clearly label the waste container with the chemical name and any associated hazards.

  • Store Securely: Store the waste container in a designated, locked-up area away from incompatible materials.[6][7]

  • Arrange Pickup: Contact your institution's environmental health and safety department or a licensed chemical waste disposal company to arrange for pickup.

  • Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[6] Contaminated packaging should be triple-rinsed and either recycled, reconditioned, or punctured to be made unusable before disposal in a sanitary landfill.[6]

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.